molecular formula C8H11NO2S B1586094 Ethyl 5-amino-3-methylthiophene-2-carboxylate CAS No. 88796-28-5

Ethyl 5-amino-3-methylthiophene-2-carboxylate

Cat. No.: B1586094
CAS No.: 88796-28-5
M. Wt: 185.25 g/mol
InChI Key: QMRFJZLWZKXXEH-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C8H11NO2S and its molecular weight is 185.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-amino-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-3-11-8(10)7-5(2)4-6(9)12-7/h4H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRFJZLWZKXXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366396
Record name ethyl 5-amino-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88796-28-5
Record name ethyl 5-amino-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Isomeric Landscape of Ethyl Aminomethylthiophene Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Ethyl 5-amino-3-methylthiophene-2-carboxylate and Its Structurally Related Isomers for Researchers and Drug Development Professionals.

Foreword: Addressing the Ambiguity in Nomenclature

The nomenclature of substituted thiophenes can present a significant challenge, leading to ambiguity and the potential for misidentification of specific isomers. The title compound of this guide, "this compound," is a prime example of this complexity. A survey of chemical databases and literature reveals that this name is often used interchangeably or incorrectly for several distinct isomers. This guide aims to clarify this confusion by focusing on the most probable intended compound based on systematic naming conventions, while also providing a comparative overview of other commercially available and scientifically relevant isomers. The primary focus of this in-depth analysis will be on Ethyl 3-amino-5-methylthiophene-2-carboxylate (CAS No. 98593-58-9) , due to the logical assignment of substituent positions on the thiophene ring. We will also discuss other key isomers to provide a comprehensive resource for researchers.

Part 1: Core Identifiers and Physicochemical Properties

A clear identification of the target molecule is paramount for any scientific endeavor. This section provides the key identifiers and a summary of the physicochemical properties of Ethyl 3-amino-5-methylthiophene-2-carboxylate and its common isomers.

Primary Compound: Ethyl 3-amino-5-methylthiophene-2-carboxylate
IdentifierValue
CAS Number 98593-58-9[1][2][3][4][5]
Molecular Formula C₈H₁₁NO₂S
Molecular Weight 185.24 g/mol [1]
IUPAC Name Ethyl 3-amino-5-methylthiophene-2-carboxylate
Smiles CCOC(=O)c1c(N)cc(C)s1
InChI Key Not readily available
Comparative Overview of Related Isomers

To aid in the differentiation of the primary compound from its isomers, the following table summarizes their key identifiers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Ethyl 2-amino-5-methylthiophene-3-carboxylate4815-32-1[6][7][8][9]C₈H₁₁NO₂S185.24[7]
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate23903-46-0[10][11][12][13][14]C₉H₁₀N₂O₂S210.25[10]
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate4815-30-9[15][16][17][18][19]C₁₁H₁₅NO₄S257.31[15][16]

Part 2: Synthesis and Mechanistic Insights

The synthesis of aminothiophenes is a cornerstone of heterocyclic chemistry, with the Gewald reaction being a particularly prominent and versatile method.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to polysubstituted 2-aminothiophenes. The general scheme involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.

The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene compound. This is followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the final 2-aminothiophene product.

Gewald Reaction Workflow reagents Ketone/Aldehyde + α-Cyanoester + Elemental Sulfur + Base Catalyst one_pot One-Pot Reaction Vessel reagents->one_pot knoevenagel Knoevenagel Condensation one_pot->knoevenagel Step 1 sulfur_addition Sulfur Addition & Cyclization knoevenagel->sulfur_addition Step 2 product Polysubstituted 2-Aminothiophene sulfur_addition->product Step 3 caption Fig. 1: Generalized workflow of the Gewald aminothiophene synthesis. Applications of Aminothiophenes cluster_applications Therapeutic Areas aminothiophene Aminothiophene Scaffold intermediates Key Synthetic Intermediates aminothiophene->intermediates anti_inflammatory Anti-inflammatory intermediates->anti_inflammatory antimicrobial Antimicrobial intermediates->antimicrobial kinase_inhibitors Kinase Inhibitors intermediates->kinase_inhibitors cns_agents CNS Agents intermediates->cns_agents caption Fig. 2: The role of the aminothiophene scaffold in drug discovery.

Sources

A Senior Application Scientist's Guide to the Solubility Profile of Ethyl 5-amino-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the 'Why' Behind Solubility

In the realm of drug discovery and materials science, the journey of a molecule from a laboratory curiosity to a transformative product is paved with critical physicochemical data. Among these, solubility stands as a gatekeeper. An otherwise potent active pharmaceutical ingredient (API) or a promising organic electronic material can be rendered ineffective if it cannot be adequately dissolved and delivered to its target. This guide is crafted for the discerning researcher, scientist, and drug development professional who understands that a deep, mechanistic comprehension of a compound's solubility is not just academic—it is fundamental to innovation.

Herein, we delve into the solubility profile of Ethyl 5-amino-3-methylthiophene-2-carboxylate, a thiophene derivative of significant interest. While specific quantitative solubility data for this exact molecule is not extensively documented in public literature, this guide will equip you with the foundational principles, qualitative insights derived from analogous structures, and most importantly, robust, field-proven experimental protocols to determine its solubility in your own laboratory setting. As your virtual Senior Application Scientist, I will not only provide the 'how' but also the critical 'why' behind each step, ensuring a scientifically rigorous and practically applicable understanding.

Theoretical Framework: The Principles Governing Solubility

At its core, solubility is a thermodynamic equilibrium. The extent to which a solute dissolves in a solvent is a delicate balance of intermolecular forces. The adage "like dissolves like" serves as a foundational, albeit simplified, starting point.[1][2][3] To truly predict and manipulate the solubility of a molecule like this compound, we must consider its structural nuances.

Molecular Structure of this compound:

  • Thiophene Ring: A five-membered aromatic ring containing a sulfur atom. This core is generally nonpolar and contributes to solubility in organic solvents.[4][5][6]

  • Amino Group (-NH2): A polar functional group capable of acting as a hydrogen bond donor. This group can enhance solubility in polar protic solvents.

  • Ethyl Ester Group (-COOCH2CH3): This group introduces polarity and potential for hydrogen bond acceptance at the oxygen atoms, while the ethyl chain adds some nonpolar character.

  • Methyl Group (-CH3): A nonpolar, lipophilic group.

The interplay of these functional groups results in a molecule with moderate polarity. It possesses both hydrogen bond donors and acceptors, alongside a nonpolar aromatic core. This structure suggests a nuanced solubility profile, with a preference for polar aprotic and some polar protic organic solvents, and limited solubility in water.

Predicted Solubility Profile

Based on the structural analysis and data from analogous thiophene derivatives, we can establish a well-informed qualitative solubility profile for this compound. Thiophene itself is soluble in many organic solvents like ether and alcohol but insoluble in water.[5][6] A closely related compound, Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, is reported to be soluble in ethanol, dimethylformamide (DMF), and dichloromethane, while also being insoluble in water.[7]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon Lab SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolInsoluble in Water; Likely Soluble in AlcoholsThe nonpolar thiophene ring and methyl group likely dominate over the polar amino and ester groups in an aqueous environment. Alcohols can interact with both polar and nonpolar regions.
Polar Aprotic DMSO, DMF, AcetonitrileLikely SolubleThese solvents can effectively solvate the polar functional groups of the molecule without the competing hydrogen bonding network of water.
Nonpolar Hexane, TolueneLikely Sparingly Soluble to InsolubleThe presence of the polar amino and ester functional groups will likely hinder solubility in highly nonpolar solvents.
Chlorinated Dichloromethane (DCM)Likely SolubleDCM is a versatile solvent capable of dissolving moderately polar organic compounds.

Experimental Determination of Solubility: A Validating Protocol

Theoretical predictions are invaluable, but empirical data is the gold standard. The following section provides a detailed, step-by-step protocol for determining the equilibrium solubility of this compound using the highly reliable shake-flask method.[8][9][10][11] This method is considered the benchmark for measuring thermodynamic equilibrium solubility.[10]

The Shake-Flask Method: A Step-by-Step Guide

This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, DMSO, Dichloromethane, Toluene)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible with the solvent)

  • Syringes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

  • Preparation of a Supersaturated Solution:

    • Weigh an excess amount of this compound into a scintillation vial. The key here is "excess" – you must have undissolved solid present at the end of the equilibration period to ensure saturation. A good starting point is to add approximately 10 mg of the compound to 1 mL of the solvent.

    • Causality: Adding an excess of the solid ensures that the solvent becomes fully saturated and that the system reaches thermodynamic equilibrium between the dissolved and undissolved states.[1]

  • Equilibration:

    • Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for compounds with slow dissolution kinetics.[9]

    • Causality: Continuous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the dissolution process. Maintaining a constant temperature is critical as solubility is temperature-dependent.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least one hour to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed to further pellet the undissolved solid.

    • Causality: This step is crucial to separate the saturated supernatant from the excess solid without disturbing the equilibrium.

  • Sample Collection and Filtration:

    • Carefully draw the supernatant into a syringe, being cautious not to disturb the solid pellet.

    • Attach a 0.22 µm syringe filter to the syringe and filter the supernatant into a clean, pre-weighed vial.

    • Causality: Filtration removes any remaining microscopic solid particles, which would otherwise lead to an overestimation of the solubility. The choice of filter material is critical to prevent absorption of the solute onto the filter membrane.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with a suitable mobile phase for HPLC analysis.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method with a calibration curve.

    • Causality: HPLC provides a sensitive and accurate method for determining the concentration of the dissolved compound.[1] A calibration curve generated from standards of known concentrations is essential for accurate quantification.

Alternative High-Throughput Method: Nephelometry

For early-stage drug discovery where rapid, qualitative or semi-quantitative solubility screening is required, laser nephelometry is a powerful tool.[12][13][14] This technique measures the light scattered by undissolved particles in a solution.[12][14] A higher degree of light scattering indicates lower solubility. This method is particularly useful for assessing kinetic solubility from a DMSO stock solution.[8][15]

Visualization of Experimental Workflow

To provide a clear overview of the shake-flask methodology, the following workflow diagram has been generated using Graphviz.

Solubility_Workflow A 1. Preparation Add excess solid to solvent in vial B 2. Equilibration Agitate at constant temperature (24-72 hours) A->B Ensure excess solid C 3. Phase Separation Settle and Centrifuge B->C Reach equilibrium D 4. Sample Collection Withdraw supernatant C->D Isolate supernatant E 5. Filtration Filter through 0.22 µm syringe filter D->E Remove particulates F 6. Quantification Dilute and analyze via HPLC E->F Prepare for analysis G Result Equilibrium Solubility Data F->G Calculate concentration

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. When handling this compound and related compounds, it is essential to consult the Safety Data Sheet (SDS). For similar thiophene derivatives, the following hazards are noted:

  • Causes skin and serious eye irritation. [16][17][18]

  • May cause respiratory irritation. [16]

Recommended Precautions:

  • Handle in a well-ventilated area or a fume hood.[16][17][18]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16][17]

  • Avoid inhalation of dust and direct contact with skin and eyes.[16]

Always consult the specific SDS for the compound you are using and follow all institutional safety guidelines.

Conclusion

While a definitive, published quantitative solubility profile for this compound remains to be broadly established, this guide provides a comprehensive framework for any researcher to confidently approach this critical characterization. By understanding the underlying principles of solubility, leveraging qualitative predictions from analogous structures, and meticulously executing the provided experimental protocols, you are now equipped to generate the precise, reliable data necessary to advance your research and development endeavors. The methodologies outlined herein are robust, grounded in established scientific principles, and designed to yield data of the highest integrity.

References

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution . Rheolution Inc. [Link]

  • High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed . National Center for Biotechnology Information. [Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry . BMG LABTECH. [Link]

  • Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S | CID 610877 . PubChem, National Center for Biotechnology Information. [Link]

  • Solubility Determination of Chemicals by Nephelometry - JRC Publications Repository . Joint Research Centre, European Commission. [Link]

  • Thiophene | Solubility of Things . Solubility of Things. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH . National Institutes of Health. [Link]

  • Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate - ChemBK . ChemBK. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov . Regulations.gov. [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube . YouTube. [Link]

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica . Scholars Research Library. [Link]

  • 1236 SOLUBILITY MEASUREMENTS - ResearchGate . ResearchGate. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds . De Anza College. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences . Pharmaceutical Sciences. [Link]

  • Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate | C9H12N2O3S - PubChem . PubChem, National Center for Biotechnology Information. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . University of Technology, Iraq. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases . Asian Journal of Chemistry. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . University of Colorado Boulder. [Link]

  • Solubility of Organic Compounds . University of Toronto. [Link]

  • Properties of Thiophene Derivatives and Solubility - ResearchGate . ResearchGate. [Link]

Sources

A Technical Guide to the Chemical Safety and Hazard Profile of Ethyl 5-amino-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive analysis of the potential hazards and recommended safety protocols for Ethyl 5-amino-3-methylthiophene-2-carboxylate. As specific toxicological and safety data for this exact compound are not extensively published, this guide employs a hazard assessment by analogy. By examining the known risks of structurally similar aminothiophene derivatives and the inherent reactivity of its constituent functional groups, we can construct a robust and conservative safety framework for researchers, scientists, and drug development professionals.

Compound Identification and Data Context

This compound is a substituted thiophene, a class of heterocyclic compounds frequently used as building blocks in medicinal chemistry and materials science. Its structure contains several key features that inform its potential reactivity and biological activity: a thiophene ring, a primary aromatic amine, and an ethyl ester.

A thorough review of publicly available safety literature reveals a gap in specific data for this molecule. Therefore, this guide synthesizes information from Safety Data Sheets (SDS) of closely related analogues to establish a presumed hazard profile and formulate precautionary measures. This approach is a standard and necessary practice in chemical safety for handling novel or sparsely documented research chemicals.

Caption: Chemical Structure of the Target Compound.

Hazard Assessment via Structural Analogues

The primary hazards associated with aminothiophene derivatives, as documented in various Safety Data Sheets, include irritation to the skin, eyes, and respiratory system, as well as potential harm if ingested or absorbed through the skin. The GHS (Globally Harmonized System) classifications for several close structural analogues are summarized below. This data forms the basis of our recommended handling protocols.

Hazard Statement CodeDescriptionCommon in Analogues?
H302Harmful if swallowedYes
H312Harmful in contact with skinYes
H315Causes skin irritationYes
H319Causes serious eye irritationYes
H332Harmful if inhaledYes
H335May cause respiratory irritationYes

This table is a synthesis of hazard statements found for compounds like Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate and Methyl 3-amino-5-methylthiophene-2-carboxylate.[1][2][3][4]

Based on this composite data, it is prudent to treat this compound as a hazardous substance with the potential to cause significant irritation and acute toxicity via oral, dermal, and inhalation routes. The signal word "Warning" is appropriate for labeling containers of this chemical.[1][2]

Recommended Safety Protocols and Engineering Controls

A multi-layered approach to safety, integrating engineering controls, personal protective equipment, and strict handling procedures, is essential. The causality behind these recommendations is to prevent exposure pathways based on the predicted hazards of irritation and acute toxicity.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, particularly in its solid (powder) or volatile solution form, is a certified chemical fume hood.

  • Rationale: A fume hood is critical to mitigate the risk of inhaling airborne particles or vapors, directly addressing the H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) warnings derived from analogue data.[5][6] It ensures that any dust or aerosol is contained and exhausted away from the operator's breathing zone.

  • Validation: The fume hood's performance must be validated regularly (typically annually) to ensure it maintains the required face velocity (usually 80-120 feet per minute). This empirical check ensures the control is effective.

Personal Protective Equipment (PPE): Essential Barrier Protection

A standard PPE ensemble for handling this chemical should be considered mandatory.

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment (PPE) lab_coat Lab Coat (Fire-resistant) gloves Nitrile Gloves (Inspect before use) goggles Safety Goggles (ANSI Z87.1 / EN166) face_shield Face Shield (For splash risk) goggles->face_shield if splash hazard exists respirator Respirator (Optional) (For large quantities/poor ventilation) goggles->respirator if engineering controls are insufficient

Caption: Standard PPE for handling aminothiophene derivatives.

  • Eye and Face Protection: Use safety glasses with side shields or, preferably, chemical splash goggles that conform to government standards like NIOSH (US) or EN 166 (EU).[4] A face shield should be worn over goggles when there is a significant risk of splashing.[4]

  • Skin Protection: A flame-retardant lab coat and disposable nitrile gloves are required.[5] Given the H312 (Harmful in contact with skin) and H315 (Causes skin irritation) warnings from analogues, glove integrity is paramount. Always inspect gloves before use and practice proper removal techniques to avoid skin contamination. For extended operations, consider double-gloving.

  • Respiratory Protection: Under normal laboratory conditions within a functioning fume hood, respiratory protection is not typically required. However, if engineering controls are inadequate or during a large-scale cleanup, a respirator with a particulate filter may be necessary.[2]

Experimental Workflow: Safe Handling and Storage

Adherence to a strict, step-by-step protocol minimizes the risk of exposure during routine lab work.

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is on and operating correctly.

  • Staging: Place all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles) inside the fume hood before introducing the chemical. This minimizes arm movement in and out of the hood, which can disrupt airflow.

  • Dispensing: Handle the solid compound carefully to avoid generating dust. Use a micro-spatula for transfers. If making a solution, add the solid to the solvent slowly.

  • Reaction Setup: Keep all containers capped when not in active use. Any reactions involving this compound should be performed within the fume hood.

  • Post-Handling: Tightly seal the primary container of this compound. Decontaminate all surfaces within the fume hood.

  • Doffing PPE: Remove gloves using the proper technique and dispose of them in the designated chemical waste. Remove lab coat and goggles last. Wash hands thoroughly with soap and water.[5]

Storage and Stability
  • Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][6][7] Keep it segregated from incompatible materials.

  • Incompatibilities: Based on the general reactivity of aminothiophenes, avoid strong oxidizing agents, strong acids, strong bases, and acid chlorides.[5][6] Reactions with these substances could lead to vigorous, exothermic events or the release of toxic fumes.

  • Stability: The compound is expected to be stable under normal storage conditions.[2][5] Hazardous polymerization is not expected to occur.[2][5]

Emergency Procedures: A Self-Validating Response System

Rapid and correct response to an exposure or spill is critical. The following decision tree outlines the necessary actions, which serve as a self-validating system by prioritizing immediate life safety and containment.

Emergency_Response start Exposure or Spill Event skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion spill_small Small Spill (in fume hood) start->spill_small spill_large Large Spill (outside containment) start->spill_large wash_skin wash_skin skin_contact->wash_skin Immediately wash with plenty of soap and water for 15 mins. rinse_eyes rinse_eyes eye_contact->rinse_eyes Rinse cautiously with water for 15 mins, removing contact lenses if possible. fresh_air fresh_air inhalation->fresh_air Move to fresh air. Keep at rest. rinse_mouth rinse_mouth ingestion->rinse_mouth Rinse mouth with water. Do NOT induce vomiting. absorb_spill absorb_spill spill_small->absorb_spill Absorb with inert material (e.g., vermiculite, sand). evacuate evacuate spill_large->evacuate Evacuate immediate area. Alert others. seek_medical_skin seek_medical_skin wash_skin->seek_medical_skin Seek medical attention if irritation persists. seek_medical_eye seek_medical_eye rinse_eyes->seek_medical_eye Seek immediate medical attention. seek_medical_inhale seek_medical_inhale fresh_air->seek_medical_inhale Seek medical attention if feeling unwell. seek_medical_ingest seek_medical_ingest rinse_mouth->seek_medical_ingest Seek immediate medical attention. collect_waste collect_waste absorb_spill->collect_waste Collect into a suitable, closed container for disposal. ventilate ventilate evacuate->ventilate Ensure adequate ventilation. Remove ignition sources. expert_cleanup expert_cleanup ventilate->expert_cleanup Cleanup by trained personnel with appropriate PPE only.

Caption: Decision tree for emergency response procedures.

First-Aid Measures
  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[2][5] Remove contaminated clothing. If skin irritation occurs, get medical advice.[5]

  • Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[2][5] If the person feels unwell, call a poison center or doctor.[5]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards. Do not induce vomiting.[2][6] Get medical attention if symptoms occur.[2]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation and wear full personal protective equipment as described in Section 3.2.[2] Avoid dust formation.

  • Containment and Cleanup: For small spills, sweep up the material and place it into a suitable, closed container for disposal.[2] Avoid letting the chemical enter drains. For large spills, evacuate the area and cleanup should only be performed by trained personnel.

Disposal Considerations

Waste material should be treated as hazardous. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not allow the product to be released into the environment.[2]

Conclusion and Disclaimer

This guide provides a framework for the safe handling of this compound based on a conservative assessment of data from structural analogues. The lack of specific toxicological data for this compound necessitates a cautious approach. The protocols described herein are designed to provide a robust system of protection for laboratory personnel. It is the responsibility of the user to conduct a final risk assessment before use. This information is believed to be accurate but is not all-inclusive and should be used only as a guide.

References

  • Title: Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S | CID 610877 Source: PubChem URL: [Link]

  • Title: SAFETY DATA SHEET - Fisher Scientific (for Methyl 3-amino-5-methylthiophene-2-carboxylate) Source: Fisher Scientific URL: [Link]

  • Title: Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate | C9H12N2O3S Source: PubChem URL: [Link]

Sources

A Researcher's Guide to Procuring Ethyl 5-amino-3-methylthiophene-2-carboxylate: Navigating a Scarce Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, securing a consistent supply of high-purity chemical intermediates is the bedrock of successful research. Thiophene derivatives, in particular, are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. This guide provides an in-depth technical overview of the commercial availability and procurement of a specific, and notably scarce, building block: Ethyl 5-amino-3-methylthiophene-2-carboxylate .

This document moves beyond a simple supplier list to offer a strategic framework for sourcing non-catalog chemical reagents. We will delve into the critical aspects of chemical identity, the challenges of isomeric ambiguity, strategies for engaging custom synthesis providers, and the essential protocols for in-house quality verification.

Chemical Identity and the Challenge of Isomerism

Precise identification is paramount in chemical sourcing. The requested compound, this compound, possesses a unique substitution pattern that dictates its reactivity and suitability for specific synthetic pathways.

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₁NO₂S

  • Molecular Weight: 185.24 g/mol

A significant challenge in sourcing this compound is its frequent confusion with more commercially prevalent isomers. It is critical to distinguish it from:

  • Ethyl 2-amino-5-methylthiophene-3-carboxylate (CAS 4815-32-1): The positions of the amino and carboxylate groups are swapped. This is the most common and readily available isomer from major chemical suppliers.[1][2][3]

  • Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS 4815-30-9): This related compound features a second carboxylate group at the 4-position.[4]

  • Ethyl 3-amino-5-methylthiophene-2-carboxylate (CAS 98593-58-9): Another distinct positional isomer.[5]

The scarcity of the specific 5-amino-3-methyl isomer in commercial catalogs suggests it is not a stock item for most major suppliers. Therefore, a standard procurement process is unlikely to be successful. Researchers must pivot their strategy from "buying" to "sourcing" via custom synthesis.

The Commercial Landscape: A Focus on Custom Synthesis

Standard searches for this compound with typical chemical vendors will likely yield no results or redirect to the more common isomers mentioned above. The path to obtaining this molecule lies with Contract Research Organizations (CROs) and companies specializing in custom synthesis.

Table 1: Representative Custom Synthesis and Specialty Chemical Providers

Supplier TypeCompany ExamplesService FocusKey Considerations for Engagement
Custom Synthesis Specialists - Pharmaffiliates- Matrix Scientific[6]- Oakwood ChemicalSynthesis of non-catalog compounds, reference standards, and intermediates.Provide a clear synthesis route or key precursors. Specify required purity, quantity, and analytical documentation (CoA, NMR, HPLC).
Advanced Intermediate Manufacturers - BLD Pharm- TCI Chemicals[3]Large catalogs with some custom synthesis capabilities.Check if they offer custom synthesis as a service, even if the compound is not listed. Leverage their expertise in related chemistries.
Chemical Marketplaces - ChemicalBook- PubChemAggregators that list potential, but not always stocked, compounds.Use to identify smaller, specialized manufacturers who may undertake custom projects. Verify supplier credentials independently.

A Framework for Supplier Qualification and Project Initiation

Engaging a custom synthesis partner requires a structured approach to ensure the final product meets the rigorous standards of research and drug development. The following workflow provides a self-validating system for procurement.

G cluster_0 Phase 1: Planning & Vetting cluster_1 Phase 2: Execution & Monitoring cluster_2 Phase 3: Verification & Acceptance A Define Synthesis Specs (Quantity, Purity, Analytics) B Identify Potential CROs (Specialty, Scale-up) A->B C Request Quotations (Timeline, Cost, Deliverables) B->C D Select CRO & Initiate Project C->D E Review Mid-Project Updates (e.g., Spectroscopic Data) D->E F Receive Compound & Supplier CoA E->F G In-House QC Testing (Protocol Below) F->G H Final Acceptance or Dispute Resolution G->H G->H Compare Data to Specs H->D Re-synthesis if needed

Caption: Workflow for procuring a custom-synthesized chemical intermediate.

The causality behind this workflow is rooted in risk mitigation. Defining specifications upfront (A) prevents ambiguity. Vetting multiple CROs (B, C) ensures competitive pricing and technical alignment. Requesting in-process data (E) allows for course correction before the project is complete. Finally, independent in-house verification (G) is the ultimate confirmation of quality and the most critical step for ensuring experimental reproducibility.

Protocol: Incoming Quality Control Verification

Trustworthiness in chemical sourcing is achieved through verification. Do not rely solely on the supplier's Certificate of Analysis (CoA). An independent confirmation of structure and purity is essential.

Objective: To confirm the identity and determine the purity of a custom-synthesized batch of this compound.

Methodologies:

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Rationale: To confirm the chemical structure by identifying the specific protons and their electronic environments. The substitution pattern of this isomer will yield a unique spectral fingerprint.

    • Procedure:

      • Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Add a small amount of an internal standard with a known chemical shift if quantitative analysis (qNMR) is desired.

      • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).

      • Expected Signals:

        • A singlet for the methyl group (CH ₃) on the thiophene ring.

        • A singlet for the proton on the thiophene ring (aromatic CH ).

        • A broad singlet for the amino group protons (NH ₂).

        • A quartet and a triplet characteristic of the ethyl ester group (OCH ₂CH₃ and OCH₂CH ₃).

      • Analysis: Compare the observed chemical shifts, integration values, and coupling patterns to the expected structure. The absence of signals corresponding to other isomers is critical.

  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: To determine the purity of the compound by separating it from any starting materials, by-products, or other impurities.

    • Procedure:

      • Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of ~1 mg/mL.

      • Develop an appropriate HPLC method. A reverse-phase C18 column is a common starting point.

      • The mobile phase will likely be a gradient of water and an organic solvent (e.g., acetonitrile), both potentially containing a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

      • Inject a small volume (e.g., 5-10 µL) of the sample solution.

      • Monitor the elution using a UV detector at a wavelength where the compound has strong absorbance (a preliminary UV scan is recommended).

      • Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is a common requirement for drug discovery applications.

Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for this exact isomer is unavailable, data from closely related aminothiophene compounds provide authoritative guidance.[7]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid breathing dust or vapors.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents, which are a common incompatibility for amino-functionalized compounds.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Inhalation: Move the person to fresh air.

By following this comprehensive guide, researchers can confidently navigate the challenges of sourcing rare chemical intermediates like this compound, ensuring their research is built upon a foundation of verified, high-quality starting materials.

References

  • ChemBK. (2024, April 9). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Singh, S. P., Verma, N. K., Rai, P. K., & Tripathi, A. K. (n.d.). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Synthesis of alkyl 5-aminothiophene-2 carboxylates 294 via multicomponent reaction of α-lithiated alkoxyallenes 287. Retrieved from [Link]

  • Mobinikhaledi, A., et al. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry.
  • Asiri, A. M., et al. (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
  • Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • PubChem. (n.d.). Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Ethyl 2-amino-5-methylthiophene-3-carboxylate, 95%. Retrieved from [Link]

  • Bio-Techne. (n.d.). Diethyl 5-Amino-3-methylthiophene-2,4-dicarboxylate - Data Sheet. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Request PDF. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 5-amino-3-methylthiophene-2-carboxylate Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is a pivotal heterocyclic building block, widely employed in the fields of medicinal chemistry and drug development. As a substituted 2-aminothiophene, its intrinsic structural features offer a versatile scaffold for the synthesis of a multitude of biologically active compounds. This technical guide provides a comprehensive overview of its core characteristics, including detailed physicochemical and spectroscopic profiles. We delve into the robust and efficient synthesis via the Gewald reaction, explaining the mechanistic causality behind this powerful multi-component condensation. Furthermore, this whitepaper explores the compound's chemical reactivity and highlights its strategic application in the synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors, a class of molecules at the forefront of modern oncology research. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols.

Introduction: The Strategic Importance of the 2-Aminothiophene Scaffold

In the landscape of heterocyclic chemistry, thiophene derivatives represent a cornerstone for the development of novel therapeutics, agrochemicals, and functional materials.[1] Their structural resemblance to benzene rings, coupled with the unique electronic properties imparted by the sulfur heteroatom, makes them privileged scaffolds in medicinal chemistry. Among these, 2-aminothiophenes are particularly valuable intermediates due to the presence of multiple reactive functional groups, enabling diverse and complex molecular architectures.[2]

This compound, and its more stable and handleable hydrochloride salt, is a prime example of such a versatile building block. Its structure is pre-organized with an amino group and an ester moiety, which are ideal handles for constructing more complex heterocyclic systems. Notably, this scaffold is a key precursor for thieno[2,3-d]pyrimidines, which are recognized bioisosteres of purines.[3] This bioisosterism is critical for designing molecules that can interact with the ATP-binding sites of protein kinases, making this scaffold a cornerstone in the development of targeted kinase inhibitors for diseases like cancer.[3][4] This guide will elucidate the essential technical details required to effectively utilize this compound in a research and development setting.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The hydrochloride salt of the title compound offers improved stability and handling properties compared to the free base. Below are the key identifiers and representative spectroscopic data.

Physicochemical Properties
PropertyValueSource
Chemical Name This compound hydrochloride-
Parent Base CAS No. 4815-32-1 (for Ethyl 2-amino-5-methylthiophene-3-carboxylate, an isomer)[5]
Molecular Formula C₈H₁₂ClNO₂SDerived
Molecular Weight 221.70 g/mol Derived
Parent Base Formula C₈H₁₁NO₂S[5][6]
Parent Base MW 185.24 g/mol [5]
Appearance Typically a white to off-white or pale yellow crystalline powder.[5][5]
Solubility Slightly soluble in water; soluble in alcohols like ethanol and methanol.[7]
Melting Point 47 - 51 °C (for a related isomer free base).[5] The salt form will have a different, typically higher, melting point.[5]
Spectroscopic Data (Representative for Parent Amine)

The following data are representative of the free amine, this compound. The formation of the hydrochloride salt would primarily manifest in the ¹H NMR spectrum as a downfield shift and potential broadening of the amine protons (now -NH₃⁺) and possible shifts in adjacent protons.

SpectrumCharacteristic Peaks
¹H NMR δ (ppm): ~6.1 (s, 1H, thiophene-H), ~5.8 (br s, 2H, -NH₂), 4.2-4.3 (q, 2H, -OCH₂CH₃), ~2.3 (s, 3H, thiophene-CH₃), 1.3-1.4 (t, 3H, -OCH₂CH₃).[8]
¹³C NMR δ (ppm): ~166 (C=O, ester), ~164 (C-NH₂), ~137 (C-CH₃), ~107 (C-COOEt), ~103 (CH, thiophene), ~60 (-OCH₂), ~18 (thiophene-CH₃), ~14 (-CH₃, ethyl).[8]
IR ν (cm⁻¹): 3450-3300 (N-H stretch), ~1670 (C=O stretch, ester), ~1590 (N-H bend).[1][9]

Synthesis and Mechanism

The Gewald Reaction: A Cornerstone of Thiophene Synthesis

The most convergent and established method for preparing 2-aminothiophenes is the Gewald reaction.[2][9] This is a multi-component condensation that exemplifies efficiency in synthetic chemistry.

Causality of Choice : The Gewald reaction is favored for several reasons:

  • Atom Economy : It combines three simple starting materials (a ketone, an activated nitrile, and elemental sulfur) in a single pot.

  • Versatility : It allows for the introduction of diverse substituents on the thiophene ring by simply changing the ketone and nitrile starting materials.

  • Simplicity : The reaction is often catalyzed by a simple amine base (e.g., morpholine or diethylamine) and proceeds under mild conditions.[1][2]

The general workflow involves the condensation of the ketone and nitrile, followed by the addition of sulfur and subsequent cyclization.

Gewald_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_products Products & Purification Ketone Ketone (e.g., Acetone) OnePot One-Pot Reaction (Mild Heating, e.g., 45-50°C) Ketone->OnePot Nitrile Active Methylene Nitrile (e.g., Ethyl Cyanoacetate) Nitrile->OnePot Sulfur Elemental Sulfur (S₈) Sulfur->OnePot Base Base Catalyst (e.g., Morpholine) Base->OnePot Amine Ethyl 5-amino-3-methyl- thiophene-2-carboxylate (Free Base) OnePot->Amine Gewald Reaction Purify Precipitation & Recrystallization Amine->Purify Salt Hydrochloride Salt (Final Product) Purify->Salt Acidification Acid HCl Addition

Caption: General workflow for the synthesis of the target compound via the Gewald reaction.

Detailed Experimental Protocol: Synthesis of the Parent Amine

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add absolute ethanol (50 mL).

  • Catalyst and Sulfur : Add morpholine (5 mL, ~0.057 mol) and elemental sulfur (1.6 g, 0.05 mol) to the ethanol and stir.

  • Reactant Addition : In the dropping funnel, prepare a mixture of ethyl cyanoacetate (5.65 g, 0.05 mol) and acetone (3.2 g, 0.055 mol).

  • Reaction : Add the acetone/cyanoacetate mixture dropwise to the stirred ethanol solution over 30 minutes. An exothermic reaction may be observed. Maintain the temperature at approximately 45-50°C with a water bath.

  • Stirring : After the addition is complete, continue stirring the reaction mixture at 45°C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Allow the mixture to cool to room temperature, then cool further in an ice bath. The product will often precipitate.

  • Isolation : Filter the precipitate, wash with a small amount of cold ethanol to remove impurities, and dry under vacuum.

  • Purification : The crude product can be recrystallized from ethanol to yield the pure this compound as a crystalline solid.[1]

Conversion to the Hydrochloride Salt
  • Dissolve the purified parent amine in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the salt by filtration, wash with a small amount of the anhydrous solvent, and dry thoroughly under vacuum.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from its two primary reactive sites: the nucleophilic amino group at the C5 position and the electrophilic ester at the C2 position.

Reactivity cluster_amino Reactions at C5-Amino Group cluster_ester Reactions at C2-Ester Group Core Ethyl 5-amino-3-methyl- thiophene-2-carboxylate Acylation Acylation (R-COCl) Core->Acylation Nucleophilic Attack Cyclization Condensation/ Cyclization Core->Cyclization Hydrolysis Hydrolysis (NaOH, H₃O⁺) Core->Hydrolysis Saponification Amidation Amidation (R-NH₂) Core->Amidation Amide Amide Product Acylation->Amide Alkylation Alkylation (R-X) ThienoPyrimidine Thieno[2,3-d]pyrimidine Core Cyclization->ThienoPyrimidine CarboxylicAcid Carboxylic Acid Hydrolysis->CarboxylicAcid Carboxamide Carboxamide Amidation->Carboxamide

Caption: Key reactive sites and potential derivatization pathways.

Core Application: Synthesis of Thieno[2,3-d]pyrimidine Kinase Inhibitors

The most significant application of this scaffold is in the synthesis of thieno[2,3-d]pyrimidines, which are potent kinase inhibitors.[3] Dysregulation of protein kinases is a hallmark of cancer, making them prime therapeutic targets.[4]

Causality of Application : The thieno[2,3-d]pyrimidine core acts as a "hinge-binding" motif, mimicking the adenine portion of ATP. This allows it to sit in the ATP-binding pocket of a kinase, preventing the enzyme from performing its cell-signaling function. The substituents introduced from the initial thiophene allow for fine-tuning of selectivity and potency against specific kinases like FLT3, EGFR, and VEGFR-2.[3][4]

Protocol: Synthesis of a 4-Chlorothieno[2,3-d]pyrimidine Intermediate
  • Formamide Condensation : Place this compound (1 equiv.) in a flask with a significant excess of formamide (e.g., 10-15 equiv.).

  • Cyclization : Heat the mixture to a high temperature (e.g., 150-180°C) for several hours. This reaction condenses the amino group with formamide to form the pyrimidine ring, yielding a thieno[2,3-d]pyrimidin-4-one intermediate.

  • Chlorination (Vilsmeier-Haack type conditions) : Cool the reaction mixture. Carefully add phosphorus oxychloride (POCl₃, 3-5 equiv.) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction : Gently reflux the mixture for 2-4 hours. This step converts the hydroxyl group of the pyrimidinone into a chloride, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

  • Work-up : After cooling, the reaction mixture is quenched by pouring it carefully onto crushed ice. The resulting precipitate is the 4-chloro-thieno[2,3-d]pyrimidine product.

  • Purification : The crude product is filtered, washed with water, and can be purified by recrystallization or column chromatography. This chlorinated intermediate is now ready for coupling with various amines to build a library of potential kinase inhibitors.

Handling, Safety, and Stability

Working with any chemical requires adherence to strict safety protocols. The information below is summarized from safety data sheets of structurally similar compounds.

  • Hazard Identification : This class of compounds is generally considered hazardous. Key warnings include:

    • Harmful if swallowed.[10][11][12]

    • Causes skin and serious eye irritation.[11][12][13]

    • May cause respiratory irritation.[11][12]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including:

    • Nitrile gloves.

    • Safety glasses or goggles.[12]

    • A lab coat.

  • Handling :

    • Use only in a well-ventilated area, preferably a chemical fume hood.[13][14]

    • Avoid breathing dust, fumes, or vapors.[14]

    • Wash hands thoroughly after handling.[13]

  • Storage and Stability :

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14]

    • The compound is stable under normal conditions.[13]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[13][14]

Conclusion and Future Outlook

This compound hydrochloride is more than just a chemical intermediate; it is a gateway to a vast chemical space of high-value, biologically active molecules. Its straightforward and efficient synthesis via the Gewald reaction, combined with its versatile reactivity, solidifies its importance in modern drug discovery. The proven success of its derivatives as kinase inhibitors underscores its value. Future research will undoubtedly continue to leverage this scaffold to develop next-generation therapeutics with improved selectivity and efficacy against a range of diseases, from cancer to inflammatory disorders. The principles and protocols outlined in this guide provide a solid foundation for researchers aiming to innovate in this exciting field.

References

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

  • Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S | CID 610877. PubChem, National Center for Biotechnology Information. [Link]

  • This compound hydrochloride. PubChemLite. [Link]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information (PMC). [Link]

  • Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate | C9H12N2O3S. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet - Fisher Scientific. Fisher Scientific. [Link]

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information (PMC). [Link]

  • CAS No: 2758907-87-6 | Product Name: Methyl 5-acetyl-3-methylthiophene-2-carboxylate. Pharmaffiliates. [Link]

  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Journal of Pharmaceutical and Biological Sciences. [Link]

  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure. [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. [Link]

  • 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. [Link]

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Center for Biotechnology Information (PMC). [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Potential Kinase Inhibitors. MDPI. [Link]

  • Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives. National Institutes of Health (NIH). [Link]

Sources

The Functional Core of a Privileged Scaffold: A Technical Guide to the Reactivity of the Aminothiophene Amino Group

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The 2-aminothiophene motif is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and functional materials.[1][2][3] This guide provides an in-depth exploration of the fundamental reactivity of the amino group appended to the thiophene ring. We will dissect the electronic interplay between the nitrogen lone pair and the sulfur-containing aromatic system, which governs the regioselectivity and reactivity of this versatile functional group. This analysis will extend to key transformations including N-acylation, N-sulfonylation, N-alkylation, diazotization, and its influence on electrophilic substitution of the thiophene ring. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for chemists aiming to leverage the unique properties of aminothiophenes in molecular design and synthesis.

Introduction: The Significance of the Aminothiophene Moiety

Substituted 2-aminothiophenes are critical intermediates in the synthesis of a variety of dyes, agrochemicals, and pharmacologically active compounds.[4] Their structural resemblance to a phenyl group (bioisosterism) allows them to fit into biological targets, while the presence of the amino group provides a versatile handle for synthetic modification.[1] Many blockbuster drugs and clinical candidates, such as the antipsychotic olanzapine and the anti-inflammatory drug tinoridine, feature the 2-aminothiophene core, underscoring its importance in drug discovery.[4] The reactivity of the amino group is central to building molecular complexity from this scaffold.

The most common and convergent synthesis of this class of compounds is the Gewald three-component reaction, which combines a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[4][5] This reaction's efficiency has made a wide range of substituted 2-aminothiophenes readily accessible for further functionalization.[6]

Electronic Properties and Their Influence on Reactivity

The reactivity of the amino group on a thiophene ring is intrinsically linked to the electronic nature of the heterocyclic system. Thiophene itself is an electron-rich aromatic heterocycle.[7] The introduction of an amino group, a powerful electron-donating group, further enhances the electron density of the ring through resonance.

The nitrogen lone pair can delocalize into the thiophene π-system. This delocalization has two major consequences:

  • Reduced Nucleophilicity of Nitrogen: The delocalization of the nitrogen's lone pair into the aromatic ring reduces its availability to act as a nucleophile compared to a typical alkyl or aryl amine. This effect can make certain reactions, like N-alkylation, notoriously difficult under mild conditions.[8]

  • Activation of the Thiophene Ring: The increased electron density makes the thiophene ring highly susceptible to electrophilic attack. The amino group is a potent activating group and directs incoming electrophiles primarily to the ortho and para positions (C3 and C5).[9]

Caption: Resonance delocalization in 2-aminothiophene.

Key Transformations of the Amino Group

The synthetic utility of aminothiophenes is realized through a variety of chemical transformations at the amino group.

N-Acylation and N-Sulfonylation

Acylation and sulfonylation are robust and highly reliable reactions for functionalizing the amino group of aminothiophenes. These reactions typically proceed readily due to the high reactivity of acylating and sulfonylating agents.

  • N-Acylation: This is commonly achieved using acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the acid byproduct. The resulting amides are important intermediates; for instance, they can be used to synthesize fused heterocyclic systems like thienopyrimidines.[10]

  • N-Sulfonylation: Sulfonyl chlorides react with aminothiophenes in a similar fashion to yield sulfonamides. This functional group is prevalent in medicinal chemistry, and 3-arylsulfonyl-2-acetamidothiophenes have shown considerable activity against viruses like human cytomegalovirus (CMV).[11]

These reactions are often used as a protecting strategy for the amino group, moderating its activating effect on the ring and preventing unwanted side reactions during subsequent electrophilic substitutions.

N-Alkylation

Direct N-alkylation of 2-aminothiophenes can be challenging.[8] The reduced nucleophilicity of the amino group often necessitates harsh reaction conditions, which can lead to side reactions or decomposition. However, a successful methodology utilizes a two-step approach where the aminothiophene is first acylated or converted to a carbamate. The resulting N-acyl or N-carbamoyl aminothiophene can then be alkylated under milder conditions using a base like cesium carbonate in DMF.[8]

Diazotization and Sandmeyer-Type Reactions

The conversion of the primary amino group to a diazonium salt is a gateway to a vast array of functional groups. This transformation, known as diazotization, is typically performed by treating the aminothiophene with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[12][13]

The resulting thiophenediazonium salt is often unstable and is used immediately in subsequent reactions.[12] One of the most powerful applications of diazonium salts is the Sandmeyer reaction , which uses copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group.[14][15][16] This provides a synthetic route to substitution patterns that are not accessible through direct electrophilic aromatic substitution.[15]

It's important to note that diazotization of aminothiophenes with an unsubstituted 5-position can be problematic, sometimes leading to unwanted dimerization. This can be circumvented by blocking the 5-position with a group like a nitro group before diazotization.[17]

Diazotization_Workflow cluster_workflow Diazotization and Sandmeyer Reaction Pathway start 2-Aminothiophene diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium Thiophenediazonium Salt (Unstable Intermediate) diazotization->diazonium sandmeyer Sandmeyer Reaction (CuX, where X = Cl, Br, CN) diazonium->sandmeyer product Halogenated or Cyanated Thiophene sandmeyer->product

Caption: General workflow for Sandmeyer reactions on aminothiophenes.

Influence on Electrophilic Substitution of the Thiophene Ring

The amino group is a powerful activating and ortho, para-directing group for electrophilic aromatic substitution (SEAr).[9] In 2-aminothiophene, this means that electrophiles will preferentially attack the C5 (para) and C3 (ortho) positions. The C5 position is generally favored due to reduced steric hindrance.

Common electrophilic substitution reactions include:

  • Halogenation: Introduction of bromine or chlorine.

  • Nitration: Introduction of a nitro group.[18]

  • Sulfonation: Introduction of a sulfonic acid group.[19]

  • Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups.[7]

To control the regioselectivity and prevent over-reaction (e.g., polyhalogenation), the reactivity of the amino group is often tempered by converting it to an amide (e.g., an acetamide) prior to performing the electrophilic substitution. The amide group is still an ortho, para-director but is less activating than the free amino group. The protecting group can then be removed by hydrolysis to regenerate the amine.

Experimental Protocols

Boc Protection of 2-Aminothiophene

Rationale: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable to many reaction conditions but can be easily removed with acid.[20] Protecting the amino group allows for subsequent reactions that might be incompatible with a free primary amine.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-aminothiophene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as triethylamine (1.2 eq), to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, wash the mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product, tert-butyl (thien-2-yl)carbamate, can be purified by column chromatography on silica gel or by recrystallization.[21]

Diazotization of an Aminothiophene and Subsequent Iodination

Rationale: This protocol demonstrates the conversion of the amino group to an iodide via a diazonium salt intermediate. This is a Sandmeyer-type reaction that does not require a copper catalyst.[15]

Step-by-Step Methodology:

  • Amine Dissolution: Suspend the starting aminothiophene (1.0 eq) in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine suspension. The temperature must be strictly maintained below 5 °C.[12] A positive test for nitrous acid using starch-iodide paper should be maintained.[22]

  • Iodide Addition: Once diazotization is complete, prepare a solution of potassium iodide (KI, 1.5 eq) in water. Add this KI solution slowly to the cold diazonium salt solution.

  • Decomposition: Nitrogen gas evolution should be observed.[23] After the addition is complete, allow the mixture to warm slowly to room temperature and then gently heat (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.

  • Workup: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts with a sodium thiosulfate solution to remove any residual iodine, followed by water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude iodo-thiophene product can then be purified by column chromatography.

Conclusion

The amino group on the thiophene ring is a functionally rich and synthetically versatile handle. Its electronic properties, characterized by a balance of reduced nucleophilicity and potent ring activation, dictate its reactivity. A thorough understanding of its behavior in fundamental reactions such as acylation, sulfonylation, challenging alkylations, and powerful diazotizations is essential for any scientist working in drug discovery or materials science. By mastering the manipulation of this functional group, researchers can efficiently construct complex molecular architectures and unlock the full potential of the privileged aminothiophene scaffold.

References

  • Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances, 12(38), 24853-24887. [Link]

  • New methodology for the N-alkylation of 2-amino-3-acylthiophenes. (2011). Tetrahedron Letters, 52(28), 3621-3623. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2015). International Journal of Pharmacy and Biological Sciences, 5(2), 227-234. [Link]

  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (2010). Synlett, 2010(9), 1351-1354. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). Molecules, 11(5), 372-378. [Link]

  • Synthesis of 2-aminothiophenes via Scheme 2. (n.d.). ResearchGate. [Link]

  • Methods for the synthesis of 2-aminothiophenes and their reactions (review). (1976). Chemistry of Heterocyclic Compounds, 12(10), 1077-1095. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkat USA. [Link]

  • 2‐Aminothiophenes by Gewald reaction. (n.d.). ResearchGate. [Link]

  • Direct synthesis of polysubstituted 2-aminothiophenes by Cu(II)-catalyzed addition/oxidative cyclization of alkynoates with thioamides. (2014). Organic & Biomolecular Chemistry, 12(42), 8473-8479. [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. (2002). Journal of Medicinal Chemistry, 45(22), 4847-4858. [Link]

  • Sandmeyer reaction. (n.d.). Grokipedia. [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). ResearchGate. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2022). Journal of the Iranian Chemical Society, 19(4), 1357-1386. [Link]

  • Dual protection of amino functions involving Boc. (2015). RSC Advances, 5(20), 15463-15495. [Link]

  • ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications. (2010). ResearchGate. [Link]

  • Electrophilic substitution on thiophene. (n.d.). Química Orgánica. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. (n.d.). ResearchGate. [Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. (2023). ResearchGate. [Link]

  • Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. (2022). Nanomaterials, 12(15), 2661. [Link]

    • DIAZOTISATION AND COUPLING. (n.d.). Pharm D Guru. [Link]

  • 4-Aminothiophene-2-sulfonic acid. (n.d.). PubChem. [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Electrophilic Substitution of Thiophene and its Derivatives. (n.d.). ResearchGate. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry, 89(14), 9931-9941. [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

  • The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. (2016). ResearchGate. [Link]

  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017). European Journal of Medicinal Chemistry, 140, 568-580. [Link]

  • Oxidative β-C–H sulfonylation of cyclic amines. (2018). Chemical Science, 9(12), 3166-3170. [Link]

  • Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation. (2025). RSC Advances, 15(26), 18051-18057. [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. (2014). Chemical Research in Toxicology, 27(8), 1326-1339. [Link]

  • Diazotization Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • Electrophilic Substitution Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (2015). ResearchGate. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Gewald three-component reaction, first reported by Karl Gewald in 1966, is a cornerstone of heterocyclic chemistry for the synthesis of polysubstituted 2-aminothiophenes.[1] This one-pot multicomponent reaction combines a carbonyl compound, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a basic catalyst.[2] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, found in a wide array of pharmacologically active compounds and functional materials.[3]

This document provides a detailed, field-tested protocol for the synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate , a representative product of the Gewald reaction. The protocol is designed for researchers, chemists, and drug development professionals, offering step-by-step instructions and explaining the scientific rationale behind key procedural choices.

A Note on Nomenclature: The requested topic specified "Ethyl 5-amino-3-methylthiophene-2-carboxylate." However, the fundamental mechanism of the Gewald reaction invariably places the amino group at the C2 position, adjacent to the sulfur heteroatom. The requested "5-amino" substitution pattern is not a direct product of this reaction. Therefore, this guide details the synthesis of a closely related and structurally confirmed isomer, Ethyl 2-amino-4-methylthiophene-3-carboxylate , which is reliably produced from acetone and ethyl cyanoacetate.[4]

Reaction Scheme and Mechanism

The synthesis proceeds via a cascade of reactions, beginning with a base-catalyzed Knoevenagel condensation, followed by sulfur addition and ring closure.

Overall Reaction:

Figure 1. Gewald synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate.

Reaction Mechanism:

The mechanism of the Gewald reaction is a well-studied process that proceeds in three principal stages.[5][6]

  • Knoevenagel Condensation: The reaction is initiated by a base (e.g., diethylamine) catalyzing the condensation between the ketone (acetone) and the active methylene compound (ethyl cyanoacetate).[7] This step forms a stable α,β-unsaturated nitrile intermediate.

  • Sulfur Addition (Thiolation): The conjugate base of the intermediate attacks the elemental sulfur (S₈ ring), leading to the formation of a sulfurated intermediate. The exact nature of this step can be complex, potentially involving polysulfide species.[5]

  • Cyclization and Tautomerization: The terminal sulfur atom performs an intramolecular nucleophilic attack on the nitrile carbon, closing the five-membered ring. A subsequent tautomerization (aromatization) yields the stable 2-aminothiophene product, which is the thermodynamic driving force for the reaction.[6]

Gewald_Mechanism cluster_Knoevenagel 1. Knoevenagel Condensation cluster_SulfurAddition 2. Sulfur Addition cluster_Cyclization 3. Cyclization & Tautomerization Start Acetone + Ethyl Cyanoacetate Intermediate1 α,β-Unsaturated Nitrile Start->Intermediate1  Base (B:) Base1 Base (-BH+) Intermediate2 Thiolated Intermediate Intermediate1->Intermediate2  + S₈, Base Sulfur Elemental Sulfur (S₈) Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3  Intramolecular Attack Product Ethyl 2-amino-4- methylthiophene-3-carboxylate Intermediate3->Product  Tautomerization

Caption: The three core stages of the Gewald reaction mechanism.

Materials and Equipment

Reagents & Chemicals Equipment
Acetone (ACS grade, ≥99.5%)Round-bottom flask (100 mL)
Ethyl cyanoacetate (≥98%)Magnetic stirrer and stir bar
Sulfur (powder, 99.5%)Reflux condenser
Diethylamine (≥99.5%)Heating mantle or oil bath with controller
Absolute Ethanol (200 proof)Dropping funnel or syringe pump (optional)
Ethyl Acetate (ACS grade)Thermometer
Hexane (ACS grade)Buchner funnel and filter flask
Anhydrous Sodium SulfateRotary evaporator
Deionized WaterThin Layer Chromatography (TLC) plates
Silica Gel (for chromatography)Glassware for extraction and crystallization

Experimental Workflow

Workflow A 1. Reagent Preparation Dissolve sulfur and diethylamine in ethanol. B 2. Reactant Addition Add mixture of acetone and ethyl cyanoacetate to the flask. A->B C 3. Reaction Stir and heat at 50°C for 3 hours. Monitor via TLC. B->C D 4. Work-up Quench with ice-water and extract with ethyl acetate. C->D E 5. Drying & Concentration Dry organic layer with Na₂SO₄ and evaporate solvent. D->E F 6. Purification Purify crude product via silica gel column chromatography. E->F G 7. Final Product Obtain pure yellow crystals of the target compound. F->G

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures for the synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate.[4]

1. Reagent Preparation:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add elemental sulfur (1.60 g, 50 mmol) and absolute ethanol (20 mL).

  • To this suspension, add diethylamine (5.1 mL, 50 mmol). Stir the mixture at room temperature.

Scientist's Note: Diethylamine serves as the basic catalyst essential for the initial Knoevenagel condensation.[8] While other bases like morpholine or piperidine can be used, diethylamine is effective and easily removed during work-up. The base also aids in the activation and solubilization of elemental sulfur.[8]

2. Addition of Reactants:

  • In a separate beaker, prepare a mixture of acetone (3.7 mL, 50 mmol) and ethyl cyanoacetate (5.3 mL, 50 mmol).

  • Add this mixture dropwise to the stirring ethanol solution over 10-15 minutes. An exothermic reaction may be observed.

Scientist's Note: A controlled, dropwise addition helps to manage any initial exotherm and ensures a homogeneous reaction mixture, preventing the formation of side products from the self-condensation of acetone.

3. Reaction Execution:

  • Attach a reflux condenser to the flask and heat the reaction mixture to 50°C using a temperature-controlled heating mantle or oil bath.

  • Maintain stirring at 50°C for 3 hours.

  • Monitor the reaction's progress by TLC (using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is complete when the starting material spots (visualized with UV light or iodine) have disappeared.

Scientist's Note: Heating to 50°C provides sufficient energy to overcome the activation barriers for sulfur ring opening and cyclization without causing significant solvent loss or promoting side reactions.[8] TLC is a critical self-validation step to ensure the reaction has gone to completion, preventing unnecessary purification of unreacted starting materials.

4. Work-up and Extraction:

  • After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers.

Scientist's Note: Quenching with water precipitates the crude product and dissolves inorganic impurities and the amine catalyst. Ethyl acetate is an effective solvent for extracting the desired thiophene product while having limited miscibility with water.

5. Drying and Concentration:

  • Dry the combined organic layer over anhydrous sodium sulfate for 15-20 minutes.

  • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

6. Purification:

  • Purify the crude product using silica gel column chromatography. The recommended eluent is a mixture of hexane and ethyl acetate (starting with 9:1 and gradually increasing to 7:3).

  • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield Ethyl 2-amino-4-methylthiophene-3-carboxylate as yellow crystals.[4]

Scientist's Note: While some Gewald products may crystallize directly from the reaction mixture, purification by column chromatography is often necessary to remove unreacted intermediates and sulfur-containing byproducts, ensuring high purity of the final compound.[8]

Data Summary and Characterization

ParameterValueReference
Starting Materials Acetone, Ethyl Cyanoacetate, Sulfur, Diethylamine[4]
Stoichiometry 1 : 1 : 1 : 1 (Equivalents)[4]
Solvent Absolute Ethanol[4]
Reaction Temperature 50°C[4]
Reaction Time 3 hours[4]
Expected Yield ~85%[4]
Appearance Yellow Crystals[4]
Melting Point 76-79°C[4]
Molecular Formula C₈H₁₁NO₂S[9]
Molecular Weight 185.25 g/mol [9]
¹H NMR (400 MHz, CDCl₃) δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, H-5), 4.29 (q, 2H), 2.28 (s, 3H), 1.35 (t, 3H)[4]
¹³C NMR (400 MHz, CDCl₃) δ 166.1, 164.2, 136.7, 106.7, 102.8, 59.5, 18.4, 14.4[4]

Safety Precautions

  • General: Conduct the entire procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagent Handling: Diethylamine is a corrosive and flammable liquid with a strong odor. Handle with care. Acetone and ethanol are highly flammable; ensure no open flames or spark sources are nearby.

  • Reaction: The reaction may be mildly exothermic upon initial mixing.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local safety regulations.

Troubleshooting

Issue Possible Cause Suggested Solution
Low or No Product Yield Incomplete Knoevenagel condensation due to inactive base or presence of water.Ensure reagents are pure and anhydrous. Consider using a different amine base like morpholine.[8]
Poor reactivity of sulfur.Ensure the reaction temperature is maintained at 40-50°C. Check the quality of the sulfur powder.[8]
Reaction Stalls (TLC) Insufficient catalyst or temperature.Add a small additional amount of diethylamine. Ensure the internal reaction temperature is at the target of 50°C.
Difficult Purification Formation of dimers or polymeric byproducts.Adjust reactant concentrations or slow the rate of addition. Ensure efficient stirring. For difficult separations, try a different solvent system for chromatography.[8]
Presence of elemental sulfur in the final product.Wash the crude product with a small amount of cold carbon disulfide (with extreme caution due to toxicity and flammability) or perform careful chromatography.

References

  • Organic Chemistry Portal. Gewald Reaction . Available at: [Link]

  • Wikipedia. Gewald reaction . Available at: [Link]

  • Perreault, J. R., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur . The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Knoevenagel condensation . Available at: [Link]

  • Perreault, J. R., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur . ChemRxiv. Available at: [Link]

  • Shearouse, W. C., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry . Molecules. Available at: [Link]

  • Perreault, J. R., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur . ChemRxiv. Available at: [Link]

  • Nirmala, K., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate . Acta Crystallographica Section E. Available at: [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . ARKIVOC. Available at: [Link]

  • Mobinikhaledi, A., et al. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases . Asian Journal of Chemistry. Available at: [Link]

  • Der Pharma Chemica. A green chemistry approach to gewald reaction . Available at: [Link]

  • International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY . Available at: [Link]

  • Khanum, S. A., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate . IUCrData. Available at: [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . ARKIVOC. Available at: [Link]

  • Al-Mousawi, S., et al. (2015). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction . ECSOC-19. Available at: [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . Semantic Scholar. Available at: [Link]

  • PubChem. Ethyl 2-amino-4-methylthiophene-3-carboxylate . Available at: [Link]

  • Khanum, S. A., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate . ResearchGate. Available at: [Link]

  • PubChem. Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate . Available at: [Link]

  • McKibben, B. P., et al. (2002). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction . Tetrahedron Letters. Available at: [Link]

  • Dömling, A. (2011). The Gewald multicomponent reaction . Molecular Diversity. Available at: [Link]

Sources

Application Notes & Protocols for the One-Pot Synthesis of Polysubstituted 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Aminothiophene Scaffold

In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The polysubstituted 2-aminothiophene core is one such "privileged scaffold."[1][2] Its prevalence stems from its role as a versatile bioisostere for the phenyl group, which is a common feature in many active drugs, and its capacity to engage in a variety of biological interactions.[3][4] This five-membered sulfur-containing heterocycle is a key structural component in a wide array of pharmacologically active agents, exhibiting properties that range from antimicrobial and anti-inflammatory to antiviral and antiproliferative.[1][5][6]

The development of efficient, robust, and scalable synthetic routes to these valuable compounds is therefore a critical endeavor for researchers. One-pot, multicomponent reactions (MCRs) represent a paradigm of synthetic efficiency, allowing for the construction of complex molecules from simple, readily available starting materials in a single synthetic operation.[3] This approach minimizes waste, reduces purification steps, and accelerates the discovery process.

This guide provides an in-depth exploration of the premier one-pot method for synthesizing polysubstituted 2-aminothiophenes: the Gewald reaction . We will dissect its mechanism, discuss modern, catalyzed variations, and provide detailed, field-proven protocols designed for reproducibility and success in a research setting.

The Gewald Reaction: A Foundational Multicomponent Synthesis

The Gewald reaction, first reported by Karl Gewald in 1966, is a powerful and widely adopted one-pot synthesis of 2-aminothiophenes.[7][8] The reaction brings together three key components:

  • A carbonyl compound (ketone or aldehyde) with an α-methylene group.

  • An α-activated nitrile , such as malononitrile or ethyl cyanoacetate.

  • Elemental sulfur .

This condensation is typically facilitated by a basic catalyst, leading to a highly functionalized thiophene ring in a single, efficient step.[9]

The Reaction Mechanism: A Stepwise Annulation

The elegance of the Gewald reaction lies in its sequential cascade of well-understood organic transformations. While the precise mechanism of sulfur addition was debated for years, recent computational studies have provided significant clarity.[10][11][12] The reaction proceeds through the following key stages:

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the activated nitrile.[7][10] The base deprotonates the active methylene group of the nitrile, creating a nucleophilic carbanion that attacks the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, often referred to as a vinylidene cyanide derivative.

  • Michael Addition of Sulfur: The sulfur atom, in its elemental form (typically S₈), is attacked by the carbanion generated from the deprotonation of the vinylidene cyanide intermediate. This leads to the formation of a polysulfide intermediate.[10][12]

  • Intramolecular Cyclization & Aromatization: The terminal sulfur atom of the polysulfide chain then acts as a nucleophile, attacking the nitrile carbon. This intramolecular cyclization forms a five-membered dihydrothiophene ring. The final step is the elimination of a sulfur chain and tautomerization, which results in the formation of the stable, aromatic 2-aminothiophene ring. This aromatization is the thermodynamic driving force for the entire reaction sequence.[10][11]

Gewald_Mechanism Figure 1: Generalized Mechanism of the Gewald Reaction reactants Carbonyl Compound + Activated Nitrile + S₈ step1 Step 1: Knoevenagel-Cope Condensation (Base-Catalyzed) reactants->step1 intermediate1 α,β-Unsaturated Nitrile step1->intermediate1 Forms step2 Step 2: Michael Addition of Sulfur intermediate2 Thiiranium or Polysulfide Intermediate step2->intermediate2 Forms step3 Step 3: Intramolecular Cyclization & Aromatization product Polysubstituted 2-Aminothiophene step3->product Yields intermediate1->step2 intermediate2->step3

Caption: Figure 1: Generalized Mechanism of the Gewald Reaction.

Application Protocol 1: L-Proline Catalyzed One-Pot Synthesis

This protocol describes an efficient and environmentally conscious variation of the Gewald reaction using the organocatalyst L-proline. L-proline is advantageous as it is inexpensive, non-toxic, and effectively catalyzes both the initial condensation and subsequent sulfur addition steps, often under milder conditions and with lower catalyst loading than traditional bases.[13][14]

Materials and Reagents
  • Carbonyl Compound (e.g., Cyclohexanone): 3.0 mmol, 294 mg, 0.30 mL

  • Activated Nitrile (e.g., Malononitrile): 3.3 mmol, 218 mg

  • Elemental Sulfur: 4.5 mmol, 144 mg

  • L-Proline (Catalyst): 0.3 mmol, 35 mg (10 mol%)

  • Solvent (e.g., Dimethylformamide, DMF): 3.0 mL

  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) plate (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware for work-up and purification

  • Flash chromatography system or glass column

  • Ethyl acetate and Hexane (for chromatography)

Experimental Workflow

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Combine carbonyl compound, activated nitrile, sulfur, L-proline, and DMF in a flask. react1 Stir the mixture at 60 °C. prep1->react1 react2 Monitor reaction progress by TLC (10-24 h). react1->react2 workup1 Cool the reaction mixture. react2->workup1 workup2 Directly purify the crude product via flash chromatography. workup1->workup2 analysis1 Collect fractions containing the desired product. workup2->analysis1 analysis2 Remove solvent under reduced pressure. analysis1->analysis2 analysis3 Characterize the final product (NMR, MS, IR). analysis2->analysis3

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the carbonyl compound (3.0 mmol), the activated nitrile (3.3 mmol), elemental sulfur (4.5 mmol), and L-proline (0.3 mmol).[14]

  • Solvent Addition: Add 3.0 mL of DMF to the flask.

  • Reaction Conditions: Place the flask in a pre-heated oil bath or heating mantle set to 60 °C. Stir the reaction mixture vigorously.[13]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane/Ethyl Acetate eluent). The reaction is typically complete within 10-24 hours.[14]

  • Purification: Upon completion, allow the reaction mixture to cool to room temperature. The crude product can be purified directly by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aminothiophene derivative.[14]

  • Characterization: The structure and purity of the isolated product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Causality and Troubleshooting
  • Why L-proline? L-proline acts as a bifunctional catalyst. Its secondary amine moiety facilitates the Knoevenagel condensation, while the carboxylic acid group can activate the carbonyl component.[13] This dual role allows for high efficiency under mild conditions.[14]

  • Why DMF? DMF is an excellent polar aprotic solvent that effectively solubilizes the reactants, including the elemental sulfur, facilitating a homogeneous reaction mixture.[13]

  • Troubleshooting - Low Yield: If the yield is low, ensure all reagents are pure and dry. The reaction temperature is also critical; temperatures that are too low may result in slow conversion, while excessively high temperatures can lead to decomposition. Malononitrile is generally more reactive than cyanoacetate esters.[13]

  • Troubleshooting - Incomplete Reaction: If the reaction stalls, a small additional portion of the catalyst can be added. However, prolonged reaction times are often sufficient for completion.

Protocol Variations: Embracing Green Chemistry

The versatility of the Gewald reaction is demonstrated by its adaptability to various energy sources and conditions, many of which align with the principles of green chemistry.[3][15]

Ultrasound-Assisted Gewald Synthesis

Sonication provides mechanical energy that can dramatically accelerate the reaction, often in aqueous media and within minutes.[16]

  • Typical Protocol: A mixture of the carbonyl compound, activated nitrile, elemental sulfur, and a base (e.g., diethylamine, Et₂NH) in an aqueous medium is subjected to ultrasound irradiation (e.g., 40 kHz) at a controlled temperature (e.g., 70 °C).[16][17]

  • Key Advantage: Reaction times are often reduced to mere minutes, and the product frequently precipitates directly from the aqueous mixture, simplifying purification to a simple filtration.[16]

Microwave-Assisted Gewald Synthesis

Microwave irradiation provides efficient and uniform heating, which can significantly reduce reaction times and improve yields.[7]

  • Typical Protocol: Reactants are combined in a sealed microwave vessel, often with a high-boiling point solvent or on a solid support, and irradiated for a short period (e.g., 5-15 minutes) at a set temperature.

  • Key Advantage: This method is ideal for high-throughput synthesis and the rapid generation of compound libraries for drug discovery.[18]

Ball-Milling (Mechanochemical) Synthesis

This solvent- and catalyst-free method offers a highly sustainable route to 2-aminothiophenes.[15]

  • Typical Protocol: The solid reactants (carbonyl, nitrile, sulfur) are placed in a milling jar with grinding balls. The reaction is initiated by high-speed mechanical grinding.[15]

  • Key Advantage: This technique eliminates the need for potentially hazardous solvents and catalysts, resulting in a cleaner reaction profile and often quantitative yields with minimal work-up.[15]

Comparative Data of One-Pot Methodologies

The choice of synthetic method often depends on available equipment, desired scale, and specific substrate reactivity. The table below summarizes key parameters for the discussed protocols.

Methodology Typical Catalyst/Medium Energy Source Typical Reaction Time Typical Yield Range Key Advantages
L-Proline Catalyzed 10 mol% L-proline in DMF[13]Conventional Heating10 - 24 hours70 - 90%Mild conditions, low catalyst loading, good functional group tolerance.[13][14]
Ultrasound-Assisted Et₂NH in H₂O[16]Sonication (40 kHz)5 - 15 minutes80 - 95%Extremely rapid, uses water as a solvent, simple product isolation.[16][17]
Microwave-Assisted Various bases/catalystsMicrowave Irradiation5 - 20 minutes75 - 90%High speed, suitable for library synthesis.[7]
Ball-Milling Solvent- and catalyst-free[15]Mechanical Grinding30 - 60 minutes90 - 97%Environmentally benign, high yields, minimal purification.[15]

Conclusion

One-pot synthesis methodologies, particularly the Gewald reaction and its modern variations, provide researchers with a powerful and efficient toolkit for the construction of polysubstituted 2-aminothiophenes. By understanding the underlying mechanism and the specific advantages of different protocols—from the mildness of organocatalysis to the speed of microwave and ultrasound assistance and the sustainability of mechanochemistry—scientists can select the optimal approach for their specific research and development goals. These robust protocols facilitate the rapid exploration of chemical space, accelerating the discovery of new therapeutic agents built upon this privileged heterocyclic scaffold.

References

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Wang, T., Huang, X.-G., Liu, J., Li, B., Wu, J.-J., Chen, K.-X., Zhu, W.-L., Xu, X.-Y., & Zeng, B.-B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351–1354. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Wardakhan, W. W., Gaber, H. M., Ouf, S. A., & Sherif, S. M. (n.d.). Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives. Semantic Scholar. [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Semantic Scholar. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (2023). Gewald reaction. Retrieved from [Link]

  • Duvauchelle, V., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100794. [Link]

  • Putrová, Z., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA, Inc. [Link]

  • Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by l-Proline. Synlett. [Link]

  • Puterová, Z., & Krutošíková, A. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]

  • Abedinifar, F., et al. (2021). one-pot multicomponent synthesis of polysubstituted thiophenes 232. ResearchGate. [Link]

  • John, S. E., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 240, 114587. [Link]

  • Kumar, A., et al. (2013). A concise synthesis of 2-(2-aminothiophene)-benzimidazoles by one-pot multicomponent reaction. RSC Advances, 3(31), 12699-12705. [Link]

  • John, S. E., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate. [Link]

  • Bou-Salah, L., et al. (2021). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]

  • Fogue, P., et al. (2011). Substituted 2-aminothiophenes: Antifungal activities and effect on Microsporum gypseum protein profile. ResearchGate. [Link]

  • Heravi, M. M., et al. (2010). Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Synthetic Communications, 40(14), 2137-2143. [Link]

  • Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • Duvauchelle, V., et al. (2022). Gewald synthesis of 2-aminothiophenes. ResearchGate. [Link]

  • Wu, J., et al. (2019). Gewald type reaction for synthesis of 2-aminothiophene. ResearchGate. [Link]

  • Duvauchelle, V., et al. (2022). Synthesis of 2-aminothiophenes via Scheme 2. ResearchGate. [Link]

Sources

Application Notes & Protocols: Ethyl 5-amino-3-methylthiophene-2-carboxylate as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 5-amino-3-methylthiophene-2-carboxylate as a pivotal building block in medicinal chemistry. We move beyond simple procedural lists to offer an in-depth analysis of the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. The protocols described herein are designed as self-validating systems, grounded in authoritative literature, to empower the synthesis of diverse and potent bioactive molecules.

Introduction: The Strategic Value of a Polysubstituted Thiophene

This compound is a polysubstituted thiophene that has emerged as a highly valuable and versatile starting material in the synthesis of pharmacologically active compounds.[1] Its utility is rooted in the unique arrangement of its functional groups: a nucleophilic amine at the C5 position and an electrophilic ester at the C2 position, flanking a reactive thiophene core. This "push-pull" electronic nature, combined with the methyl group at C3, provides a pre-organized framework for the construction of complex heterocyclic systems.

The thiophene ring itself is a well-established bioisostere for the benzene ring in drug design, often conferring improved metabolic stability or enhanced target binding. The primary amino group and the ethyl ester are perfectly positioned to participate in a variety of cyclization and condensation reactions, making this compound an ideal precursor for fused heterocyclic scaffolds like thieno[3,2-d]pyrimidines, which are prominent in modern drug discovery.[2][3]

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its effective use.

PropertyValueSource
Molecular Formula C₉H₁₃NO₂S
Molecular Weight ~199.27 g/mol Calculated
Appearance Pale yellow to white crystalline solid[4]
Key Functional Groups Primary amine (-NH₂), Ethyl ester (-COOEt), Thiophene ring[5]
Reactivity Hubs Nucleophilic C5-amine, Electrophilic C2-ester carbonyl[5]
The Gewald Reaction: A Cornerstone Synthesis

The most efficient and widely adopted method for synthesizing 2-aminothiophenes, including our title compound, is the Gewald multicomponent reaction.[6][7] This one-pot synthesis is a testament to reaction economy, combining an α-methylene ketone (in this case, ethyl acetoacetate), elemental sulfur, and a compound with an activated methylene group (ethyl cyanoacetate, though for our specific target, the reaction proceeds from ethyl acetoacetate and sulfur with a base catalyst) in the presence of a basic catalyst, typically a secondary amine like morpholine or diethylamine.[6][8]

The choice of a secondary amine catalyst is critical; it facilitates both the initial Knoevenagel condensation and the subsequent Michael addition of sulfur, guiding the reaction cascade towards the desired thiophene product while minimizing side reactions.

G1 cluster_0 Core Building Block: this compound cluster_1 Synthetic Utility cluster_2 Resulting Bioactive Scaffolds A Key Functional Groups: - C5 Primary Amine (Nucleophilic) - C2 Ethyl Ester (Electrophilic) - C3 Methyl Group (Steric/Electronic Influence) B Cyclization Reactions A->B Versatile Reactivity C Condensation Reactions A->C D N-Functionalization A->D E Thieno[3,2-d]pyrimidines (e.g., Kinase Inhibitors) B->E F Thiazolopyrimidines B->F G Fused Pyridazines C->G

Caption: Logical relationship of the building block to bioactive scaffolds.

Application in Medicinal Chemistry: Synthesis of Thieno[3,2-d]pyrimidines

Thieno[2,3-d]pyrimidines and their thieno[3,2-d]pyrimidine isomers are privileged scaffolds in medicinal chemistry, renowned for their wide range of biological activities, including potent inhibition of various protein kinases.[2][9] this compound is an exemplary starting material for accessing this chemical space. The synthetic workflow typically involves a three-step sequence: initial cyclization to form the pyrimidinone ring, chlorination to activate the C4 position, and subsequent nucleophilic aromatic substitution (SNAr) to introduce molecular diversity.

G2 start Ethyl 5-amino-3-methyl- thiophene-2-carboxylate step1 Step 1: Cyclization (e.g., with Formamide) start->step1 intermediate1 Thieno[3,2-d]pyrimidin-4-one Intermediate step1->intermediate1 step2 Step 2: Chlorination (POCl3) intermediate1->step2 intermediate2 4-Chloro-thieno[3,2-d]pyrimidine (Activated Intermediate) step2->intermediate2 step3 Step 3: SNAr Reaction (Various Nucleophiles, e.g., R-NH2) intermediate2->step3 final Diverse Library of 4-Substituted Thieno[3,2-d]pyrimidines (Bioactive Compounds) step3->final

Caption: Workflow for synthesizing Thieno[3,2-d]pyrimidine derivatives.

Causality in Experimental Design
  • Step 1 (Cyclization): The reaction of the aminothiophene with formamide under reflux is a classic method to construct the pyrimidinone ring.[3] Formamide serves as both the reactant, providing the one-carbon unit needed for the ring, and the solvent. The high temperature is necessary to drive the condensation and subsequent cyclization, which involves the loss of ethanol and water.

  • Step 2 (Chlorination): The conversion of the pyrimidinone to a 4-chloro derivative is a crucial activation step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[9] The mechanism involves the formation of a phosphate ester intermediate on the pyrimidinone oxygen, which is an excellent leaving group, facilitating the attack of a chloride ion to yield the 4-chloro product. This step transforms a relatively unreactive position into a site susceptible to nucleophilic attack.

  • Step 3 (SNAr): The 4-chloro-thieno[3,2-d]pyrimidine is now an electron-deficient heteroaromatic system, primed for SNAr reactions. The electron-withdrawing nature of the pyrimidine ring and the adjacent thiophene sulfur atom stabilize the Meisenheimer complex intermediate, allowing for the displacement of the chloride by a wide range of nucleophiles (amines, alcohols, thiols), thereby generating a library of diverse analogues for structure-activity relationship (SAR) studies.[9]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (Gewald Reaction Analogue)

This protocol is adapted from established Gewald reaction procedures for similar substrates.[6][10]

Materials & Reagents:

  • Butan-2-one (Methyl ethyl ketone)

  • Ethyl cyanoacetate

  • Elemental Sulfur (powder)

  • Diethylamine

  • Ethanol, absolute

  • Ice-cold water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add absolute ethanol (20 mL).

  • Add elemental sulfur (1.6 g, 0.05 mol) and diethylamine (5.2 mL, 0.05 mol). Stir the mixture.

  • In a separate beaker, mix butan-2-one (3.6 g, 0.05 mol) and ethyl cyanoacetate (5.65 g, 0.05 mol).

  • Add the ketone/cyanoacetate mixture to the stirring ethanol solution.

  • Heat the reaction mixture to 50°C and stir for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Upon completion, cool the reaction mixture to room temperature and then quench by pouring it into 100 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a solid.[10]

ParameterValue
Reactant Ratio 1:1:1:1 (Ketone:Cyanoacetate:Sulfur:Base)
Temperature 50°C
Reaction Time 3-4 hours
Expected Yield 60-80%
Purification Recrystallization (Ethanol)
Protocol 2: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[2][6]thieno[2,3-d]pyrimidin-4-one

This protocol demonstrates the cyclization step using a commercially available analogue, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which follows the same reactivity principle.[3]

Materials & Reagents:

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Formamide

  • Round-bottom flask, reflux condenser, heating mantle.

Procedure:

  • Place the starting aminothiophene ester (2.0 mmol) in a 50 mL round-bottom flask.

  • Add formamide (20 mL).

  • Heat the mixture under reflux (approx. 190-210°C) for 1.5 to 2 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature overnight.

  • A solid precipitate will form. Filter the solid, wash thoroughly with water to remove residual formamide, and then dry.

  • Recrystallize the crude product from ethanol to obtain the pure thieno[2,3-d]pyrimidin-4-one.[3]

Protocol 3: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzo[2][6]thieno[2,3-d]pyrimidine

This protocol details the crucial activation step.[9]

Materials & Reagents:

  • 5,6,7,8-Tetrahydro-3H-benzo[2][6]thieno[2,3-d]pyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (catalytic)

  • Toluene (anhydrous)

  • Round-bottom flask, reflux condenser, inert atmosphere (N₂ or Ar).

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere, add the thieno[2,3-d]pyrimidin-4-one (10 mmol) and anhydrous toluene (40 mL).

  • Add phosphorus oxychloride (15 mL, ~160 mmol). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care.

  • Add a catalytic amount of pyridine (2-3 drops).

  • Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove excess POCl₃.

  • Very cautiously, pour the residue onto crushed ice with stirring.

  • A solid will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and then dry under vacuum to yield the 4-chloro derivative.

Conclusion

This compound and its structural analogues are undeniably powerful and versatile building blocks in the field of medicinal chemistry. The strategic placement of reactive functional groups on the thiophene core allows for the efficient and modular synthesis of complex heterocyclic systems, most notably the thieno[3,2-d]pyrimidine scaffold. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently exploit this reagent's potential in the design and synthesis of novel therapeutic agents. By understanding the causality behind each synthetic step, from the elegance of the Gewald reaction to the strategic activation via chlorination, scientists can more effectively navigate the path of drug discovery.

References

  • Singh, S. P., Verma, N. K., Rai, P. K., & Tripathi, A. K. (n.d.). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)
  • Gagnon, A., Levesque, E., Theriault, C., & Poirier, D. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PLoS ONE, 9(1), e84703. [Link]

  • Mobinikhaledi, A., et al. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 23(12), 5431-5433. (Source: Google Search)
  • Akkurt, M., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E, 64(Pt 6), o1084. [Link]

  • El-Gamal, M. I., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123. [Link]

  • Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3932-3957. [Link]

  • Badische Anilin- & Soda-Fabrik AG. (1959). DE1055007B: Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank, 2003(4), M340. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 610877, Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. [Link]

  • MySkinRecipes. (n.d.).
  • Gomha, S. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2919. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 611221, Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate. [Link]

  • Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Saudi Pharmaceutical Journal, 20(3), 257-264. [Link]

  • Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. (Source: Semantic Scholar)
  • Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. (Source: CORE)
  • Gangjee, A., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][6]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 305. [Link]

  • Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate.
  • Abdelrazek, F. M., et al. (2007). Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. Journal of Heterocyclic Chemistry, 44(2), 431-435. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 597279, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. [Link]

  • Fun, H.-K., et al. (2012). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E, 68(Pt 12), o3379. [Link]

  • Chantrapromma, S., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E, 68(Pt 3), o769. [Link]

Sources

Application Notes & Protocols: Versatile Synthetic Routes to Thienopyrimidine Derivatives from Ethyl 5-Amino-3-Methylthiophene-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to endogenous purine bases, such as adenine and guanine, allows molecules incorporating this core to interact with a wide array of biological targets, including enzymes and receptors.[3][4] Consequently, thienopyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6][7]

The starting material, Ethyl 5-amino-3-methylthiophene-2-carboxylate, is a readily accessible and highly versatile building block, typically synthesized via the Gewald multicomponent reaction.[6] Its bifunctional nature, possessing both a nucleophilic amino group and an adjacent ester, makes it an ideal precursor for the construction of the fused pyrimidine ring through various cyclocondensation strategies.

This guide provides detailed protocols and expert insights into several reliable synthetic routes for converting this compound into key thienopyrimidine intermediates, which serve as foundational structures for further chemical exploration and drug development.

Route A: Synthesis of 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one via Formamide Cyclization

This is one of the most direct methods to construct the pyrimidin-4-one core, a common structural motif in many biologically active molecules. The reaction proceeds via an initial formation of a formamide intermediate, followed by an intramolecular cyclization with the elimination of ethanol.

Mechanism Insight: The reaction with high-boiling formamide serves a dual purpose: it acts as a reagent to introduce the C2 carbon of the pyrimidine ring and as a high-temperature solvent to drive the cyclization. Alternatively, using formic acid first forms the N-formyl intermediate, which then cyclizes under thermal conditions.[4]

Workflow for Route A

Route A SM Ethyl 5-amino-3-methyl- thiophene-2-carboxylate P1 6-Methylthieno[2,3-d]- pyrimidin-4(3H)-one SM->P1 Formamide (excess) Reflux (e.g., 180-190 °C)

Caption: Synthesis of the thieno[2,3-d]pyrimidin-4(3H)-one core.

Detailed Experimental Protocol
  • Reagent Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 50.2 mmol).

  • Reaction Initiation: Add an excess of formamide (40 mL).

  • Thermal Cyclization: Heat the reaction mixture to reflux (approximately 180-190 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (7:3).

  • Reaction Time: Maintain the reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. Upon cooling, a solid precipitate will typically form.

    • Pour the mixture into cold water (200 mL) and stir for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol (20 mL) to remove residual formamide.

  • Purification and Characterization:

    • Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from ethanol or a DMF/water mixture.

    • A typical yield for this reaction is in the range of 85-95%.[8]

    • Expected Characterization Data (for a similar tetrahydrobenzo analogue):

      • IR (cm⁻¹): 3157 (N-H), 1658 (C=O, amide), 1589 (C=C).[8]

      • ¹H-NMR (DMSO-d₆) δ: ~2.4 (s, 3H, CH₃), ~8.0 (s, 1H, H-2), ~12.3 (br s, 1H, NH).[8]

      • ¹³C-NMR (DMSO-d₆) δ: ~15 (CH₃), ~123 (C), ~131 (C), ~145 (C), ~158 (C=N), ~163 (C=O).[8]

Route B: Synthesis of 6-Methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

This route introduces a sulfur atom at the C2 position, yielding a versatile 2-thioxo intermediate. This functional group can be subsequently alkylated (e.g., with methyl iodide) to form a methylthio group, which is an excellent leaving group for nucleophilic substitution, or it can be removed (desulfurized) if desired. The synthesis involves the formation of a thiourea derivative followed by base-catalyzed cyclization.

Mechanism Insight: The amino group of the starting thiophene attacks the electrophilic carbon of an isothiocyanate to form an N,N'-disubstituted thiourea intermediate. In the presence of a base and heat, the nitrogen of the newly formed thiourea attacks the ester carbonyl, leading to cyclization and elimination of ethanol to furnish the final product.

Workflow for Route B

Route B SM Ethyl 5-amino-3-methyl- thiophene-2-carboxylate INT Thiourea Intermediate SM->INT 1. Phenyl isothiocyanate Pyridine, Reflux P2 6-Methyl-2-thioxo-2,3-dihydro- thieno[2,3-d]pyrimidin-4(1H)-one INT->P2 2. K2CO3 / Ethanol Reflux

Caption: Two-step synthesis of the 2-thioxo-thienopyrimidinone core.

Detailed Experimental Protocol
  • Reagent Setup: In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 25.1 mmol) in anhydrous pyridine (25 mL).

  • Thiourea Formation: Add phenyl isothiocyanate (3.4 g, 25.1 mmol) dropwise to the solution. Heat the mixture to reflux for 8 hours.

  • Intermediate Isolation: After cooling, pour the reaction mixture into ice-water containing hydrochloric acid to neutralize the pyridine. The precipitated thiourea intermediate is collected by filtration, washed with water, and dried.

  • Cyclization:

    • Suspend the dried intermediate in ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

    • Add anhydrous potassium carbonate (4.2 g, 30.1 mmol).

    • Heat the suspension to reflux with vigorous stirring for 6-8 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture and filter to remove inorganic salts.

    • Reduce the volume of the filtrate under reduced pressure.

    • Acidify the remaining solution with dilute HCl (e.g., 2M) to a pH of ~5-6 to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purification and Characterization:

    • Recrystallize the crude product from ethanol or acetic acid to obtain a pure solid.

    • A typical yield for this two-step process is around 80-90%.[8]

    • Expected Characterization Data (for a similar tetrahydrobenzo analogue):

      • IR (cm⁻¹): 3157 (N-H), 1672 (C=O, amide), 1157 (C=S).[8]

      • ¹H-NMR (DMSO-d₆) δ: ~2.4 (s, 3H, CH₃), ~12.3 (s, 1H, NH), ~13.4 (s, 1H, NH).[8]

      • ¹³C-NMR (DMSO-d₆) δ: ~15 (CH₃), ~117 (C), ~128 (C), ~150 (C), ~157 (C=O), ~173 (C=S).[8]

Route C: Synthesis of 6-Methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

This route allows for the synthesis of the thienopyrimidine-2,4-dione core, another important scaffold in medicinal chemistry.[9] The reaction proceeds through an initial ureide formation, which then undergoes intramolecular cyclization.

Mechanism Insight: Similar to Route B, the initial step is the nucleophilic attack of the amino group on phenyl isocyanate to form a ureide intermediate. Subsequent heating, often with a base catalyst, promotes the intramolecular cyclization via nucleophilic attack on the ester carbonyl, eliminating ethanol to yield the dione product.[3]

Workflow for Route C

Route C SM Ethyl 5-amino-3-methyl- thiophene-2-carboxylate INT Ureide Intermediate SM->INT 1. Phenyl isocyanate Toluene, Reflux P3 6-Methyl-3-phenylthieno[2,3-d]- pyrimidine-2,4(1H,3H)-dione INT->P3 2. NaOEt / Ethanol Reflux

Caption: Synthesis of the thienopyrimidine-2,4-dione scaffold.

Detailed Experimental Protocol
  • Ureide Formation:

    • In a 100 mL flask, dissolve this compound (5.0 g, 25.1 mmol) in dry toluene (40 mL).

    • Add phenyl isocyanate (3.0 g, 25.1 mmol) and heat the mixture to reflux for 3 hours.

    • Cool the reaction mixture. The ureide intermediate often precipitates and can be collected by filtration.

  • Cyclization:

    • Suspend the collected ureide intermediate in absolute ethanol (50 mL).

    • Add a solution of sodium ethoxide in ethanol (21% w/v, ~10 mL, or until the mixture becomes strongly basic).

    • Heat the mixture to reflux for 4 hours.

  • Work-up and Isolation:

    • After cooling, pour the reaction mixture into ice-water.

    • Acidify the solution with acetic acid or dilute HCl until the product precipitates completely.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: Recrystallize the product from an appropriate solvent such as ethanol or acetic acid.

Key Downstream Modification: Chlorination for Further Functionalization

The thienopyrimidin-4-one products from Route A are valuable precursors for a wide range of derivatives. A crucial next step is the conversion of the 4-oxo group into a 4-chloro group, which acts as a reactive site for nucleophilic aromatic substitution (SNAr) reactions.

Expert Insight: Phosphoryl chloride (POCl₃) is the standard reagent for this transformation.[1] The reaction converts the amide-like oxygen into a better leaving group, allowing for substitution by chloride. The resulting 4-chloro-thieno[2,3-d]pyrimidine is highly reactive towards amines, thiols, and other nucleophiles, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.[10]

Workflow for Chlorination

Chlorination P1 6-Methylthieno[2,3-d]- pyrimidin-4(3H)-one P_Cl 4-Chloro-6-methyl- thieno[2,3-d]pyrimidine P1->P_Cl POCl3 Reflux (e.g., 110 °C)

Caption: Conversion of the 4-oxo group to a reactive 4-chloro group.

Protocol for Chlorination
  • Reagent Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), place 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one (5.0 g, 27.7 mmol).

  • Reaction: Carefully add phosphoryl chloride (POCl₃, 25 mL) to the solid.

  • Heating: Heat the mixture to reflux (approx. 110 °C) for 3-4 hours. The solid will gradually dissolve.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the product precipitates.

    • Collect the solid by filtration, wash with water, and dry.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Summary of Synthetic Routes

RouteCyclizing Agent(s)Key IntermediateFinal Core StructureTypical Yield
A Formamide or Formic AcidN-Formyl derivativeThieno[2,3-d]pyrimidin-4(3H)-one>85%
B Phenyl Isothiocyanate, BaseThiourea derivative2-Thioxo-thieno[2,3-d]pyrimidin-4-one>80%
C Phenyl Isocyanate, BaseUreide derivativeThieno[2,3-d]pyrimidine-2,4-dioneGood

References

  • Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3932-3949. [Link]

  • Cho, E. H., & Lee, J. H. (1998). Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities. Yakhak Hoechi, 42(4), 363-370.
  • Hussein, H. A. R. (2023). Search for Biologically Active Substances Using the Example of 2,4-Dioxo- and 4-Imino-2-Oxo-3-Phenyl-5-R-6-R`-Thieno[2.3-d]Pyrimidines. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 23(1), 29-46.
  • Ali, M. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(8), 1159-1194. [Link]

  • Patel, K., et al. (2024). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Chemical Biology & Drug Design. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawas, R. A. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Triazolo[4'',3'':1',6']pyrimidino[4',5':4,5]thieno[2,3-b]pyridines. Molecules, 20(1), 913-926. [Link]

  • Sureja, D. K., & Vadalia, K. R. (2016). POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. Journal of Saudi Chemical Society, 20, S469-S475.
  • ResearchGate. (n.d.). Synthesis of 2-thioxo-thieno[2,3-d]pyrimidin-4-one 22a and... [Link]

  • ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives. [Link]

  • Reddy, L. S., & Naik, B. E. (2017). Synthesis, Structural Elucidation of Novel Thieno [2, 3-d] Pyrimidine Derivatives and Evaluation of their Antimicrobial Activity. Research & Reviews: Journal of Chemistry, 6(3).
  • Zhang, M., et al. (2018). Ethyl 2-isopropylamino-5-methyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate.
  • El-Sayed, N. N. E., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123.
  • Arnoult, E., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 296.
  • Aly, A. A., et al. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research, 24, 4241-4253.
  • El-Enany, M. M., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123.
  • Zhang, H., et al. (2014). Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 24(21), 5048-5051.
  • El-Shehry, M. F., et al. (2016). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. International Journal of Organic Chemistry, 6, 1-13.
  • Gomaa, M. A. M., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. Molecules, 27(23), 8466.

Sources

Application Notes and Protocols: Synthesis of Novel Dyes Using Ethyl 5-amino-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Versatile Scaffolding of Ethyl 5-amino-3-methylthiophene-2-carboxylate in Modern Dye Chemistry

In the ever-evolving landscape of synthetic chemistry, the demand for novel chromophores with tailored properties remains insatiable. From advanced materials science to sophisticated biological imaging, the quest for dyes with enhanced brightness, photostability, and specific spectral characteristics is paramount. Among the myriad of heterocyclic building blocks, 2-aminothiophene derivatives have emerged as privileged scaffolds in the synthesis of high-performance dyes.[1][2] Their utility is largely attributed to the electron-rich nature of the thiophene ring, which facilitates the synthesis of highly conjugated systems with intense coloration.

This application note provides a comprehensive guide to the synthesis of novel azo dyes utilizing This compound as a key precursor. This compound, readily accessible through the versatile Gewald synthesis, offers a unique combination of functional groups that can be strategically manipulated to generate a diverse library of dyes with a wide range of colors and properties. We will delve into the mechanistic underpinnings of the synthetic strategies, provide detailed, field-proven protocols, and discuss the characterization and potential applications of the resulting novel dyes. The methodologies outlined herein are designed to be robust and reproducible, empowering researchers to explore the rich chemical space offered by this versatile thiophene derivative.

Part 1: Synthesis of the Precursor: this compound via the Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly functionalized 2-aminothiophenes.[3][4][5] This reaction proceeds via the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like morpholine or piperidine.

Causality of Experimental Choices:

The choice of reactants for the synthesis of this compound is dictated by the desired substitution pattern on the thiophene ring. Ethyl acetoacetate serves as the ketone component, providing the methyl group at the 3-position and the ethyl carboxylate group which will ultimately reside at the 2-position after cyclization. Ethyl cyanoacetate provides the amino group at the 5-position. Elemental sulfur is the source of the sulfur atom in the thiophene ring, and morpholine acts as a base to catalyze the initial Knoevenagel condensation and subsequent cyclization steps.

G Reactants Ethyl Acetoacetate + Ethyl Cyanoacetate + Sulfur + Morpholine (catalyst) Intermediate Knoevenagel Condensation Intermediate Reactants->Intermediate Base-catalyzed condensation Thiol_Intermediate Thiolation & Tautomerization Intermediate->Thiol_Intermediate Addition of Sulfur Product This compound (Cyclization) Thiol_Intermediate->Product Intramolecular cyclization & aromatization

Figure 1: Simplified workflow for the Gewald synthesis of the thiophene precursor.

Experimental Protocol 1: Synthesis of this compound

Materials:

  • Ethyl acetoacetate

  • Ethyl cyanoacetate

  • Elemental sulfur (powder)

  • Morpholine

  • Ethanol (absolute)

  • Ice bath

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add ethyl acetoacetate (0.1 mol, 13.0 g) and ethyl cyanoacetate (0.1 mol, 11.3 g) to 50 mL of absolute ethanol.

  • To this solution, add elemental sulfur (0.1 mol, 3.2 g).

  • Stir the mixture at room temperature to ensure a uniform suspension.

  • From the dropping funnel, add morpholine (0.1 mol, 8.7 g) dropwise to the stirred suspension over a period of 30 minutes. An exothermic reaction will be observed. Maintain the temperature below 40°C using a water bath if necessary.

  • After the addition of morpholine is complete, heat the reaction mixture to 50-60°C and maintain this temperature with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Dry the product in a vacuum oven at 50°C to a constant weight.

Expected Results:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Yield: 70-80%.

  • Melting Point: Approximately 105-107°C.

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 2: Synthesis of Novel Azo Dyes

The synthesis of azo dyes from this compound involves two key steps: diazotization of the primary amino group, followed by a coupling reaction with an electron-rich aromatic compound (the coupling component).

Diazotization:

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid or sulfuric acid, at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt.

Azo Coupling:

The resulting diazonium salt is a weak electrophile and will react with electron-rich aromatic compounds, such as phenols, naphthols, and N,N-dialkylanilines, in an electrophilic aromatic substitution reaction to form an azo compound. The position of coupling on the aromatic ring is directed by the activating groups present.

G Thiophene_Amine Ethyl 5-amino-3-methyl- thiophene-2-carboxylate Diazonium_Salt Thiophene Diazonium Salt (in situ) Thiophene_Amine->Diazonium_Salt Diazotization (NaNO2, H+) Azo_Dye Novel Azo Dye Diazonium_Salt->Azo_Dye Azo Coupling Coupling_Component Electron-rich Aromatic (e.g., N,N-diethylaniline, 2-Naphthol) Coupling_Component->Azo_Dye

Figure 2: General workflow for the synthesis of azo dyes from the thiophene precursor.

Protocol 2A: Synthesis of a Novel Yellow-Orange Azo Dye with N,N-Diethylaniline

Materials:

  • This compound (from Protocol 1)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • N,N-Diethylaniline

  • Glacial acetic acid

  • Sodium acetate

  • Ethanol

  • Ice-salt bath

Procedure:

Step 1: Diazotization

  • In a 100 mL beaker, dissolve this compound (0.01 mol, 2.13 g) in a mixture of glacial acetic acid (10 mL) and propionic acid (2 mL). Stir until a clear solution is obtained.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite (0.011 mol, 0.76 g) in 5 mL of water and cool it to 0-5°C.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred thiophene solution, maintaining the temperature between 0 and 5°C.

  • Stir the reaction mixture at this temperature for an additional 30 minutes to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.

Step 2: Azo Coupling

  • In a 250 mL beaker, dissolve N,N-diethylaniline (0.01 mol, 1.49 g) in 10 mL of glacial acetic acid.

  • Cool this solution to 0-5°C in an ice-salt bath.

  • To the cold N,N-diethylaniline solution, add the freshly prepared diazonium salt solution dropwise with vigorous stirring. Maintain the temperature at 0-5°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 2-3 hours.

  • Gradually add a solution of sodium acetate in water to raise the pH to 4-5, which will promote the precipitation of the dye.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the crude dye with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Recrystallize the dye from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure product.

  • Dry the purified dye in a vacuum oven at 60°C.

Expected Results:

  • Appearance: Yellow to orange crystalline solid.

  • Yield: 75-85%.

  • Characterization: The structure of the dye should be confirmed by ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy. The maximum absorption wavelength (λmax) is expected in the range of 420-460 nm.

Protocol 2B: Synthesis of a Novel Red Azo Dye with 2-Naphthol

Materials:

  • This compound (from Protocol 1)

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Sodium carbonate

  • Ice-salt bath

Procedure:

Step 1: Diazotization using Nitrosyl Sulfuric Acid

  • In a 100 mL flask, carefully add sodium nitrite (0.011 mol, 0.76 g) in small portions to 10 mL of concentrated sulfuric acid, keeping the temperature below 10°C with an ice bath. Stir until a clear solution of nitrosyl sulfuric acid is formed.

  • Cool the nitrosyl sulfuric acid solution to 0-5°C.

  • In a separate beaker, dissolve this compound (0.01 mol, 2.13 g) in 15 mL of glacial acetic acid.

  • Slowly add the thiophene solution to the cold nitrosyl sulfuric acid solution with stirring, maintaining the temperature at 0-5°C.

  • Stir the mixture for 1-2 hours at this temperature.

Step 2: Azo Coupling

  • In a 250 mL beaker, dissolve 2-naphthol (0.01 mol, 1.44 g) in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool the 2-naphthol solution to 0-5°C in an ice-salt bath.

  • Slowly add the cold diazonium salt solution to the stirred 2-naphthol solution. A colored precipitate should form immediately.

  • Maintain the pH of the reaction mixture at 8-9 by adding a 10% sodium carbonate solution as needed.

  • Continue stirring the mixture in the ice bath for 2-3 hours to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the dye with water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent, such as glacial acetic acid or ethanol.

  • Dry the purified dye in a vacuum oven at 60°C.

Expected Results:

  • Appearance: Red to deep red solid.

  • Yield: 80-90%.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy. The maximum absorption wavelength (λmax) is expected in the range of 480-530 nm.

Part 3: Characterization and Data Presentation

The novel synthesized dyes should be thoroughly characterized to confirm their structure and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the thiophene and coupling component, the azo group protons (if any), and the alkyl protons of the ethyl and methyl groups.
¹³C NMR Resonances for all the carbon atoms in the dye molecule, including the thiophene ring, the coupling component, and the ester and alkyl groups.
FT-IR Characteristic absorption bands for N=N stretching (azo group), C=O stretching (ester), N-H stretching (if secondary amine is formed), and aromatic C-H stretching.
UV-Vis Spectroscopy A strong absorption band in the visible region (400-700 nm) corresponding to the π-π* transition of the conjugated azo system. The λmax will vary depending on the coupling component and solvent.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the synthesized dye.

Part 4: Applications and Future Directions

The novel azo dyes synthesized from this compound have potential applications in various fields:

  • Textile Dyes: These dyes, particularly those with good fastness properties, can be used as disperse dyes for synthetic fibers like polyester and nylon.[1]

  • Functional Dyes: The electronic properties of these dyes can be tuned by introducing different substituents, making them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

  • Biological Stains and Probes: With appropriate functionalization to enhance water solubility and biocompatibility, these thiophene-based dyes could be explored as fluorescent probes for biological imaging.

Future research could focus on expanding the library of these dyes by using a wider variety of coupling components, including other heterocyclic systems. Further studies on their photophysical properties, such as quantum yield and photostability, will be crucial for their development in advanced applications.

References

  • Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry, 3(5), 126-135.
  • Maradiya, H. R., & Patel, V. S. (2002). Synthesis of novel azo dyes containing thiophene moiety. Chemistry of Heterocyclic Compounds, 38(11), 1324-1327.
  • Jalali, A., Rezaei-Seresht, E., Ziyaee, H., & Maleki, B. (2022). Synthesis and Molecular Characterization of Diazonium Compounds Through the Reaction of Different Phenolic Compounds and Novel Aminothiophene Precursors as a New Class of Colorants.
  • Asiri, A. M. (2003).
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). 2-Aminothiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.
  • Hassan, A. A., & Shawky, A. M. (2011). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2011(i), 209-246.
  • Ould M'hamed, M., & Alduaij, O. K. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. SciForum.
  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.

Sources

Role in the development of new agrochemical compounds.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Modern Agrochemical Discovery & Development Pipeline

Authored by a Senior Application Scientist

Introduction: The Imperative for Innovation in Crop Protection

The global imperative to secure a sustainable food supply for a growing population places immense pressure on modern agriculture. Agrochemicals, encompassing herbicides, insecticides, and fungicides, are fundamental tools for protecting crop yield and quality.[1] However, the landscape of crop protection is in constant flux, driven by the evolution of pest resistance, a heightened focus on environmental and human safety, and the need for more sustainable agricultural practices.[2][3] This necessitates a continuous pipeline of new, effective, and environmentally benign agrochemical compounds.

The journey from a novel chemical concept to a registered, formulated product is a complex, multi-disciplinary, and lengthy endeavor, often taking over a decade and costing hundreds of millions of dollars.[4][5] It is a process grounded in rigorous scientific validation, moving from the molecular level in the laboratory to broad-scale application in the field. This guide provides researchers, scientists, and development professionals with an in-depth overview of the modern agrochemical development pipeline, from initial target discovery to final product formulation. We will explore the causality behind key experimental choices, present detailed protocols for critical workflows, and ground our discussion in the authoritative standards that govern the industry.

Stage 1: Target Discovery & Validation - The Starting Point

The development of a novel agrochemical begins with the identification of a specific biological target within a pest, weed, or pathogen that can be modulated to achieve control.[6] Unlike pharmaceuticals which often aim to modulate dysfunctional proteins, agrochemicals typically target proteins or pathways that are vital for the organism's survival.[6] The ideal target is essential for the pest but absent or significantly different in non-target organisms, including crops, beneficial insects, and humans, ensuring a high degree of selectivity.

The advent of "-omics" technologies has revolutionized this stage.[7]

  • Genomics & Transcriptomics: Sequencing the genomes of pests and pathogens allows researchers to identify essential genes. Comparing these genomes to those of crop plants and other non-target species can pinpoint unique, and therefore potentially selective, targets.[7][8]

  • Proteomics: This involves the large-scale study of proteins, helping to validate that a genetically identified target is actually expressed and functional in the target organism.[9]

  • Metabolomics: By analyzing the metabolic profile of an organism, scientists can identify crucial metabolic pathways that, if disrupted, would be lethal.[7][10]

Once a potential target is identified, it must be validated. This involves demonstrating that inhibiting or activating the target with molecular tools (e.g., RNA interference) produces the desired biological effect (e.g., mortality of the pest). This validation is a critical "fail-fast" step to ensure that significant resources are not invested in a non-viable target.

Stage 2: Lead Discovery & High-Throughput Screening (HTS)

With a validated target, the search begins for "hits"—molecules that interact with the target and show biological activity. High-Throughput Screening (HTS) is the cornerstone of this process, enabling the rapid testing of thousands to millions of chemical compounds.[11] HTS uses robotics, microplate-based assays, and sophisticated data analysis to automate the screening process, dramatically accelerating a discovery timeline that would be impossible with manual methods.[11][12]

G

Protocol: High-Throughput Screening for Novel Herbicides

This protocol outlines a miniaturized, 96-well plate in vitro assay for identifying inhibitors of a validated enzyme target essential for weed survival.[12][13]

1. Objective: To screen a 100,000-compound library for inhibitors of the target enzyme WeedEnzyme-X.

2. Materials:

  • Purified, recombinant WeedEnzyme-X.

  • Enzyme substrate and co-factors.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM KCl, 0.01% Tween-20).

  • Compound library plates (compounds dissolved in DMSO at 10 mM).

  • 96-well microtiter plates (clear, flat-bottom).[12]

  • Positive control inhibitor (known inhibitor of WeeEnzyme-X).

  • Negative control (DMSO vehicle).

  • Automated liquid handling system.

  • Plate reader (e.g., spectrophotometer or fluorometer).

3. Methodology:

  • Step 1: Compound Plate Preparation:

    • Using an automated liquid handler, transfer 100 nL of each compound from the 10 mM stock plates to the corresponding wells of the 96-well assay plates. This results in a final assay concentration of 10 µM in a 100 µL reaction volume.

    • Designate specific columns for controls: Column 1 for negative control (100 nL of DMSO) and Column 12 for positive control (100 nL of known inhibitor).

  • Step 2: Reagent Addition:

    • Add 50 µL of assay buffer containing the enzyme WeedEnzyme-X to all wells.

    • Allow the plates to incubate for 15 minutes at room temperature. This pre-incubation allows the compounds to bind to the enzyme before the reaction starts. Causality: This step is crucial to identify compounds that may be slow-binding or require time to exert their inhibitory effect.

  • Step 3: Reaction Initiation & Incubation:

    • Add 50 µL of assay buffer containing the enzyme's substrate to all wells to initiate the reaction.

    • Incubate the plates for 30 minutes at a controlled temperature (e.g., 30°C).

  • Step 4: Signal Detection:

    • Stop the reaction (if necessary, depending on the assay type).

    • Read the plates using a plate reader at the appropriate wavelength. The signal (e.g., absorbance) is proportional to the enzyme activity.

4. Data Analysis & Hit Validation:

  • Step 1: Quality Control:

    • Calculate the Z'-factor for each plate using the positive and negative controls. A Z'-factor > 0.5 indicates a robust and reliable assay. Trustworthiness: This metric is a self-validating system for the assay's performance, ensuring that observed "hits" are not artifacts of experimental variability.

  • Step 2: Hit Identification:

    • Normalize the data for each plate, setting the average of the negative controls to 100% activity and the average of the positive controls to 0% activity.

    • Compounds that inhibit the enzyme activity by more than a defined threshold (e.g., >50% inhibition) are classified as primary "hits".

  • Step 3: Hit Confirmation & Dose-Response:

    • Re-test the primary hits in the same assay to confirm their activity and rule out false positives.[11]

    • Perform a dose-response analysis on confirmed hits by testing them across a range of concentrations (e.g., 0.1 nM to 100 µM) to determine their potency (IC50 value).

Stage 3: Lead Optimization - From Hit to Candidate

A "hit" is just a starting point. The subsequent lead optimization phase aims to transform a promising hit into a pre-clinical candidate through iterative chemical modification.[3] This process is guided by Structure-Activity Relationship (SAR) studies, which analyze how changes in a molecule's chemical structure affect its biological activity.[14][15]

Medicinal chemists synthesize analogues of the lead compound, systematically altering different parts of the molecule.[16] These new compounds are then re-tested to determine if the changes improved desired properties, such as:

  • Increased Potency: Higher activity against the target pest.

  • Enhanced Selectivity: Reduced activity against non-target organisms.

  • Favorable Physicochemical Properties: Improved stability, solubility, and uptake by the target organism.[6]

  • Reduced Off-Target Toxicity: Lower toxicity to mammals, fish, and beneficial insects.

Stage 4: Safety & Environmental Assessment

Before a new agrochemical can be considered for registration, it must undergo a battery of rigorous safety tests to evaluate its potential risks to human health and the environment.[19][20] These studies are conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data consistency and quality.[21]

Human Health Risk Assessment (Toxicology)

Toxicology studies are designed to identify potential hazards to humans who may be exposed during manufacturing, application, or through consumption of food residues.[19][22] Key areas of investigation are summarized in the table below.

Toxicology Study Type Objective Typical Guideline(s) Common Model
Acute Toxicity Assess effects of a single, high-dose exposure.OECD 423 (Oral), OECD 402 (Dermal), OECD 403 (Inhalation)Rodent (Rat/Mouse)
Sub-chronic Toxicity Evaluate effects of repeated exposure over 28 or 90 days.OECD 407, OECD 408Rodent
Chronic Toxicity Determine long-term health effects from lifetime exposure.OECD 452Rodent
Carcinogenicity Assess the potential to cause cancer.OECD 451Rodent
Genotoxicity Evaluate the potential to damage genetic material (DNA).OECD 471 (Ames Test), OECD 474 (Micronucleus Test)In vitro (bacteria), In vivo (rodent)
Reproductive & Developmental Toxicity Assess effects on fertility, reproduction, and offspring development.OECD 414, OECD 421Rodent, Rabbit

This table provides a summary of key toxicology studies required for agrochemical registration.[21]

Environmental Risk Assessment

This component evaluates what happens to the compound after it is applied in the field. The goal is to predict its environmental concentration and its potential effects on non-target organisms.[23]

  • Environmental Fate: These studies determine the compound's persistence and mobility in different environmental compartments.[24][25]

    • Soil: How quickly does it degrade? Does it bind to soil particles or leach towards groundwater?[23]

    • Water: What is its stability in water (hydrolysis)? How does it behave in aquatic systems?[23]

    • Air: Is it volatile? Can it be transported long distances in the atmosphere?[23]

  • Ecotoxicology: This assesses the toxicity of the compound to a range of non-target organisms to understand its potential impact on ecosystems.[26][27]

    • Aquatic organisms: Fish, aquatic invertebrates (e.g., Daphnia), and algae.

    • Terrestrial organisms: Birds, earthworms, and beneficial insects like honeybees and other pollinators.

// Nodes Hazard [label="Hazard Identification\n(Toxicology & Ecotoxicology)\nWhat are the adverse effects?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Exposure [label="Exposure Assessment\n(Environmental Fate)\nWho or what is exposed, and at what level?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Risk [label="Risk Characterization\nIs the level of exposure\nsafe compared to the hazard level?", fillcolor="#FBBC05", fontcolor="#202124"]; Management [label="Risk Management\n(Regulatory Decision)\nSet use conditions, require mitigation, or deny registration.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Hazard -> Risk; Exposure -> Risk; Risk -> Management; } caption: "Key components of a regulatory risk assessment."

Stage 5: Formulation Development

The pure active ingredient (AI) discovered in the lab is rarely suitable for direct application.[28] Formulation development transforms the AI into a stable, effective, and user-friendly product.[29][30] This is a significant scientific challenge, as formulators must balance efficacy, safety, shelf-life, and cost.[31][32]

Key considerations in formulation include:

  • Application Method: Will the product be sprayed, applied as granules, or used as a seed treatment? The intended application dictates the formulation type.[33]

  • Stability: The formulation must prevent the AI from degrading due to factors like UV light, temperature, or chemical reactions with other ingredients.[34]

  • Bioavailability: The formulation must ensure the AI can be effectively absorbed by the target pest.

  • User Safety: The product should minimize exposure risks to the applicator (e.g., low dust, easy to handle).[29]

Common formulation types include Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and Water-dispersible Granules (WG).[28] The choice of co-formulants (solvents, emulsifiers, stabilizers, etc.) is critical and is heavily regulated, as these ingredients must also be safe for human health and the environment.[33]

Stage 6: Field Trials & Regulatory Registration

After extensive laboratory and greenhouse testing, candidate compounds move into field trials.[35] These trials are essential to evaluate the product's efficacy under real-world agricultural conditions, which can vary significantly by geography, climate, and soil type.[32] Field trials confirm the optimal application rates and timings and gather further data on crop safety and environmental impact.

The culmination of this entire process is the submission of a comprehensive data dossier to regulatory authorities, such as the U.S. Environmental Protection Agency (EPA) or the European Food Safety Authority (EFSA).[20][36][37] This dossier contains all the data generated throughout the development process—from chemistry and manufacturing to toxicology, environmental fate, and efficacy.[38] Regulators conduct a thorough risk assessment to ensure the product meets stringent safety standards and will not cause unreasonable adverse effects on human health or the environment before granting registration for sale and use.[35][36]

Conclusion

The development of a new agrochemical compound is a testament to scientific rigor and innovation. It is a highly regulated, sequential process where each stage builds upon the last, from identifying a molecular target to creating a safe and effective product for farmers. By integrating advanced sciences like genomics, high-throughput screening, and predictive toxicology, researchers can navigate the immense challenges of this field. The ultimate goal is to deliver solutions that not only protect crops and enhance food security but also meet the rising global demand for sustainable and safe agricultural technologies.

References

  • Rodenta Bioserve. (n.d.). Toxicology Studies for Agrochemicals.
  • Thiel, K. A. (2009). Challenges in agrochemicals design. Journal of Cheminformatics, 1(Suppl 1), P11. [Link]

  • Battelle. (2025, August 7). Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection Companies. Inside Battelle Blog.
  • Labforward. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • Kuiper, H. A. (1996). The role of toxicology in the evaluation of new agrochemicals. Journal of toxicology and environmental health, 48(4), 353–364. [Link]

  • Microtrac. (n.d.). Formulation Challenges Facing the Agrochemical Industry. Kennis-databank.
  • Bhanse, P., Kumar, P., Kumar, A., Singh, P., Kumar, V., & Singh, J. (2022). Agrochemicals: Provenance, Environmental Fate, and Remediation Measures. In Agrochemicals in the Environment: Issues, Challenges and Control Strategies (pp. 25-54). Springer, Singapore.
  • Unsworth, J. (2010, April 7). Regulations - Regulatory Requirements. IUPAC Agrochemicals.
  • MDPI. (n.d.). Special Issue : Impacts of Agrochemicals: Environmental Fate, Ecotoxicology, Risk Assessment, and Remediation.
  • Jeschke, P. (2016). Current Challenges and Trends in the Discovery of Agrochemicals. Pest Management Science, 73(4).
  • Applied Chemical Technology. (2023, May 2). Factors to Consider When Formulating an Agricultural Chemical Product.
  • Echemi. (2022, August 30). Top 7 Formulation Challenges Facing the Agrochemical Industry.
  • Omega Scientific. (n.d.). Top 7 Formulation Challenges facing the Agrochemical Industry.
  • Kuiper, H. A. (1996). The role of toxicology in the evaluation of new agrochemicals. Journal of Toxicology and Environmental Health, 48(4), 353-364.
  • Duke, S. O. (2015). The Omics Revolution in Agricultural Research. Journal of agricultural and food chemistry, 63(38), 8354–8363. [Link]

  • Infosys. (n.d.). AI: The Catalyst in Agrochemical Discovery.
  • ACS Axial. (2020, September 24). How the Agro and Pharma Industries Discover and Develop Chemical Compounds | What I Learned.
  • Informa Connect. (n.d.). An Introduction to Agrochemical Formulation Strategies.
  • Charles River Laboratories. (n.d.). Agrochemical Toxicology Services.
  • Yang, G. F., & Yang, X. (1993). Structure-activity relationships on pesticides: A development in methodology and its software system. In ACS Symposium Series (Vol. 524, pp. 102-123). American Chemical Society.
  • Anonymous. (2001). High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture. Weed Science, 49(2), 260-261.
  • OREGON STATE UNIVERSITY. (n.d.). Agrochemical Impacts On Human And Environmental Health: Mechanisms And Mitigation. NIFA Reporting Portal.
  • Kenyi, S. (2021, November 22). The effects of agrochemicals on the environment. Coffee & Climate.
  • Cambridge University Press & Assessment. (2017, January 20). High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture | Weed Science.
  • IntoxLab. (n.d.). Agrochemical Testing & Pesticide Analysis Services.
  • Nicholls, P. H. (1998). Assessing the environmental fate of agrochemicals. Pesticide Science, 54(3), 302-311.
  • KNect365. (2019, February 19).
  • AgbioInvestor. (n.d.). New Agrochemical Product Study.
  • PCC SE. (n.d.). AGROCHEMICALS FORMULATION.
  • Chen, J., et al. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. International Journal of Molecular Sciences, 23(22), 13837. [Link]

  • AgriBusiness Global. (n.d.). Biorational Processes in Biopesticide Discovery and Development.
  • Smith, C. M., & Smith, A. M. (2019). High throughput screening in agricultural research. IntechOpen.
  • Duke, S. O. (2015). The Omics Revolution in Agricultural Research. Journal of Agricultural and Food Chemistry, 63(38), 8354-8363.
  • Skoglund, L. G., & McDonald, S. K. (n.d.). DISCOVERY AND DEVELOPMENT OF NEW PESTICIDES.
  • Sparks, T. C., et al. (2025). Origins of new modes of action for fungicides, herbicides and insecticides: a review and analysis. Pest Management Science.
  • National Pesticide Information Center. (2025, February 18). Registration of Pesticides.
  • Semantic Scholar. (n.d.). Mode of action of pesticides and the novel trends – A critical review.
  • Shaon, K. R., et al. (2013). Mode of action of pesticides and the novel trends – A critical review. International Research Journal of Agricultural Science and Soil Science, 3(11), 393-401.
  • Egyptian Drug Authority. (2023).
  • Pridgeon, J. W., Becnel, J. J., Clark, G. G., & Linthicum, K. J. (2009). A high-throughput screening method to identify potential pesticides for mosquito control. Journal of medical entomology, 46(2), 335–341. [Link]

  • REACH24H. (n.d.). U.S. EPA Pesticide Registration.
  • U.S. Environmental Protection Agency. (2025, July 14). Regulatory and Guidance Information by Topic: Pesticides.
  • De, P., & De, B. (2025). Quantitative structure-activity relationship (QSAR) for insecticides: Development of predictive in vivo insecticide activity models. Journal of Theoretical Biology.
  • Cropaia. (2025, January 23). Understanding Pesticide Mode of Action.
  • ResearchGate. (2018, August 14). (PDF) The omics technologies and crop improvement.
  • Technology Networks. (n.d.). Structure Activity Relationship Analysis and Development.
  • Wikipedia. (n.d.). Structure–activity relationship.
  • National Center for Biotechnology Information. (n.d.). Omics approaches in understanding the benefits of plant-microbe interactions.
  • National Center for Biotechnology Information. (n.d.). Editorial: Omics technology in agriculture: molecular breeding for sustainable crop production.

Sources

Synthesis of Novel Anti-inflammatory Agents from Ethyl 5-amino-3-methylthiophene-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold in Anti-Inflammatory Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for the benzene ring have made it a cornerstone in the design of novel therapeutics.[2] Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Notably, several commercially available anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, feature a thiophene moiety, underscoring the therapeutic potential of this heterocyclic system.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of potential anti-inflammatory agents starting from the versatile building block, Ethyl 5-amino-3-methylthiophene-2-carboxylate. This starting material offers multiple reactive sites—an amino group, an ester functional group, and the thiophene ring itself—allowing for diverse chemical modifications to generate a library of novel compounds with potential therapeutic value.

The primary mechanisms of action for many thiophene-based anti-inflammatory agents involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[3][4] By inhibiting these enzymes, the production of pro-inflammatory mediators like prostaglandins and leukotrienes is reduced, thereby alleviating the symptoms of inflammation.

This guide will detail two primary synthetic pathways originating from this compound: the synthesis of fused thieno[2,3-d]pyrimidines and the formation of Schiff bases. These pathways have been selected based on their proven track record in generating compounds with significant anti-inflammatory activity. Each section will provide a detailed, step-by-step protocol, elucidate the underlying chemical principles, and present characterization data and biological evaluation methods.

I. Synthesis of Thieno[2,3-d]pyrimidine Derivatives

The fusion of a pyrimidine ring to the thiophene core of this compound gives rise to the thieno[2,3-d]pyrimidine scaffold. This class of compounds has garnered significant interest due to its broad range of biological activities, including potent anti-inflammatory effects. The synthetic strategy leverages the reactivity of the amino group and the adjacent ester functionality of the starting material for cyclization reactions.

A. Rationale for Thienopyrimidine Synthesis

The pyrimidine ring is a common feature in many biologically active molecules, including several approved drugs. Its fusion with the thiophene ring creates a rigid, planar structure that can effectively interact with the active sites of biological targets. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the overall aromatic system can engage in π-π stacking interactions, contributing to target binding affinity. Modifications at various positions of the thienopyrimidine core allow for the fine-tuning of physicochemical properties and biological activity, making it an attractive target for structure-activity relationship (SAR) studies.

B. Experimental Protocol: Synthesis of Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate

A key intermediate for the synthesis of various thieno[2,3-d]pyrimidine derivatives is the corresponding isothiocyanate. This is achieved through the reaction of the starting amino-thiophene with thiophosgene.

Materials:

  • Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

  • Thiophosgene (CSCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a well-ventilated fume hood, dissolve Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (1 equivalent) in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of thiophosgene (1.1 equivalents) in dichloromethane to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate, can be used in the next step without further purification or can be purified by column chromatography on silica gel.

C. Experimental Protocol: Synthesis of Ethyl 3-amino-5-methyl-4-oxo-2-sulfanyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate

The isothiocyanate intermediate is then cyclized with hydrazine hydrate to form the thienopyrimidine core.

Materials:

  • Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Ethanol

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve the crude Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate (1 equivalent) in dichloromethane.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • A precipitate will form upon completion of the reaction. Filter the solid and wash it with cold ethanol.

  • The collected solid is the desired product, Ethyl 3-amino-5-methyl-4-oxo-2-sulfanyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

D. Characterization of Synthesized Thienopyrimidine

The structure of the synthesized thienopyrimidine derivative should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of protons in different chemical environments.

  • ¹³C NMR: To identify the carbon skeleton of the molecule.

  • FT-IR: To identify characteristic functional groups such as N-H, C=O, and C=S.

  • Mass Spectrometry: To determine the molecular weight of the compound.

E. In Vitro Anti-inflammatory Evaluation: Carrageenan-Induced Rat Paw Edema Assay

The carrageenan-induced rat paw edema model is a widely used and reliable in vivo assay to screen for acute anti-inflammatory activity.

Protocol:

  • Divide healthy adult Wistar rats into groups (n=6 per group): a control group, a standard group (e.g., receiving Indomethacin), and test groups receiving different doses of the synthesized thienopyrimidine compound.

  • Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle only.

  • After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Data Presentation:

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control-0
Indomethacin1065
Thienopyrimidine Derivative20Data to be filled from experimental results
Thienopyrimidine Derivative40Data to be filled from experimental results

Table 1: Representative data table for in vivo anti-inflammatory activity.

II. Synthesis of Schiff Bases

The reaction of the primary amino group of this compound with various aldehydes or ketones leads to the formation of Schiff bases (imines). Schiff bases derived from heterocyclic amines have demonstrated a wide array of biological activities, including anti-inflammatory properties.

A. Rationale for Schiff Base Synthesis

The formation of a Schiff base introduces an azomethine (-C=N-) group, which can be crucial for biological activity. This group can participate in hydrogen bonding and can be hydrolyzed in vivo to release the bioactive amine and aldehyde/ketone. The diversity of aldehydes and ketones that can be used allows for the creation of a large library of compounds with varying steric and electronic properties, facilitating the exploration of structure-activity relationships.

B. Experimental Protocol: General Procedure for Schiff Base Synthesis

Materials:

  • This compound

  • Substituted aromatic or heterocyclic aldehydes (e.g., salicylaldehyde, vanillin)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Magnetic stirrer and hotplate with reflux condenser

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Filter the solid product, wash with cold ethanol, and dry.

  • The Schiff base can be purified by recrystallization from a suitable solvent like ethanol or methanol.

C. Characterization of Synthesized Schiff Bases

The synthesized Schiff bases should be characterized by:

  • ¹H NMR: To confirm the formation of the imine proton (-N=CH-).

  • ¹³C NMR: To identify the imine carbon.

  • FT-IR: To observe the characteristic C=N stretching vibration.

  • Mass Spectrometry: To confirm the molecular weight.

D. In Vitro Anti-inflammatory Evaluation: Protein Denaturation Assay

The protein denaturation assay is a simple and effective in vitro method to screen for anti-inflammatory activity. The ability of a compound to inhibit protein denaturation is indicative of its anti-inflammatory potential.

Protocol:

  • Prepare a reaction mixture containing a solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS).

  • Add different concentrations of the synthesized Schiff base compounds and a standard anti-inflammatory drug (e.g., Diclofenac sodium) to the BSA solution.

  • A control group will contain only the BSA solution and the vehicle.

  • Incubate the mixtures at a specific temperature (e.g., 37°C for 20 minutes) followed by heating at a higher temperature (e.g., 70°C for 5 minutes) to induce denaturation.

  • After cooling, measure the turbidity of the solutions using a spectrophotometer at a specific wavelength (e.g., 660 nm).

  • Calculate the percentage inhibition of protein denaturation for each compound concentration.

Data Presentation:

CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation
Control-0
Diclofenac Sodium10085
Schiff Base Derivative 1100Data to be filled from experimental results
Schiff Base Derivative 2100Data to be filled from experimental results

Table 2: Representative data table for in vitro anti-inflammatory activity.

Visualization of Synthetic Workflows

Synthesis_Workflow cluster_thieno Thieno[2,3-d]pyrimidine Synthesis cluster_schiff Schiff Base Synthesis start_thieno Ethyl 5-amino-3- methylthiophene-2-carboxylate isothiocyanate Diethyl 5-isothiocyanato-3- methylthiophene-2,4-dicarboxylate start_thieno->isothiocyanate Thiophosgene, CH₂Cl₂ thienopyrimidine Ethyl 3-amino-5-methyl-4-oxo-2-sulfanyl- 1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine- 6-carboxylate isothiocyanate->thienopyrimidine Hydrazine Hydrate, CH₂Cl₂ start_schiff Ethyl 5-amino-3- methylthiophene-2-carboxylate schiff_base Schiff Base Derivative start_schiff->schiff_base aldehyde Substituted Aldehyde aldehyde->schiff_base Ethanol, Acetic Acid (cat.)

Caption: Synthetic pathways for anti-inflammatory agents.

Conclusion and Future Directions

This guide has outlined two robust and versatile synthetic strategies for the development of novel anti-inflammatory agents starting from this compound. The synthesis of thieno[2,3-d]pyrimidines and Schiff bases offers access to a diverse range of chemical structures with significant therapeutic potential. The provided protocols are intended to serve as a practical starting point for researchers in the field.

Further exploration in this area could involve:

  • Expansion of the chemical library: Synthesizing a broader range of derivatives by varying the substituents on the pyrimidine ring of the thienopyrimidines or by using a wider variety of aldehydes and ketones for Schiff base formation.

  • In-depth SAR studies: To identify the key structural features responsible for anti-inflammatory activity and to optimize the lead compounds for improved potency and selectivity.

  • Mechanism of action studies: To elucidate the specific molecular targets of the most promising compounds and to understand their mode of action at a cellular and molecular level.

  • In vivo efficacy and safety profiling: To evaluate the therapeutic potential of the lead compounds in more advanced animal models of inflammation and to assess their toxicological profiles.

The continued exploration of thiophene-based compounds holds great promise for the discovery of new and effective anti-inflammatory drugs with improved safety profiles.

References

  • de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4305. [Link]

  • Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. Medicinal Chemistry Research, 21(9), 2446-2453. [Link]

  • El-Sayed, M. A., et al. (2019). Synthesis of New Fused Thienopyrimidines Derivatives as Anti-inflammatory Agents. Journal of Heterocyclic Chemistry, 56(11), 3056-3064. [Link]

  • Hassan, A. S., et al. (2014). Synthesis of some new thienopyrimidine derivatives with evaluation of their anti-inflammatory, analgesic and ulcerogenic activities. Acta Poloniae Pharmaceutica, 71(2), 249-260. [Link]

  • Al-Hasany, H. M., & Al-Amery, K. A. (2020). Synthesis and anti-inflammatory activity study of Schiff bases complexes. Biochemical and Cellular Archives, 20(2), 5627-5631. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • El-Enany, M. M., et al. (2017). Synthesis of some new thiophene and thiopyrimidine compounds of expected anticancer activity and studying the augmenting effect of gamma radiation. Arab Journal of Nuclear Sciences and Applications, 50(1), 1-13. [Link]

  • Ghorab, M. M., et al. (2010). Synthesis of some new thieno[2,3-d]pyrimidine derivatives of expected biological activity. Molecules, 15(11), 7848-7861. [Link]

  • Al-Said, M. S., et al. (2011). Synthesis and in-vitro anti-inflammatory screening of some novel 2-substituted-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-ones. Journal of the Saudi Chemical Society, 15(4), 359-366. [Link]

  • Sadek, K. U., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 819-856. [Link]

Sources

Application Notes and Protocols for Screening the Antimicrobial Activity of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Thiophene Derivatives

Thiophene and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Research has consistently shown that incorporating a thiophene moiety into various molecular structures can significantly enhance antimicrobial activity, even against drug-resistant pathogens.[1][2][3] As the threat of antimicrobial resistance (AMR) continues to challenge global health, the need for robust and standardized screening protocols to identify novel agents like thiophene derivatives is paramount.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively screen and characterize the antimicrobial properties of novel thiophene derivatives. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), while also incorporating practical insights to address common challenges associated with synthetic compounds, such as solubility.[1][6][7]

Preliminary Considerations: Setting the Stage for Success

Before initiating any screening assay, a thorough understanding of the physicochemical properties of the thiophene derivatives is crucial.

  • Compound Solubility and Handling: Many novel synthetic compounds, including thiophenes, exhibit poor aqueous solubility.

    • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions.[8] It is critical to establish the highest tolerated DMSO concentration by the test microorganisms, which is typically ≤1% in the final assay medium to avoid solvent-induced toxicity or growth inhibition.[8]

    • Solubility Testing: A preliminary kinetic solubility assessment is recommended. This can be done by preparing serial dilutions of the compound in assay broth and observing for precipitation, either visually or by measuring light scattering.[9] If precipitation occurs at the desired screening concentrations, alternative solvents or formulation strategies may be necessary.[9]

  • Selection of Microbial Strains:

    • Reference Strains: Initial screening should always include reference strains from recognized culture collections (e.g., ATCC, NCTC) to ensure reproducibility.[10] Examples include Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923.

    • Clinically Relevant Strains: The screening panel should also include a diverse set of clinical isolates, including well-characterized drug-resistant strains (e.g., MRSA, VRE, colistin-resistant A. baumannii), to determine the spectrum of activity.[1][11]

  • Quality Control: Rigorous quality control is non-negotiable. This includes running reference QC strains with known susceptibility profiles in parallel with every experiment to validate the results.[10]

A Hierarchical Screening Strategy

A tiered approach is the most efficient method for screening new compounds. This strategy begins with high-throughput primary assays to identify initial "hits," followed by more detailed secondary and mechanistic assays to characterize the most promising candidates.

ScreeningWorkflow cluster_primary Primary Screening (Hit Identification) cluster_secondary Secondary Screening (Hit Confirmation & Characterization) cluster_advanced Advanced Characterization (Lead Optimization) p1 Agar Disk Diffusion (Qualitative) p2 Broth Microdilution (MIC) (Quantitative) p1->p2 Promising Hits s1 Minimum Bactericidal Concentration (MBC) p2->s1 Confirmed Hits s2 Time-Kill Kinetics s1->s2 Characterize Bactericidal Activity a1 Anti-Biofilm Assay s2->a1 Lead Candidates a2 Cytotoxicity Assay (Mammalian Cells) s2->a2 a3 Mechanism of Action (e.g., Membrane Permeability) s2->a3 a1->a2 a2->a3

Caption: A hierarchical workflow for antimicrobial screening of thiophene derivatives.

Primary Screening Protocols

Protocol 1: Agar Disk Diffusion (Kirby-Bauer Method)

This method provides a rapid, qualitative assessment of antimicrobial activity and is useful for screening large numbers of compounds.[12][13]

  • Principle: The test compound diffuses from an impregnated paper disk into an agar medium inoculated with the test organism. If the compound is active, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk.[13][14]

  • Methodology:

    • Inoculum Preparation: Prepare a bacterial suspension adjusted to the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[13][15]

    • Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions to ensure confluent growth.[14][15][16] Allow the plate to dry for 3-5 minutes.[16]

    • Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known amount of the thiophene derivative onto the agar surface.[14][15] Gently press each disk to ensure full contact.[15]

    • Controls: Include a positive control disk (e.g., a commercial antibiotic like Gentamicin) and a negative control disk with the solvent (e.g., DMSO) alone.

    • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[13]

    • Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm). A larger zone diameter generally indicates greater antimicrobial activity.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[17] This is the gold-standard quantitative method.[6][16]

  • Principle: The test organism is exposed to serial dilutions of the thiophene derivative in a liquid growth medium in a 96-well microtiter plate. The MIC is determined after incubation by observing for turbidity.[17]

  • Methodology:

    • Plate Preparation: Add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well plate.

    • Compound Dilution: Add 50 µL of the compound stock solution (prepared at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on. Discard the final 50 µL from the last column. This creates a concentration gradient.

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[1]

    • Inoculation: Add 50 µL of the diluted bacterial suspension to each well. The final volume in each well will be 100 µL.

    • Controls:

      • Growth Control: Wells containing only broth and inoculum (no compound).

      • Sterility Control: Wells containing only broth.

      • Solvent Control: Wells containing inoculum and the highest concentration of the solvent (e.g., DMSO) used.

    • Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours.

    • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[17][18]

Parameter Agar Disk Diffusion Broth Microdilution (MIC)
Result Type Qualitative (Zone Diameter in mm)Quantitative (Concentration in µg/mL)
Throughput HighHigh (96-well format)
Standardization CLSI / EUCAST[19]CLSI / EUCAST[6][7]
Key Advantage Simple, low-cost screeningGold standard, provides quantitative data
Limitation Poorly diffusing compounds give false negativesCan be affected by compound precipitation[20]

Secondary and Confirmatory Assays

Compounds that demonstrate promising MIC values should be advanced to secondary assays to further characterize their activity.

Protocol 3: Minimum Bactericidal Concentration (MBC)

The MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[21] The MBC is the lowest concentration of an agent required to kill 99.9% of the initial bacterial inoculum.[18][22][23]

  • Principle: Following an MIC test, aliquots from the clear wells are sub-cultured onto agar plates without the test compound. The absence of growth indicates that the bacteria were killed at that concentration.[18][21]

  • Methodology:

    • Perform a standard broth microdilution (MIC) assay as described above.

    • After recording the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

    • Using a calibrated loop or pipette, withdraw a 10-20 µL aliquot from each selected well and from the positive growth control.

    • Plate each aliquot onto a fresh MHA plate.

    • Incubate the agar plates at 37°C for 18-24 hours.

    • Interpretation: The MBC is the lowest concentration that results in a ≥99.9% (or 3-log₁₀) reduction in CFU/mL compared to the initial inoculum count.[22][24] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[21]

Protocol 4: Time-Kill Kinetics Assay

This dynamic assay provides detailed information on the rate and extent of bacterial killing over time.[25][26] It is invaluable for understanding whether a compound's effect is concentration-dependent or time-dependent.[25]

  • Principle: A standardized bacterial suspension is exposed to various concentrations of the compound (typically multiples of the MIC). At specified time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).[26][27]

  • Methodology:

    • Prepare tubes with CAMHB containing the thiophene derivative at concentrations such as 0.5x, 1x, 2x, and 4x MIC. Include a no-drug growth control.

    • Inoculate each tube with a standardized bacterial suspension to achieve a starting density of ~5 x 10⁵ CFU/mL.

    • Incubate the tubes in a shaking incubator at 37°C.

    • At time points 0, 2, 4, 8, and 24 hours, remove an aliquot from each tube.[27]

    • Perform serial 10-fold dilutions in sterile saline and plate the dilutions onto MHA plates.

    • Incubate the plates for 18-24 hours and count the colonies to calculate CFU/mL for each time point.

    • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[28][29]

Advanced Characterization and Safety Assessment

Protocol 5: Anti-Biofilm Activity (Crystal Violet Assay)

Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[30] Assessing a compound's ability to inhibit biofilm formation or eradicate existing biofilms is a critical step. The crystal violet assay is a common method for quantifying biofilm biomass.[31][32]

  • Principle: Bacteria are allowed to form a biofilm in a 96-well plate in the presence of the test compound. Non-adherent cells are washed away, and the remaining biofilm is stained with crystal violet. The bound dye is then solubilized, and the absorbance is measured, which is proportional to the biofilm mass.[33]

  • Methodology:

    • Add 100 µL of bacterial suspension in a growth medium suitable for biofilm formation (e.g., TSB with glucose) to the wells of a 96-well flat-bottom plate.

    • Add 100 µL of the thiophene derivative at various concentrations. Include appropriate controls.

    • Incubate the plate under static conditions for 24-48 hours at 37°C to allow biofilm formation.[33]

    • Carefully decant the medium and wash the wells gently with phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.

    • Fix the biofilms with methanol for 15 minutes and allow to air dry.

    • Stain the wells with 200 µL of 0.1% crystal violet solution for 15 minutes.[32][33]

    • Wash away the excess stain with water and allow the plate to dry completely.

    • Solubilize the bound dye by adding 200 µL of 33% acetic acid to each well.[31]

    • Read the absorbance at approximately 570-595 nm using a microplate reader.[31][33] A reduction in absorbance compared to the control indicates anti-biofilm activity.

Protocol 6: Mammalian Cell Cytotoxicity Assay

A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.[34][35]

  • Principle: Various assays can be used to measure cell health, such as metabolic activity (MTT or WST-1 assays) or membrane integrity (LDH release assay).[34][35]

  • Methodology (MTT Assay Example):

    • Seed a 96-well plate with a suitable mammalian cell line (e.g., HeLa, HEK293) at an appropriate density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the thiophene derivative.

    • Incubate for 24-48 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan product.[35]

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Read the absorbance on a microplate reader. A decrease in absorbance indicates reduced cell viability.

    • Data Analysis: Calculate the compound concentration that causes 50% cell death (IC₅₀). A high IC₅₀ value is desirable. The selectivity index (SI = IC₅₀ / MIC) is a key metric for evaluating the therapeutic potential.

References

  • Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. Available at: [Link]

  • An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate. Journal of Microbiological Methods. Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology (ASM). Available at: [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. Available at: [Link]

  • Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. BMG Labtech. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. Available at: [Link]

  • Elucidating the Mechanisms of Action of Antimicrobial Agents. National Institutes of Health (NIH). Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. Available at: [Link]

  • Disk diffusion method. SEAFDEC/AQD Institutional Repository. Available at: [Link]

  • Quantification of biofilm formation by crystal violet... ResearchGate. Available at: [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). Available at: [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available at: [Link]

  • The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. Available at: [Link]

  • EUCAST Home. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]

  • Time-Kill Evaluations. Nelson Labs. Available at: [Link]

  • Design and Synthesis of Novel Antimicrobial Agents. National Institutes of Health (NIH). Available at: [Link]

  • Broth Microdilution. MI - Microbiology. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. PubMed Central. Available at: [Link]

  • Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. PubMed Central. Available at: [Link]

  • Guidance Documents. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]

  • Cytotoxicity evaluation of compound 9 on viability of mammalian cell lines by MTT assay. ResearchGate. Available at: [Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]

  • Antibiotics with novel mechanism of action discovered. Drug Target Review. Available at: [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. Available at: [Link]

  • Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]

  • Novel Targets for Antimicrobials. National Institutes of Health (NIH). Available at: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Available at: [Link]

  • How do you test antimicrobial activity, if your material is insoluble in water? ResearchGate. Available at: [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed Central. Available at: [Link]

  • Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. Frontiers. Available at: [Link]

  • Antimicrobial Activity and Cell Cytotoxicity Testing. YouTube. Available at: [Link]

  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. National Institutes of Health (NIH). Available at: [Link]

  • The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. Available at: [Link]

  • Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate. Available at: [Link]

Sources

Condensation reactions of Ethyl 5-amino-3-methylthiophene-2-carboxylate with aldehydes to form Schiff bases.

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Condensation Reactions of Ethyl 5-amino-3-methylthiophene-2-carboxylate with Aldehydes to Form Schiff Bases.

For: Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Importance of Thiophene Schiff Bases

Thiophene rings are a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs where they often serve as bioisosteres for phenyl rings, enhancing pharmacokinetic profiles.[1] When the versatile thiophene nucleus is coupled with the azomethine (imine) functionality (-C=N-) of a Schiff base, a synergistic enhancement of biological activity is frequently observed. These hybrid molecules have garnered significant attention for their broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.[2][3]

The Schiff base formation is a thermodynamically controlled condensation reaction between a primary amine and an aldehyde or ketone, resulting in an imine.[4] This reaction is not only efficient but also allows for immense structural diversity, as a wide array of aldehydes can be employed to tailor the steric and electronic properties of the final compound. This modularity is particularly valuable in drug discovery for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5]

This document provides a detailed guide to the synthesis of Schiff bases derived from this compound, a readily accessible aminothiophene prepared via the Gewald reaction.[6][7] We will delve into the mechanistic underpinnings of the reaction, provide a robust and adaptable experimental protocol, and detail the necessary characterization techniques to ensure the synthesis of high-purity target compounds.

Mechanistic Pathway: The Chemistry of Imine Formation

The formation of a Schiff base is a reversible, typically acid-catalyzed, two-step process involving nucleophilic addition followed by dehydration.[8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack: The reaction commences with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This forms a zwitterionic intermediate which rapidly undergoes proton transfer to yield a neutral carbinolamine.[4] The mildly acidic conditions often employed facilitate this step by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. However, excessive acidity must be avoided as it would protonate the amine, rendering it non-nucleophilic.[8]

  • Dehydration: The carbinolamine intermediate is unstable and undergoes dehydration to form the stable imine. This elimination of a water molecule is the rate-determining step and is effectively catalyzed by acid.[8] The reaction is driven to completion by the removal of water, often achieved by azeotropic distillation or the use of a dehydrating agent.

Experimental Protocol: Synthesis of Ethyl 5-(arylideneamino)-3-methylthiophene-2-carboxylates

This protocol is a generalized procedure adapted from established methods for the synthesis of similar thiophene-based Schiff bases.[9][10] It is designed to be broadly applicable to a range of aromatic aldehydes.

Materials and Reagents
  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Deuterated solvent for NMR (e.g., DMSO-d6, CDCl3)

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure
  • Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL). Stir the solution at room temperature until the solid is completely dissolved.

  • Aldehyde Addition: To the stirred solution, add the desired aromatic aldehyde (1.0 mmol, equimolar).

  • Catalyst Introduction: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to facilitate both the nucleophilic addition and the dehydration steps.

  • Reaction under Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C for ethanol). Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Product Isolation and Purification:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • For many aromatic aldehydes, the Schiff base product will precipitate out of the solution upon cooling.

    • If precipitation occurs, collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • If no precipitate forms, the product can be isolated by reducing the solvent volume under reduced pressure and then inducing crystallization, or by purification using column chromatography.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove any residual solvent.

Reaction Workflow Diagram

SchiffBaseSynthesis Aminothiophene Ethyl 5-amino-3-methyl- thiophene-2-carboxylate Solvent Absolute Ethanol Aminothiophene->Solvent + Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Solvent + Catalyst Glacial Acetic Acid Solvent->Catalyst + Catalyst Reflux Reflux (2-4h) Catalyst->Reflux SchiffBase Ethyl 5-(arylideneamino)-3-methyl- thiophene-2-carboxylate Reflux->SchiffBase Cooling & Precipitation Purification Recrystallization from Ethanol SchiffBase->Purification

Caption: Workflow for the synthesis of thiophene-based Schiff bases.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following techniques are recommended:

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups in the product and confirming the completion of the reaction.

  • Disappearance of N-H stretches: The disappearance of the characteristic N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) is a strong indication that the reaction has proceeded.[9]

  • Appearance of C=N stretch: The formation of the imine bond is confirmed by the appearance of a new absorption band in the region of 1600-1640 cm⁻¹.[2][11]

  • Presence of C=O stretch: The ester carbonyl (C=O) stretch from the ethyl carboxylate group should remain present, typically around 1680-1710 cm⁻¹.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the connectivity of atoms in the molecule.

  • ¹H NMR:

    • A characteristic singlet for the azomethine proton (-N=CH-) is expected to appear in the downfield region, typically between δ 8.0 and 9.0 ppm.[9]

    • Signals corresponding to the aromatic protons of the aldehyde and the thiophene ring will be present in the aromatic region (δ 6.5-8.5 ppm).

    • The ethyl ester group will show a quartet for the -OCH₂- protons (around δ 4.2-4.4 ppm) and a triplet for the -CH₃ protons (around δ 1.3-1.4 ppm).

    • The methyl group on the thiophene ring will appear as a singlet around δ 2.5-2.7 ppm.[12][13]

  • ¹³C NMR:

    • The carbon of the azomethine group (-N=C H-) will have a characteristic chemical shift in the range of δ 150-165 ppm.

    • The ester carbonyl carbon will appear further downfield, typically around δ 160-170 ppm.

    • Signals for the aromatic and thiophene carbons will be observed in the δ 110-150 ppm region.

Table of Expected Spectroscopic Data for a Representative Schiff Base
Compound NameKey IR Bands (cm⁻¹)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Ethyl 5-(benzylideneamino)-3-methylthiophene-2-carboxylate~1700 (C=O), ~1620 (C=N)~8.8 (s, 1H, -N=CH-), ~7.2-7.9 (m, Ar-H), ~4.3 (q, 2H, -OCH₂-), ~2.6 (s, 3H, thiophene-CH₃), ~1.3 (t, 3H, -OCH₂CH₃)~165 (C=O), ~160 (C=N), ~115-150 (Ar-C and Thiophene-C), ~60 (-OCH₂-), ~15 (-OCH₂CH₃), ~16 (thiophene-CH₃)
Ethyl 5-((2-hydroxybenzylidene)amino)-3-methylthiophene-2-carboxylate~3400 (O-H), ~1700 (C=O), ~1600 (C=N)[9]~12.5 (s, 1H, -OH), ~8.9 (s, 1H, -N=CH-), ~6.9-7.7 (m, Ar-H), ~4.3 (q, 2H, -OCH₂-), ~2.6 (s, 3H, thiophene-CH₃), ~1.3 (t, 3H, -OCH₂CH₃)[9]~165 (C=O), ~162 (C=N), ~115-160 (Ar-C and Thiophene-C), ~60 (-OCH₂-), ~15 (-OCH₂CH₃), ~16 (thiophene-CH₃)

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reaction, decomposition of starting materials, or incorrect reaction conditions.Ensure the use of dry ethanol. Check the purity of the starting materials. Increase the reaction time and continue to monitor by TLC. A different acid catalyst (e.g., p-TSA) could be trialed.
Oily product that does not solidifyThe product may have a low melting point or impurities are present.Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. If this fails, purify the product using column chromatography.
Broad NMR signalsPresence of paramagnetic impurities or slow conformational exchange.Ensure the product is thoroughly purified. If the issue persists, it may be an inherent property of the molecule.

Conclusion

The condensation of this compound with various aldehydes provides a straightforward and efficient route to a diverse range of Schiff bases. These compounds are of significant interest to the drug discovery community due to their proven biological activities. The protocol outlined in this document is robust and can be adapted for the synthesis of a library of analogues for further investigation. Careful execution of the experimental procedure and thorough characterization of the products will ensure the generation of high-quality data for subsequent biological evaluation.

References

  • Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank, 2003(3), M340. [Link]

  • Mobinikhaledi, A., Forughi, G., & Kalhor, M. (2010). Synthesis of Some Novel Methyl- and Ethyl-2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7400-7404. [Link]

  • Asiri, A. M., Hassan, G. S., & Khan, S. A. (2011). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2676. [Link]

  • El-Barasi, N. M., et al. (2022). SYNTHESIS, CHARACTERIZATION, THEORETICAL STUDY AND BIOLOGICAL EVALUATION OF SCHIFF BASE AND THEIR La(III), Ce(IV) AND UO2(VI) COMPLEXES. Bulletin of the Chemical Society of Ethiopia, 37(2). [Link]

  • Ould M'hamed, M., & Alduaij, O. K. (2018). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. SciForum. [Link]

  • Shafiee, A., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1159-1185. [Link]

  • Al-Amiery, A. A., et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega, 8(21), 18889-18900. [Link]

  • El-Sayed, Y. S., et al. (2017). Synthesis and spectral studies of Schiff bases of 2-amino-5-mercapto-1,3,4-thiadiazole. Journal of Molecular Structure, 1134, 851-859. [Link]

  • Anamika, & Prerna. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140. [Link]

  • Shaker, Y. M., et al. (2024). Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand and its Zinc(II) Complex. Journal of Koya University, 1(1). [Link]

  • Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank, 2003(3), M340. [Link]

  • Gümüş, H., et al. (2024). Innovative Thiophene Schiff Bases: Synthesis and Evaluation as Antitubercular Agents. Journal of Young Pharmacists, 16(4), 532-539. [Link]

  • Mobinikhaledi, A., Forughi, G., & Kalhor, M. (2010). Synthesis of Some Novel Methyl- and Ethyl-2-aminothiophene-3-carboxylate and Related Schiff-Bases. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 26. [Link]

  • Sari, N., & Arslan, S. (2013). Some Novel Amino Acid-Schiff Bases and their Complexes Synthesis, Characterization, Solid State Conductivity Behaviors and Potentiometric Studies. ResearchGate. [Link]

  • Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. [Link]

  • Süleymanoğlu, E., et al. (2020). Schiff base and metal(II) complexes containing thiophene-3-carboxylate: Synthesis, characterization and antioxidant activities. ResearchGate. [Link]

  • Yakan, H., et al. (2017). Synthesis, Characterization and Theoretical Calculations of Schiff Base Containing Thiophene Ring System. Dergipark. [Link]

  • Sekar, P., et al. (2022). Synthetic approaches of medicinally important Schiff bases: An updated Review. ResearchGate. [Link]

  • D'Acquarica, I., et al. (2021). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Journal of Organic Chemistry, 86(1), 1-20. [Link]

Sources

Application Note: Microwave-Assisted Gewald Synthesis of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiophene scaffold is a privileged pharmacophore found in a wide array of biologically active compounds and functional materials.[1][2][3] The Gewald multicomponent reaction stands as the most classic and efficient method for its synthesis.[1][4] This application note provides a detailed protocol and technical guide for performing the Gewald reaction under microwave irradiation, a green chemistry technique that dramatically accelerates reaction rates, improves yields, and simplifies purification compared to conventional heating methods.[4][5][6][7] We will delve into the mechanistic underpinnings of the reaction, explain the causal advantages of microwave assistance, provide a robust, step-by-step protocol for a model system, and offer troubleshooting guidance to empower researchers in drug discovery and organic synthesis.

Introduction: The Significance of 2-Aminothiophenes and the Gewald Reaction

2-Aminothiophenes are foundational building blocks in medicinal chemistry, forming the core of drugs with anti-inflammatory, anti-microbial, anti-tumor, and anti-viral properties.[3][4] The traditional synthesis, known as the Gewald reaction, is a one-pot multicomponent condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur, typically catalyzed by a base like morpholine or triethylamine.[1][8][9]

While effective, conventional methods often require long reaction times (ranging from hours to days), high temperatures achieved through refluxing, and can result in moderate yields with challenging purifications.[10] The adoption of microwave-assisted organic synthesis (MAOS) addresses these drawbacks directly, aligning with the principles of green chemistry by reducing energy consumption and reaction time.[7][11][12]

Mechanistic Rationale: The Gewald Reaction Pathway

Understanding the reaction mechanism is critical to optimizing conditions and troubleshooting outcomes. The Gewald synthesis proceeds through a well-elucidated sequence of reactions. Recent computational studies have further clarified the intricate role of sulfur.[13][14][15]

The core pathway involves three key stages:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone/aldehyde) and the active methylene nitrile.[9][15] This step forms a stable α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: The sulfur allotrope (typically S₈) is attacked by the enolate of the nitrile intermediate. This process is complex and can involve polysulfide intermediates.[13][14]

  • Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final, aromatic 2-aminothiophene product.[9] The aromatization of the thiophene ring is the thermodynamic driving force for the entire sequence.[13][14]

Gewald_Mechanism Fig. 1: Simplified Gewald Reaction Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization Reactants Ketone/Aldehyde + α-Cyanoester + Base Intermediate1 α,β-Unsaturated Nitrile Reactants->Intermediate1 -H₂O Intermediate2 Sulfur Adduct (Thiolate Intermediate) Intermediate1->Intermediate2 + S₈, Base Sulfur Elemental Sulfur (S₈) Product 2-Aminothiophene Intermediate2->Product Intramolecular Cyclization & Tautomerization

Caption: Fig. 1: Simplified Gewald Reaction Mechanism. A flowchart illustrating the primary stages of the 2-aminothiophene synthesis.

The Microwave Advantage: Rationale and Comparative Data

Microwave synthesis utilizes dielectric heating, where microwave energy directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[16] This is fundamentally different from conventional heating, which relies on slower, conductive heat transfer from an external source.

Why is this advantageous for the Gewald Reaction?

  • Rapid, Uniform Heating: Polar intermediates and solvents (like DMF or ethanol) absorb microwave energy efficiently, leading to a rapid and uniform increase in temperature throughout the reaction vessel.[6][16] This avoids localized hot spots and reduces the formation of thermal degradation byproducts.[16]

  • Reaction Rate Acceleration: Chemical reactions are highly dependent on temperature. The ability to safely reach and maintain superheated temperatures (above the solvent's atmospheric boiling point) in a sealed vessel drastically shortens reaction times from hours to mere minutes.[6][11][16]

  • Improved Yields and Purity: The short reaction times at optimal temperatures minimize the potential for side reactions, often leading to cleaner reaction profiles and higher isolated yields.[4][6]

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time 8 - 48 hours[10]10 - 45 minutes[4][17]
Typical Yield 35 - 80%[18]57 - 95%[4][19]
Energy Input Indirect, slow conductionDirect, rapid dielectric heating[20]
Process Control GoodExcellent (Precise T/P monitoring)[21]
Green Chemistry High energy use, long timesReduced energy, faster throughput[7][12]
Caption: Table 1. Comparison of Conventional vs. Microwave-Assisted Gewald Synthesis.

Application Protocol: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This protocol details the synthesis of a model 2-aminothiophene derivative using a dedicated laboratory microwave reactor.

Objective: To synthesize Ethyl 2-amino-4-phenylthiophene-3-carboxylate from acetophenone, ethyl cyanoacetate, and sulfur via a microwave-assisted Gewald reaction.

Materials and Equipment
  • Reagents: Acetophenone (≥98%), Ethyl cyanoacetate (≥99%), Elemental sulfur (powder), Pyrrolidine (≥99%), Ethanol (anhydrous).

  • Equipment: Dedicated microwave synthesis reactor with pressure and temperature monitoring capabilities, 10 mL microwave reaction vessel with a magnetic stir bar, standard laboratory glassware, rotary evaporator, flash chromatography system.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all operations in a certified chemical fume hood. The reaction can produce hydrogen sulfide (H₂S), a toxic and flammable gas.

  • Pressure Hazard: Microwave reactions in sealed vessels generate high internal pressure. Never exceed the pressure or temperature limits of the vessel or the instrument. Use only equipment designed for chemical synthesis.[21][22] Do NOT use a domestic kitchen microwave oven.[22]

  • Reagent Handling: Handle all chemicals according to their Safety Data Sheet (SDS).

Step-by-Step Procedure

Workflow A 1. Reagent Preparation (In Fume Hood) B 2. Vessel Loading - Add stir bar - Add Acetophenone - Add Ethyl Cyanoacetate - Add Sulfur - Add Ethanol - Add Pyrrolidine A->B C 3. Vessel Sealing (Crimp cap securely) B->C D 4. Microwave Irradiation - Load into reactor - Program parameters - Run reaction C->D E 5. Cooling (Allow vessel to cool to <50°C before opening) D->E F 6. Work-up & Isolation - Filter crude mixture - Concentrate filtrate E->F G 7. Purification (Flash Chromatography) F->G H 8. Characterization (NMR, MS, IR) G->H

Caption: Fig. 2: Experimental Workflow for Microwave-Assisted Gewald Synthesis.

  • Reagent Charging: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add acetophenone (1.0 mmol, 120 mg), ethyl cyanoacetate (1.1 mmol, 124 mg), and elemental sulfur (1.2 mmol, 38 mg).

  • Solvent and Catalyst Addition: Add 3 mL of anhydrous ethanol to the vessel. Finally, add pyrrolidine (1.0 mmol, 71 mg) as the base catalyst.

  • Vessel Sealing: Securely seal the vessel with the appropriate cap. Place the vessel into the microwave reactor cavity.

  • Microwave Program Execution: Program the microwave reactor with the following parameters.

ParameterValueRationale
Target Temperature 120 °CProvides sufficient thermal energy while minimizing degradation.
Ramp Time 2 minutesAllows for controlled heating to the target temperature.
Hold Time 20 minutesSufficient time for reaction completion at temperature.
Maximum Power 300 WStandard power setting for controlled heating.
Pressure Limit 20 bar (290 psi)Safety limit to prevent vessel failure.
Stirring HighEnsures homogeneous heating and mixing of reagents.[22]
Caption: Table 2. Microwave Reactor Parameters for Model Reaction.
  • Cooling and Depressurization: After the irradiation cycle is complete, allow the vessel to cool to below 50°C using the instrument's forced air cooling system. Ensure the internal pressure has returned to ambient before carefully opening the vessel in the fume hood.

  • Work-up and Isolation: Transfer the reaction mixture to a round-bottom flask. Cool the mixture in an ice bath to precipitate the crude product. Collect the solid by vacuum filtration, washing with a small amount of cold ethanol. Concentrate the filtrate under reduced pressure to recover any remaining product.

  • Purification: Purify the combined crude solid by flash column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the pure 2-aminothiophene derivative as a yellow solid.[4]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst or wet reagents/solvent.- Insufficient temperature or time.- Incorrect stoichiometry.- Use fresh base and anhydrous solvent.- Increase hold time (e.g., to 30 min) or temperature (e.g., to 140 °C).- Verify molar equivalents of all reagents.
Dark, Tarry Product - Reaction temperature is too high.- Reaction time is too long.- Reduce the target temperature by 10-20 °C.- Decrease the hold time in 5-minute increments.
Reaction Fails to Reach Target Temperature - Low microwave absorption of the mixture.- Insufficient reaction volume.- Use a more polar solvent like DMF or add a small amount of an ionic liquid.- Ensure the reaction volume is appropriate for the vessel size.
Pressure Exceeds Safety Limit - Highly exothermic reaction.- Formation of gaseous byproducts (e.g., H₂S).- Temperature setpoint is too high for the solvent.- Reduce the amount of starting material for the initial run.- Lower the target temperature.- Ensure the chosen solvent's vapor pressure profile is suitable for the set temperature.

Conclusion

The microwave-assisted Gewald reaction is a powerful, efficient, and green methodology for the synthesis of medicinally relevant 2-aminothiophene derivatives. By leveraging the principles of dielectric heating, researchers can dramatically reduce reaction times, improve process control, and increase yields compared to traditional methods. This application note provides a robust and validated starting point for scientists and drug development professionals to confidently implement this valuable synthetic tool in their laboratories.

References

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry.
  • Desale, K. G., & Patel, K. D. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal for Research in Applied Science & Engineering Technology.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Li, L., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES, 102(10), 1905.
  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions | Request PDF. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(14), 9897–9908. [Link]

  • SYNLETT. (n.d.). Novel One-Pot Microwave Assisted Gewald Synthesis of 2-Acyl Amino Thiophenes on Solid Support. [Link]

  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. [Link]

  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry. [Link]

  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. [Link]

  • ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. [Link]

  • International Journal of Engineering Research & Technology. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antimicrobial Activities. [Link]

  • Preprints.org. (2024). Microwave-assisted green organic synthesis. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]

  • ResearchGate. (n.d.). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. | Request PDF. [Link]

  • National Institutes of Health. (2011). The Gewald Multicomponent Reaction. [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • MDPI. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]

  • PubMed Central (PMC). (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]

Sources

Troubleshooting & Optimization

Effective purification techniques for crude Ethyl 5-amino-3-methylthiophene-2-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Ethyl 5-amino-3-methylthiophene-2-carboxylate

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of this compound. This valuable heterocyclic building block, commonly synthesized via the Gewald reaction, often presents unique purification challenges due to the nature of the reaction's starting materials and potential side products.[1][2][3] This document provides in-depth, field-proven troubleshooting advice and detailed protocols to enable the consistent attainment of high-purity material.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary purification strategies for crude this compound?

A1: The two most effective and widely adopted techniques are recrystallization and flash column chromatography .

  • Recrystallization is ideal when the crude material is of relatively high purity (e.g., >90%) and the impurities have significantly different solubility profiles from the product. It is an efficient method for removing minor impurities and achieving high crystalline purity on a larger scale.[2][4]

  • Flash Column Chromatography is the method of choice for complex crude mixtures containing multiple byproducts or unreacted starting materials with polarities similar to the product. It offers superior separation power for a wide range of impurities.[5][6][7]

Q2: My crude product is a dark, sticky oil. What are the likely impurities?

A2: A dark, intractable crude product from a Gewald synthesis typically contains a mixture of:

  • Elemental Sulfur: Unreacted sulfur is a very common impurity.

  • Unreacted Starting Materials: Residual ethyl cyanoacetate and the ketone precursor.

  • Polymeric Byproducts: The basic conditions of the Gewald reaction can sometimes lead to the formation of tar-like polymeric materials.[1][8]

  • Knoevenagel Condensation Intermediate: The initial adduct between the ketone and ethyl cyanoacetate may persist if the cyclization is incomplete.[1]

An initial trituration with a solvent like cold hexanes or diethyl ether can often help precipitate the product and wash away some of the more non-polar impurities and residual sulfur.

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool. Use silica gel 60 F254 plates and visualize using a UV lamp (254 nm), as the thiophene ring is UV-active.[6] For impurities that are not UV-active, staining with an iodine chamber or a p-anisaldehyde solution can be effective.[6] A well-chosen TLC eluent system is critical for developing a successful column chromatography separation.

Q4: What are the essential safety precautions when handling this compound?

A4: According to safety data for related aminothiophene compounds, this compound should be handled with care. It may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[9][10][11] Always perform manipulations in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Consult the specific Safety Data Sheet (SDS) for the material before use.

Section 2: Troubleshooting and Optimization Guide

This section addresses specific problems encountered during purification experiments.

Problem 1: My compound "oils out" during recrystallization instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute is supersaturated at a temperature above its melting point, causing it to separate as a liquid instead of a solid. This is common if the chosen solvent has too high a boiling point or if the solution is cooled too rapidly.

  • Troubleshooting Protocol:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of a co-solvent in which the compound is more soluble to slightly increase the overall solubility. For a hexane/ethyl acetate system, this would mean adding more ethyl acetate.

    • Ensure slow cooling. Allow the flask to cool to room temperature undisturbed over several hours before moving it to a refrigerator or ice bath.[12]

    • Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • If the problem persists, the solvent system is inappropriate. Re-evaluate using the solvent screening protocol below.

Problem 2: My compound streaks badly on the silica gel TLC plate and column, leading to poor separation.

  • Causality: Streaking is often caused by the interaction of the basic amine group on the thiophene with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption and sometimes degradation of the product on the column.[5]

  • Troubleshooting Protocol:

    • Deactivate the Silica Gel: Prepare the eluent with 0.5-1% triethylamine (Et₃N) or ammonia. This base will neutralize the acidic sites on the silica, preventing strong binding of your basic compound and allowing for clean elution.[5]

    • Optimize Eluent Polarity: Streaking can also occur if the initial eluent is too polar. Start with a less polar solvent system and gradually increase the polarity (gradient elution).

    • Consider an Alternative Stationary Phase: For highly acid-sensitive compounds, switching to neutral alumina can be a viable alternative to silica gel.[5]

Problem 3: I have very poor recovery from my flash column. Where did my product go?

  • Causality: Low recovery can result from irreversible adsorption on the column (see Problem 2), using an eluent system that is not polar enough to elute the compound, or co-elution of the product with an impurity that prevents its isolation.

  • Troubleshooting Protocol:

    • Post-Column Flush: After your expected product has eluted, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if any strongly adsorbed material is released.

    • Thorough TLC Analysis: Before running the column, ensure your TLC analysis shows the product spot moving to an Rf value between 0.2 and 0.4 in the chosen eluent. An Rf value that is too low indicates the eluent is not polar enough for effective elution from a column.

    • Dry Loading: Adsorbing the crude material onto a small amount of silica gel before loading it onto the column ("dry loading") can often lead to better band-sharpening and improved separation and recovery compared to loading it as a concentrated solution ("wet loading").[6]

Section 3: Visualized Workflows and Data

Decision Workflow for Purification Strategy

start Crude Product (Post-Workup) tlc_check Analyze by TLC (e.g., 3:1 Hex/EtOAc) start->tlc_check decision Is the product spot >90% of total UV-active material? tlc_check->decision recrystallize Proceed with Recrystallization (See Protocol 1) decision->recrystallize Yes chromatography Proceed with Flash Chromatography (See Protocol 2) decision->chromatography No end High-Purity Product recrystallize->end chromatography->end

Caption: Decision flowchart for selecting the primary purification method.

Data Tables for Method Development

Table 1: Common Solvent Systems for Recrystallization

Solvent/SystemCharacteristics & Best Use Case
EthanolGood general-purpose solvent for moderately polar compounds. Often yields good quality crystals upon cooling.[13][14]
Ethyl Acetate / HexanesA highly versatile two-solvent system. Dissolve in hot ethyl acetate, then add hexanes until cloudy, and reheat to clarify before slow cooling.[13][15]
Acetone / WaterSuitable for compounds that are highly soluble in acetone but insoluble in water.[13]
Toluene / HeptaneEffective for aromatic compounds, offering a different selectivity compared to ester/alkane systems.[6]

Table 2: Typical Eluent Systems for Flash Chromatography on Silica Gel

Eluent System (v/v)Typical Rf RangeNotes
Hexanes / Ethyl Acetate (4:1 to 1:1)0.2 - 0.5The most common starting point. Adjust ratio based on initial TLC.[16]
Heptane / TolueneVariesCan provide better separation for isomers or compounds with similar polarity in ester systems.[5]
Dichloromethane / Hexanes (1:2 to 2:1)0.2 - 0.4Offers different selectivity. Ensure the use of stabilized DCM.[17]
Add 0.5-1% Et₃N to any system-Recommended to prevent streaking and improve recovery of the basic amine product.[5]

Section 4: Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
  • Dissolution: Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate dropwise while swirling and heating until the solid just dissolves.

  • Induce Saturation: Slowly add hexanes to the hot solution until a faint, persistent cloudiness appears. Add one or two drops of hot ethyl acetate to redissolve the precipitate, resulting in a saturated solution.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, subsequently place the flask in an ice bath for 30 minutes.[12]

  • Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent. Confirm purity by TLC and melting point analysis.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using TLC, identify a solvent system (e.g., 3:1 hexanes/ethyl acetate + 0.5% Et₃N) that provides a product Rf of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing method is recommended).[6]

  • Sample Loading (Dry Method): Dissolve the crude product (e.g., 500 mg) in a minimal amount of a volatile solvent like dichloromethane. Add ~1-2 g of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]

  • Elution: Carefully add the eluent and apply gentle positive pressure. Begin collecting fractions.

  • Fraction Monitoring: Monitor the collected fractions by TLC. Combine all fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Workflow for Poor Column Separation

start Poor Separation Observed streaking Are spots streaking on TLC? start->streaking deactivate Re-run column with 0.5-1% Triethylamine in eluent streaking->deactivate Yes overlap Are spots distinct but overlapping? streaking->overlap No success Improved Separation deactivate->success gradient Use a shallower gradient elution overlap->gradient Yes column_dims Use a longer, narrower column gradient->column_dims If still poor gradient->success column_dims->success

Caption: Logical steps for troubleshooting poor chromatographic separation.

References

  • PubChem. (n.d.). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Thiophene-Substituted Phenoxyl-Imidazolyl Radical Complexes with High Photosensitivity. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Thiophene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Synthesis and characterization of S,N-heterotetracenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US20090318710A1 - Process for the purification of thiophenes.
  • Nguyen, T. H. L., Le, T. H., D'hooghe, M., & Duong, T. T. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Arkat USA. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC 2010 (i) 209-246.
  • MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. PubMed Central. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • ResearchGate. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.).
  • PubMed. (2011). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Retrieved from [Link]

  • United States Biological. (n.d.).
  • International Journal of Pharmacy and Biological Sciences. (n.d.).
  • National Institutes of Health. (n.d.). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. PubMed Central. Retrieved from [Link]

  • YouTube. (2020). How To Recrystallize A Solid. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Substituted Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted aminothiophenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing my substituted aminothiophene?

Answer: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1][2][3] The impurities, on the other hand, should either be completely soluble or completely insoluble at all temperatures.[2][3]

The polarity of your specific aminothiophene derivative is the most critical factor. The thiophene ring itself is aromatic, but the amino group (-NH2) and common substituents from Gewald synthesis (e.g., -CN, -COOEt, -CONH2) introduce significant polarity and hydrogen bonding capability.[4]

Solvent Selection Strategy:

  • Start with "Like Dissolves Like": Given their polar nature, polar solvents are often a good starting point. Alcohols like ethanol or methanol are frequently effective.[5][6]

  • Conduct Small-Scale Solubility Tests: Before committing your entire batch, test the solubility of a small amount (~20-50 mg) of your crude product in about 0.5 mL of various solvents.[2][7]

  • Evaluate at Room and High Temperatures: A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[2] If it dissolves readily in the cold solvent, the recovery will be poor.[8] If it doesn't dissolve even when boiling, it's not a suitable single solvent.

  • Consider Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system is a powerful alternative.[9] This typically involves a "soluble" solvent in which the compound is very soluble and an "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible.[9] Common pairs for polar compounds include Ethanol/Water and Ethyl Acetate/Hexanes.[2][5]

Solvent/System Polarity Typical Applicability for Aminothiophenes Comments
Ethanol / MethanolPolar ProticExcellent starting point. Good for aminothiophenes with cyano, ester, or amide groups.Often provides a good balance of solubility at high and low temperatures.
WaterHighly Polar ProticGenerally too polar; aminothiophenes are often sparingly soluble even when hot.Can be used as an anti-solvent with a more soluble partner like ethanol.[6]
Ethyl AcetatePolar AproticGood "soluble" solvent. Often needs a non-polar anti-solvent.An Ethyl Acetate/Hexane system is a common and effective choice.[5]
AcetonePolar AproticCan be a good solvent, but its low boiling point (56 °C) may not provide a large enough solubility differential.[6]
Dichloromethane (DCM)Moderately PolarCan be used, sometimes in combination with hexanes, for less polar derivatives.Volatility can be a challenge; ensure a controlled cooling rate.
TolueneNon-polarSuitable for aminothiophenes with large non-polar substituents.High boiling point requires slow and careful cooling.
Hexanes / HeptaneNon-polarAlmost always used as an "anti-solvent" to precipitate the compound from a more polar solvent.Poor solubility for most functionalized aminothiophenes.
Q2: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase instead of dissolving, or when it comes out of solution as a liquid upon cooling.[10][11] This happens when the melting point of your compound (often depressed by impurities) is lower than the temperature of the solution.[10][12] The resulting oil often traps impurities, defeating the purpose of recrystallization.[10][11]

Causes & Solutions:

  • Cause 1: High Impurity Level. Significant impurities can dramatically lower the melting point of your compound.

    • Solution: Add activated charcoal to the hot solution to adsorb impurities (especially colored ones), then perform a hot filtration to remove the charcoal before cooling.[10][13]

  • Cause 2: Solution is Too Concentrated/Cooling Too Fast. If the solution becomes supersaturated at a temperature above the compound's melting point, it will separate as a liquid.[10]

    • Solution 1: Reheat the solution to dissolve the oil, add more of the primary ("good") solvent to make the solution more dilute, and allow it to cool much more slowly.[10][13] Slow cooling is critical for forming a proper crystal lattice.[14]

    • Solution 2: Insulate the flask (e.g., with paper towels) to slow the cooling rate.[10]

  • Cause 3: Inappropriate Solvent Choice. The boiling point of your solvent might be too high.

    • Solution: Switch to a lower-boiling point solvent or solvent system.

Q3: I've cooled the solution, but no crystals have formed. What should I do?

Answer: This is a common issue, often caused by either using too much solvent or the solution becoming supersaturated without a nucleation point to initiate crystal growth.[15]

Troubleshooting Steps:

  • Induce Nucleation (Seeding):

    • Scratch Method: Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod.[16] The microscopic scratches on the glass provide nucleation sites for crystals to begin forming.[17]

    • Seed Crystal: If you have a small amount of the pure solid (or even the crude starting material), add a tiny crystal to the solution.[16][17] This provides a perfect template for further crystal growth.

  • Reduce Solvent Volume: If nucleation techniques fail, you likely used too much solvent.[10][15] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound, and then attempt to cool it again.[10][16]

  • Cool to a Lower Temperature: If crystals haven't formed at room temperature, try placing the flask in an ice-water bath.[1] For some compounds, even colder temperatures may be required.[17]

Q4: My final product is still impure, or the recovery is very low. What went wrong?

Answer: These two problems are often inversely related and stem from improper technique during the key steps of the process.

Low Recovery:

  • Cause: Using too much solvent. Your compound has some solubility even in the cold solvent, and excess solvent will keep a significant portion of your product dissolved in the mother liquor.[8][10]

  • Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.[14][18] You can attempt to recover more material from the filtrate by boiling off some solvent and cooling for a "second crop" of crystals, though this crop may be less pure.[19]

Poor Purity:

  • Cause 1: Cooling Too Quickly. Rapid cooling ("crashing out") traps impurities within the rapidly forming crystal lattice.[10]

    • Solution: Allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath.[14][18] Slow, controlled growth is key to forming pure crystals.[9]

  • Cause 2: Ineffective Washing. Impurities from the mother liquor can remain on the surface of the crystals after filtration.

    • Solution: After collecting the crystals via vacuum filtration, wash them with a small amount of ice-cold solvent.[1][19] The cold solvent will wash away surface impurities without dissolving a significant amount of your product.[20] Never wash with room temperature or warm solvent.

Standard Operating Protocol: Recrystallization of a Substituted Aminothiophene

This protocol outlines a general procedure. Specific solvent choices and volumes will need to be optimized based on the compound and scale.

1. Dissolution: a. Place the crude aminothiophene solid into an Erlenmeyer flask. b. Add a stir bar and place the flask on a stirrer/hotplate. c. Add a minimum amount of the chosen solvent (e.g., ethanol) to create a slurry. d. Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid just completely dissolves.[21] Avoid adding a large excess.[18]

2. Hot Filtration (if necessary): a. This step is only required if you have insoluble impurities (e.g., dust, unreacted sulfur) or if you used decolorizing charcoal.[22][23] b. Preheat a second Erlenmeyer flask and a stemless or short-stemmed funnel.[23] Use a fluted filter paper for faster filtration.[22] c. Keep the solution to be filtered at a boil. Pour the hot solution through the pre-heated filtration setup in portions.[22] d. If crystals form on the filter paper, rinse with a small amount of boiling solvent.[22]

3. Crystallization: a. Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[24] b. Rapid cooling can lead to the formation of small, impure crystals.[18] c. Once the flask has reached room temperature, you may place it in an ice-water bath for 15-20 minutes to maximize crystal formation.[9][24]

4. Collection and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel.[19] b. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the crystal surfaces.[1]

5. Drying: a. Continue to pull a vacuum over the crystals for several minutes to air-dry them.[19] b. For a completely dry sample, transfer the crystals to a watch glass and allow them to air dry or place them in a vacuum oven. The sample is considered dry when it reaches a constant weight.[8]

Visual Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolation Isolation start Start with Crude Aminothiophene dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve check_insolubles Insoluble Impurities Present? dissolve->check_insolubles hot_filtration 2. Perform Hot Gravity Filtration check_insolubles->hot_filtration Yes cool_solution 3. Allow Solution to Cool Slowly check_insolubles->cool_solution No hot_filtration->cool_solution check_crystals Crystals Formed? cool_solution->check_crystals induce Induce Crystallization (Scratch/Seed) check_crystals->induce No collect 4. Collect Crystals (Vacuum Filtration) check_crystals->collect Yes induce->check_crystals wash 5. Wash with Ice-Cold Solvent collect->wash dry 6. Dry Crystals to Constant Weight wash->dry end Pure Aminothiophene dry->end

Caption: A step-by-step workflow for the recrystallization of substituted aminothiophenes.

References

  • Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to - Brainly. (2024-02-25). Available at: [Link]

  • Hot Filtration Process - Chemical Education Xchange. (n.d.). Available at: [Link]

  • Narration : 14. Hot Filtration & Recrystallization. (n.d.). Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022-04-07). Available at: [Link]

  • Single-solvent recrystallisation - University of York. (n.d.). Available at: [Link]

  • Recrystallization (chemistry) - Wikipedia. (n.d.). Available at: [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013-02-03). Available at: [Link]

  • 3.5: Inducing Recrystallization - Chemistry LibreTexts. (2025-08-20). Available at: [Link]

  • Recrystallization and hot filtration - Safrole. (n.d.). Available at: [Link]

  • Recrystallization - University of California, Irvine. (n.d.). Available at: [Link]

  • 2.5: Hot Filtration - Chemistry LibreTexts. (2025-08-20). Available at: [Link]

  • 3.5E: Initiating Crystallization - Chemistry LibreTexts. (2022-04-07). Available at: [Link]

  • 1.5E: Hot Filtration - Chemistry LibreTexts. (2022-04-07). Available at: [Link]

  • recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Available at: [Link]

  • Recrystallization - Single Solvent - University of Calgary. (n.d.). Available at: [Link]

  • Recrystalliz
  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Available at: [Link]

  • Crystallization and Recrystallization - Study Guide. (n.d.). Available at: [Link]

  • Crystallisation Techniques. (2006-01-08). Available at: [Link]

  • Inducing Crystallization by Nucleation - Chemical Education Xchange. (n.d.). Available at: [Link]

  • Recrystallization - Chemistry LibreTexts. (2023-01-29). Available at: [Link]

  • What is the best solvent for recrystallization? - Quora. (2017-02-16). Available at: [Link]

  • Recrystalliz
  • Solvent Choice - University of York. (n.d.). Available at: [Link]

  • Problems with Recrystallisations - University of York. (n.d.). Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022-07-08). Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). Available at: [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Available at: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene - PMC. (2022-08-29). Available at: [Link]

  • Organic Chemistry 253 Experiment #3 Recrystallization 1. (n.d.). Available at: [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010-02-04). Available at: [Link]

  • Gewald reaction - Wikipedia. (n.d.). Available at: [Link]

Sources

Strategies to improve reaction yields in the Gewald aminothiophene synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Gewald Aminothiophene Synthesis: A Technical Support Center

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Gewald aminothiophene synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful multicomponent reaction. Here, we address common challenges and provide in-depth, field-proven strategies to optimize your reaction yields and streamline your workflow.

Understanding the Foundation: The Gewald Reaction Mechanism

The Gewald reaction is a one-pot synthesis that combines a carbonyl compound (ketone or aldehyde), an α-activated nitrile, and elemental sulfur in the presence of a base to form highly substituted 2-aminothiophenes.[1][2][3] While the overall transformation is well-established, understanding the mechanistic steps is crucial for effective troubleshooting.

The reaction proceeds through three key stages:

  • Knoevenagel-Cope Condensation: The base catalyzes the condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[2][4][5]

  • Sulfur Addition (Thiolation): Elemental sulfur adds to the intermediate. The precise mechanism of sulfur activation and addition is complex and can be influenced by the base and solvent.[2][6]

  • Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final aromatic 2-aminothiophene product.[2][6] This final aromatization is the primary thermodynamic driving force for the reaction.[6]

Visualizing the Mechanism

Gewald_Mechanism cluster_0 Step 1: Knoevenagel-Cope Condensation cluster_1 Step 2 & 3: Thiolation & Cyclization Start Ketone/Aldehyde + α-Cyanoester Intermediate1 α,β-Unsaturated Nitrile Start->Intermediate1 Condensation Base Base (e.g., Morpholine) Base->Start Catalyst Intermediate2 Sulfur Adduct (Thiolate Intermediate) Intermediate1->Intermediate2 Michael Addition Sulfur Elemental Sulfur (S8) Sulfur->Intermediate1 FinalProduct 2-Aminothiophene Intermediate2->FinalProduct Cyclization & Tautomerization

Caption: The mechanistic pathway of the Gewald reaction.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the Gewald synthesis in a practical question-and-answer format.

Q1: My reaction yield is very low or has failed completely. What are the most likely causes?

Low or no yield is the most common problem, often stemming from issues in the initial condensation step or poor sulfur reactivity.

A1: Systematic Troubleshooting for Low Yields

  • Inefficient Knoevenagel-Cope Condensation: This is the first critical step.

    • Base Selection: The choice of base is paramount. Secondary amines like morpholine or piperidine are often excellent catalysts.[7] For less reactive ketones, particularly aryl ketones, a stronger base might be required, or different conditions altogether.[3][8] Triethylamine is also commonly used.[8]

    • Water Removal: This condensation produces water, which can inhibit the reaction. While not always necessary, for sluggish reactions, consider using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous MgSO₄.[7]

  • Poor Sulfur Solubility or Reactivity: Elemental sulfur (S₈) can be unreactive.

    • Solvent Choice: Polar aprotic solvents like DMF or polar protic solvents such as ethanol or methanol are generally effective as they help solubilize sulfur and reaction intermediates.[7][8][9]

    • Temperature Control: Gently heating the reaction mixture to 40-60 °C can significantly improve sulfur's reactivity and solubility.[7] However, avoid excessive temperatures, which can promote side reactions like dimerization.[7][8]

  • Steric Hindrance: Bulky ketones or nitriles can slow the reaction dramatically.

    • Two-Step Protocol: For sterically hindered substrates, a two-step procedure is often more effective. First, synthesize and isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel-Cope condensation. Then, in a second step, react it with sulfur and base.[7][8]

    • Microwave Irradiation: Microwave-assisted synthesis has proven highly effective for reducing reaction times and improving yields, especially for challenging substrates.[2][7][9]

  • Reagent Quality and Stoichiometry:

    • Purity: Ensure all starting materials, especially the carbonyl compound and nitrile, are pure and dry.

    • Accurate Measurement: Verify the precise measurement and stoichiometry of all reactants.

Q2: I'm seeing a significant side product. How can I identify and suppress it?

Side product formation often competes with the desired cyclization pathway.

A2: Identifying and Mitigating Common Side Products

  • Unreacted Knoevenagel Intermediate: If you isolate the α,β-unsaturated nitrile, it indicates that the sulfur addition and/or cyclization steps are the rate-limiting part of your reaction.

    • Solution: Increase the reaction temperature slightly (e.g., from 50 °C to 65 °C) or increase the reaction time. Ensure sufficient sulfur is present and fully dissolved.[7]

  • Dimerization of the Unsaturated Nitrile: The α,β-unsaturated nitrile intermediate can sometimes dimerize, especially under harsh basic conditions or at high concentrations.[8]

    • Solution: Adjust reactant concentrations, consider a slower addition rate for the base, or switch to a milder base. In some cases, changing the solvent can disfavor the dimerization pathway.

Q3: Which base and solvent combination is best for my specific starting materials?

While there is no single universal system, general guidelines can be summarized based on the reactivity of the carbonyl component.

A3: Selecting Optimal Reaction Conditions

The table below provides a starting point for optimizing your reaction conditions. Always perform a small-scale test reaction before proceeding to a larger scale.

Carbonyl SubstrateRecommended BaseRecommended SolventTypical TemperatureKey Considerations
Aliphatic Aldehydes Morpholine, PiperidineEthanol, MethanolRoom Temp to 50°CGenerally highly reactive. Reaction is often fast.
Aliphatic Ketones Morpholine, TriethylamineEthanol, DMF40°C - 60°CGood reactivity. Gentle heating is usually sufficient.[7]
Cycloalkyl Ketones Morpholine, PiperidineEthanol, DMF50°C - 70°CReactivity is good, but can be sluggish. May require longer reaction times.[8]
Aryl Ketones Piperidine, PyrrolidineDMF, Ethanol60°C - 80°CLess reactive.[8] Often requires higher temperatures or a two-step procedure.[3][8]
Q4: The purification of my 2-aminothiophene product is difficult. What are the best practices?

Purification can be challenging due to the nature of the product and potential impurities.

A4: Strategies for Effective Purification

  • Workup Procedure:

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Often, the 2-aminothiophene product will precipitate directly from the reaction mixture, especially if ethanol is used as a solvent.[7]

    • If a precipitate forms, collect it by filtration and wash thoroughly with a cold solvent (like cold ethanol or diethyl ether) to remove soluble impurities.[7]

  • Recrystallization:

    • Recrystallization is a powerful technique for purifying solid aminothiophenes. Common solvents include ethanol, methanol, or mixtures like ethanol/water or ethyl acetate/hexane.

  • Column Chromatography:

    • If the product is an oil or if recrystallization fails, silica gel column chromatography is the next step.

    • Use a solvent system with moderate polarity, such as mixtures of hexane and ethyl acetate. The polarity of 2-aminothiophenes can vary widely based on their substituents.

Experimental Protocols

Protocol 1: General One-Pot Synthesis of a 2-Aminothiophene

This protocol is a standard starting point for a reactive ketone like cyclohexanone.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 eq.), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq.), and elemental sulfur (1.1 eq.).

  • Solvent and Base Addition: Add ethanol (or DMF, approx. 0.5 M concentration relative to the ketone). Add the base (e.g., morpholine, 0.2 eq.) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Workup and Isolation: Cool the mixture to room temperature. If a solid precipitates, collect it by vacuum filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure.[7]

  • Purification: Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_troubleshoot Troubleshooting Steps start Start Gewald Reaction check_yield Reaction Complete. Check Yield & Purity. start->check_yield success High Yield, Pure Product. END check_yield->success Yes low_yield Low / No Yield check_yield->low_yield No check_knoevenagel Problem: Inefficient Condensation? low_yield->check_knoevenagel fix_knoevenagel Solution: 1. Change Base (e.g., Piperidine) 2. Increase Temperature 3. Consider Water Removal check_knoevenagel->fix_knoevenagel Yes check_sulfur Problem: Poor Sulfur Reactivity? check_knoevenagel->check_sulfur No retry Re-run Optimized Reaction fix_knoevenagel->retry fix_sulfur Solution: 1. Increase Temperature (40-60°C) 2. Switch to DMF 3. Ensure Sulfur is Fine Powder check_sulfur->fix_sulfur Yes check_sterics Problem: Steric Hindrance? check_sulfur->check_sterics No fix_sulfur->retry fix_sterics Solution: 1. Use Two-Step Protocol 2. Try Microwave Synthesis check_sterics->fix_sterics Yes fix_sterics->retry retry->check_yield

Caption: A systematic workflow for troubleshooting low yields in the Gewald synthesis.

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Dömling, A. (2012). The Gewald Multicomponent Reaction. PubMed, National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • Guchhait, S. K., & Cantillo, D. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Guchhait, S. K., & Cantillo, D. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609-9619. [Link]

  • Allais, C., et al. (2017). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Molecules, 22(9), 1529. [Link]

  • Bone, R. G., et al. (2011). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 16(8), 6894-6901. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Functionalization of Ethyl 5-amino-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Ethyl 5-amino-3-methylthiophene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and advanced functionalization reactions of this versatile heterocyclic building block. We provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you optimize your synthetic strategies.

Introduction: The Versatility of a Key Heterocycle

This compound is a highly functionalized 2-aminothiophene, a class of compounds of significant interest in medicinal chemistry and materials science.[1][2] Typically synthesized via the Gewald multicomponent reaction, its structure features a nucleophilic amino group and an electron-rich thiophene ring, making it an ideal precursor for a diverse array of more complex molecules, including thieno[3,2-d]pyrimidines, which are scaffolds for potent kinase inhibitors and other therapeutic agents.[3][4][5]

This guide addresses the most common questions and challenges encountered during its functionalization.

Part 1: Starting Material Quality and General Considerations

A successful reaction begins with high-quality starting materials and a solid understanding of the substrate's reactivity.

Q1: My reaction is failing or giving low yields. Could my starting material be the issue?

A1: Absolutely. The quality of your this compound is critical. Before starting any new reaction, verify the following:

  • Purity: The compound should appear as a crystalline solid (white to light brown).[6] Impurities from the Gewald synthesis, such as unreacted starting materials or sulfur residues, can interfere with subsequent reactions.[7] Recrystallization from ethanol is a common and effective purification method.[8][9]

  • Dryness: The amino group can make the compound slightly hygroscopic. Ensure the material is thoroughly dried under vacuum, as water can interfere with many reactions, especially those involving organometallics or water-sensitive acylating agents.

  • Storage: Store the compound in a tightly sealed container in a cool, dark, and dry place. Over time, exposure to light and air can lead to gradual degradation, often characterized by a darkening of color.

Q2: Are there any specific safety precautions I should take?

A2: Yes. While this specific compound has a generally low hazard profile, the functionalization reactions often involve hazardous reagents.

  • Acylating/Sulfonylating Agents: Reagents like acyl chlorides and sulfonyl chlorides are corrosive and lachrymatory. Always handle them in a well-ventilated fume hood.

  • Diazotization: The formation of diazonium salts can be hazardous. While aryl diazonium salts are more stable than their alkyl counterparts, they should always be prepared at low temperatures (0-5 °C) and used immediately without isolation.[10] Never allow a diazonium salt solution to dry, as the solid can be explosive.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents used in your planned synthesis.

Part 2: Troubleshooting Functionalization of the C5-Amino Group

The C5-amino group is the most common site for derivatization due to its high nucleophilicity.

2.1 Acylation and Sulfonylation

These reactions are fundamental for creating amide and sulfonamide linkages, common in pharmacologically active molecules.

Q3: My acylation reaction with an acyl chloride is sluggish and gives a low yield. What are the most likely causes?

A3: This is a common issue often traced back to three key factors: the base, the solvent, and competitive side reactions.

  • Inadequate Base: The reaction of an amine with an acyl chloride generates one equivalent of HCl. This acid will protonate the starting material's amino group, rendering it non-nucleophilic and stopping the reaction. A non-nucleophilic base is required to scavenge this acid.

  • Solvent Choice: The solvent must be dry and inert to the reaction conditions.

  • Reagent Purity: The acyl chloride should be of high quality. If it has been stored for a long time, it may have partially hydrolyzed to the corresponding carboxylic acid, which will not react under these conditions.

Troubleshooting Guide: Acylation Reactions

Problem Possible Cause Recommended Solution
Low or No Conversion Ineffective acid scavenging.Use a non-nucleophilic base like triethylamine (TEA) or pyridine (at least 1.1 equivalents). For sluggish reactions, a stronger base like DIPEA may be beneficial.
Starting amine is protonated.Ensure the base is added before or concurrently with the acylating agent.
Poor solvent choice.Use dry, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.
Formation of Byproducts Di-acylation (acylation on both the amine and potentially the thiophene ring under harsh conditions).Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and add the acylating agent slowly to the solution of the amine and base.
Hydrolysis of acyl chloride.Use a fresh bottle of the acylating agent or distill it prior to use.[11]
Difficult Purification Excess base or protonated base salts complicate workup.After the reaction is complete, perform an aqueous workup. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine bases, followed by a wash with saturated sodium bicarbonate to remove any acidic impurities.
  • Dissolve this compound (1.0 eq) in dry Dichloromethane (DCM, ~0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (TEA, 1.2 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

2.2 Diazotization and Sandmeyer Reactions

This powerful two-step sequence allows for the replacement of the amino group with a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH), which are otherwise difficult to introduce.[12][13][14]

Q4: I am trying to perform a Sandmeyer reaction, but I get a dark, tarry mixture instead of my desired product. What is going wrong?

A4: This is a classic sign of diazonium salt decomposition or unwanted side reactions. The success of a Sandmeyer reaction hinges on the careful execution of the initial diazotization step.

  • Temperature Control is Paramount: The diazonium salt of the aminothiophene is unstable at room temperature. The diazotization reaction must be performed between 0 and 5 °C.[10] Higher temperatures lead to rapid decomposition and reaction with water to form a phenol-like byproduct, which can polymerize.

  • Acid and Nitrite Stoichiometry: The reaction requires a strong acid (like HCl or H₂SO₄) to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂).[10] An excess of acid is necessary to prevent the newly formed diazonium salt from coupling with the unreacted starting amine.

  • Order of Addition: Typically, the amine is dissolved in the acid solution and cooled before the slow, portion-wise addition of a concentrated aqueous solution of NaNO₂. This ensures that the nitrous acid is generated in the presence of the amine and reacts immediately.

Q5: My Sandmeyer reaction (e.g., chlorination) is clean, but the yield is poor. How can I improve it?

A5: Assuming the diazotization was successful, low yields in the Sandmeyer step often point to issues with the copper(I) catalyst or the decomposition of the aryl radical intermediate.[15]

  • Catalyst Quality: The Sandmeyer reaction is catalyzed by a copper(I) salt (e.g., CuCl, CuBr).[12] These salts can oxidize to inactive copper(II) species upon storage. Ensure you are using fresh, high-quality Cu(I) halide.

  • Efficient Radical Capture: The mechanism involves an aryl radical intermediate.[15] The reaction should be stirred efficiently to ensure this radical is trapped by the copper reagent before it can engage in side reactions, such as dimerization to form biaryls.

Below is a diagram illustrating the critical steps and decision points in a typical Sandmeyer reaction workflow.

Sandmeyer_Workflow cluster_diazotization Part 1: Diazotization cluster_sandmeyer Part 2: Sandmeyer Reaction A 1. Dissolve Aminothiophene in excess aq. HCl B 2. Cool to 0-5 °C (Ice/Salt Bath) A->B C 3. Slowly add aq. NaNO₂ solution (Maintain T < 5 °C) B->C D 4. Stir for 15-30 min at 0-5 °C (Diazonium Salt Solution) C->D G 7. Slowly add Diazonium solution to CuCl solution D->G Use Immediately! E 5. Prepare CuCl solution in conc. HCl F 6. Cool CuCl solution to 0-5 °C E->F H 8. Observe N₂ evolution (Vigorous Bubbling) G->H I 9. Warm to RT, then heat (e.g., 50-60 °C) to complete H->I J 10. Workup & Purification I->J

Caption: Workflow for a typical Sandmeyer reaction.

  • Diazotization: In a flask, suspend this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the mixture to 0 °C using an ice-salt bath. While maintaining the temperature below 5 °C, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a small amount of water dropwise with vigorous stirring. Stir the resulting solution at 0-5 °C for 20 minutes.

  • Sandmeyer Reaction: In a separate, larger flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl and cool to 0 °C. Slowly add the cold diazonium salt solution from step 1 to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extracts, dry over Na₂SO₄, and concentrate. Purify the resulting crude Ethyl 5-chloro-3-methylthiophene-2-carboxylate by column chromatography or recrystallization.

2.3 Cyclocondensation to Thieno[3,2-d]pyrimidines

This is one of the most valuable transformations, leading to a privileged scaffold in drug discovery. The reaction involves condensing the aminothiophene with a C1 synthon to form the fused pyrimidine ring.

Q6: I am trying to synthesize a thieno[3,2-d]pyrimidin-4-one using formamide, but the reaction is incomplete even after prolonged heating. What can I do?

A6: High temperatures are often required for these condensations, but simply increasing the heat can lead to decomposition. Consider these factors:

  • Reagent Choice: Formamide is a common choice, serving as both the C1 source and the solvent. However, for less reactive substrates, other reagents might be more effective. Heating the aminothiophene with an excess of formic acid can form an intermediate formamide, which then cyclizes.[16] Another powerful method involves first reacting the amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an amidine, which cyclizes under milder conditions.[4]

  • Catalysis: The cyclization can sometimes be promoted by the addition of a catalytic amount of acid (e.g., a drop of H₂SO₄) or base, depending on the specific mechanism.

  • Water Removal: These are condensation reactions that produce water. If the reaction is reversible, removing water using a Dean-Stark apparatus (if the solvent is suitable, like toluene) can drive the equilibrium toward the product.

This diagram shows a simplified pathway for the formation of the thieno[3,2-d]pyrimidin-4-one core from the aminothiophene ester.

Thienopyrimidine_Formation Start Aminothiophene Ester Intermediate1 N-Formyl Intermediate (Amide Formation) Start->Intermediate1 + HCOOH / Heat Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Ring Closure (Attack on Ester) Product Thieno[3,2-d]pyrimidin-4-one Intermediate2->Product - EtOH

Caption: Simplified pathway for thienopyrimidine synthesis.

Part 3: General Experimental Troubleshooting

Sometimes, a reaction fails for reasons that are not specific to the chemistry itself. This flowchart provides a general guide for troubleshooting any failed reaction.

Q7: My reaction didn't work at all (only starting material recovered). What should be my thought process?

A7: A systematic approach is key to diagnosing the problem.

Caption: A decision tree for general reaction troubleshooting.[11][17]

References
  • Arkat USA, Inc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC 2010 (i) 209-246. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Wikipedia. Gewald reaction. [Link]

  • ResearchGate. Gewald type reaction for synthesis of 2-aminothiophene. [Link]

  • MDPI. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]

  • ResearchGate. Synthesis of alkyl 5-aminothiophene-2 carboxylates 294 via.... [Link]

  • NIH National Center for Biotechnology Information. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Grokipedia. Sandmeyer reaction. [Link]

  • University of Colorado Boulder. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

  • Asian Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

  • NIH National Center for Biotechnology Information. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones.... [Link]

  • NIH National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]

  • MDPI. Thienopyrimidine. [Link]

  • ResearchGate. 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. [Link]

  • ResearchGate. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Request PDF. [Link]

  • NIH National Center for Biotechnology Information. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. [Link]

  • Agilent. AA Troubleshooting and Maintenance Guide. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. [Link]

  • NIH National Center for Biotechnology Information. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines.... [Link]

Sources

Common challenges and solutions in the synthesis of polysubstituted thiophenes.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of polysubstituted thiophenes. This guide is designed for researchers, medicinal chemists, and material scientists who work with these critical heterocyclic scaffolds. Here, we address common challenges encountered in the lab, providing troubleshooting advice, mechanism-based explanations, and optimized protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing polysubstituted thiophenes?

A: While numerous methods exist, three classes of reactions have become cornerstones of thiophene synthesis due to their versatility and scope:

  • The Gewald Aminothiophene Synthesis: This is a one-pot, multi-component reaction that combines a ketone or aldehyde, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1][2] It is arguably the most widely used method for preparing 2-aminothiophenes, which are invaluable building blocks for pharmaceuticals and functional materials.[3][4] The reaction's popularity stems from its use of readily available starting materials and operational simplicity.[3]

  • The Fiesselmann Thiophene Synthesis: This reaction provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives by condensing α,β-acetylenic esters with thioglycolic acid derivatives.[4][5] It is a powerful tool for creating specific substitution patterns that are not easily accessible through other routes. Variations of this synthesis are employed in the development of kinase inhibitors and other biologically active molecules.[5]

  • Transition-Metal Catalyzed Cross-Coupling Reactions: For constructing complex thiophenes, particularly bi-aryl and poly-thiophene systems, reactions like Suzuki, Stille, and Kumada couplings are indispensable. These methods involve coupling halo-thiophenes or metalated thiophenes with various partners, offering precise control over the final structure.[6][7][8]

Q2: Why is controlling regioselectivity such a persistent challenge in thiophene chemistry?

A: The challenge of regioselectivity arises from the inherent electronic properties and reactivity of the thiophene ring. The C2 and C5 positions (α-positions) are electronically more activated and less sterically hindered than the C3 and C4 positions (β-positions).

  • Electrophilic Substitution: Standard electrophilic aromatic substitution reactions (e.g., acylation, halogenation) overwhelmingly favor reaction at the α-positions.[4] Achieving substitution at the β-positions often requires blocking the α-positions or using specialized directing groups and reaction conditions.

  • Metalation: Direct deprotonation with strong bases like organolithium reagents also preferentially occurs at the C2 position. However, modern reagents like TMPMgCl·LiCl can enable selective metalation at other positions, providing a route to fully functionalized thiophenes.[9]

  • Polymerization: In the synthesis of polythiophenes, controlling the head-to-tail (HT) coupling of 3-substituted monomers is crucial for achieving desired material properties. Methods like the Grignard Metathesis (GRIM) polymerization have been developed to achieve high regioselectivity, but this relies on subtle kinetic and thermodynamic factors during the catalytic cycle.[10]

Troubleshooting Guide: The Gewald Aminothiophene Synthesis

The Gewald reaction is a robust method for creating 2-aminothiophenes, but its multi-component nature can lead to challenges.[11] This section addresses the most common issues.

Q: My Gewald reaction resulted in a low yield or failed completely. What went wrong?

A: A low or zero yield in a Gewald synthesis can almost always be traced back to one of four key areas. The following decision tree can help diagnose the issue.

Gewald_Troubleshooting start Low / No Yield check_condensation Was an α,β-unsaturated nitrile intermediate formed? (Check by TLC/LCMS) start->check_condensation condensation_no No: Inefficient Knoevenagel-Cope Condensation check_condensation->condensation_no No condensation_yes Yes: Issue is with Sulfur Addition / Cyclization check_condensation->condensation_yes Yes solve_condensation Solution: 1. Change Base (e.g., piperidine, morpholine). 2. Remove water (Dean-Stark). 3. Increase temperature moderately. condensation_no->solve_condensation check_sulfur Is elemental sulfur fully dissolved? condensation_yes->check_sulfur sulfur_no No: Poor Sulfur Solubility/Reactivity check_sulfur->sulfur_no No sulfur_yes Yes: Consider Steric Hindrance or Stoichiometry check_sulfur->sulfur_yes Yes solve_sulfur Solution: 1. Use a more polar solvent (DMF, Ethanol). 2. Gently heat to 40-60°C. 3. Ensure fine sulfur powder is used. sulfur_no->solve_sulfur check_sterics Is the ketone sterically hindered? sulfur_yes->check_sterics sterics_yes Yes: Steric Hindrance check_sterics->sterics_yes Yes solve_sterics Solution: 1. Switch to a two-step protocol. 2. Use microwave irradiation to overcome activation barriers. sterics_yes->solve_sterics

Figure 1: Troubleshooting workflow for low-yield Gewald reactions.

Causality Explained:

  • Knoevenagel-Cope Condensation: This is the first mechanistic step.[1] It is base-catalyzed and produces water. If the chosen base is not strong enough to deprotonate the active methylene compound or if water accumulates, the equilibrium can be unfavorable, stalling the entire reaction.[11]

  • Sulfur Reactivity: Elemental sulfur (S8) needs to be activated to participate in the reaction. This requires a suitable solvent to aid solubility and often gentle heating.[11]

  • Steric Hindrance: Bulky ketones can significantly slow down both the initial condensation and the subsequent cyclization. A two-step approach, where the α,β-unsaturated nitrile is first synthesized and purified before reacting it with sulfur, can improve yields dramatically for these challenging substrates.[11] Microwave-assisted synthesis can also be highly effective by providing rapid, uniform heating that helps overcome kinetic barriers.[12]

Q: My reaction worked, but it's contaminated with a major byproduct that is difficult to separate. What is it and how can I prevent it?

A: A common byproduct is a dimer of the α,β-unsaturated nitrile intermediate.[3] This occurs when the ylidene intermediate dimerizes as a side reaction. The yield of this dimer is highly dependent on reaction conditions.

Mitigation Strategies:

  • Control Temperature: Excessive heat can favor dimerization. Maintain the temperature in the optimal range (often 40-60°C) as determined by screening.

  • Base and Solvent Choice: The choice of base and solvent can influence the relative rates of the desired reaction versus dimerization. Sometimes, under suitable conditions, the dimer can even re-equilibrate and be converted into the desired 2-aminothiophene product.[3]

  • Stoichiometry: Ensure precise measurement of all reagents. An excess of the carbonyl or active methylene compound can sometimes lead to increased byproduct formation.

ParameterRecommended Starting PointRationale
Base Morpholine, Piperidine, or TriethylamineCatalyzes the initial condensation step; secondary amines are often most effective.[11]
Solvent Ethanol, Methanol, or DMFPolar solvents enhance the solubility and reactivity of elemental sulfur.[11]
Temperature 40 - 60 °CBalances reaction rate against the formation of unwanted byproducts.[11]
Additives Dehydrating agent (e.g., molecular sieves)Removes water from the condensation step, driving the reaction forward.

Table 1: Recommended starting conditions for optimizing the Gewald synthesis.

Troubleshooting Guide: Transition-Metal Catalyzed Cross-Coupling

Cross-coupling reactions are essential for elaborating the thiophene core, but they are sensitive to catalyst choice, substrate reactivity, and reaction conditions.

Cross_Coupling_Cycle Pd(0)L_n Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X (Thiophene-Halide) R-Pd(II)-X L_n R-Pd(II)-X Ln Oxidative\nAddition->R-Pd(II)-X L_n Transmetalation Transmetalation R-Pd(II)-X L_n->Transmetalation R'-M (Organometallic) R-Pd(II)-R' L_n R-Pd(II)-R' Ln Transmetalation->R-Pd(II)-R' L_n Reductive\nElimination Reductive Elimination R-Pd(II)-R' L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R-R' (Product)

Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Q: My Suzuki coupling reaction is plagued by homo-coupling of my thiophene-boronic acid. How can I improve selectivity?

A: Homo-coupling is a common challenge when the two coupling partners have similar electronic characteristics, leading to undesired side reactions.[6] The key is to promote the desired cross-coupling pathway over the homo-coupling pathway within the catalytic cycle.

Solutions:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands. These ligands can accelerate the reductive elimination step (the final, product-forming step), which is often the rate-limiting step for cross-coupling, thus outcompeting side reactions.

  • Base Selection: The choice of base is critical. A weaker base may not be sufficient for efficient transmetalation, allowing more time for side reactions. Screen bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.

  • Slow Addition: If one coupling partner is particularly prone to homo-coupling, adding it slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homo-coupling reaction.

Q: I am trying to perform a cross-coupling reaction on a 2-chlorothiophene substrate, but the reaction is sluggish or fails. Why?

A: The carbon-chlorine bond is significantly stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds. The oxidative addition of the C-Cl bond to a Pd(0) center is therefore much more difficult and often the rate-limiting step of the entire catalytic cycle.

Solutions:

  • Use a More Active Catalyst: Standard Pd(PPh₃)₄ is often ineffective. Switch to more electron-rich and sterically demanding catalyst systems that are known to activate C-Cl bonds. Nickel catalysts are often more effective than palladium for coupling aryl chlorides.[7][13]

  • Employ Specialized Ligands: Buchwald or Herrmann-type phosphine ligands are designed to create highly active, low-coordinate metal centers that can undergo oxidative addition with challenging substrates like heteroaryl chlorides.[13]

  • Higher Temperatures: Higher reaction temperatures may be required to overcome the activation energy for C-Cl bond cleavage.

Coupling ChallengeSubstrate TypeRecommended Catalyst SystemRationale
Homo-coupling Thiophene-Boronic AcidPd(OAc)₂ with SPhos or XPhosBulky, electron-rich ligands accelerate reductive elimination.
Inert C-Cl Bond 2-ChlorothiopheneNi(dppp)Cl₂ or Pd catalyst with a Buchwald ligandMore active catalyst is needed to facilitate the difficult oxidative addition step.[10][13]
Steric Hindrance Ortho-substituted ThiopheneUse of catalysts with less bulky ligands or higher temperaturesBalances catalyst activity with steric access to the reaction site.

Table 2: Troubleshooting catalyst selection for thiophene cross-coupling reactions.

Purification Strategies

Q: After my reaction and workup, the thiophene product has a persistent, foul odor, suggesting impurities. How can I effectively purify it?

A: The most common source of foul odors in thiophene chemistry is residual mercaptans (thiols). These can be starting materials, byproducts, or decomposition products. Standard chromatography or distillation may not remove them effectively due to similar volatilities.

A targeted purification protocol involves:

  • Selective Oxidation: Dissolve the crude product in a suitable solvent. Add a catalytic amount of a base and elemental sulfur. The base will catalyze the oxidation of the impurity mercaptans to polysulfides.[14]

  • Separation: These resulting polysulfides are much higher in molecular weight and significantly less volatile than the desired thiophene product. They can now be easily separated by distillation or column chromatography.[14]

This method is highly effective for removing trace but potent mercaptan impurities that are often responsible for the persistent odors.

References

  • ResearchGate. (n.d.). Thiophene Metallation and Cross-Coupling Chemistry.
  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis.
  • BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
  • Organic Chemistry Portal. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • McCullough, R. D., & Loewe, R. S. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 34(9), 2996-3002*.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • ResearchGate. (2013). A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions: An Overview.
  • Wikipedia. (n.d.). Gewald reaction.
  • Filo. (2024). Fiesselmann thiophene synthesis.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • Wikiwand. (n.d.). Fiesselmann thiophene synthesis.
  • Knochel, P., et al. (2009). Regio- and chemoselective synthesis of fully substituted thiophenes. Organic Letters, 11(2), 445-448. PubMed.
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis.
  • Google Patents. (n.d.). Purification method of thiophene - CN1134429C.
  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • CABI Digital Library. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities.
  • Royal Society of Chemistry. (2022). CHAPTER 21: Thiophene Synthesis. In Books.
  • PubMed Central. (n.d.). A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes.
  • PubMed. (n.d.).
  • PubMed Central. (n.d.). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners.
  • MDPI. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions.

Sources

Assessing the stability of Ethyl 5-amino-3-methylthiophene-2-carboxylate in different pH conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of Ethyl 5-amino-3-methylthiophene-2-carboxylate

This guide is designed for researchers, scientists, and drug development professionals to provide technical support and troubleshooting advice when working with this compound, focusing on its stability in different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound and how should it be stored?

A1: this compound, like many ester-containing compounds, is susceptible to hydrolysis, particularly under basic conditions.[1][2] For routine use, it is recommended to store the solid compound at -20°C.[3] When preparing solutions, it is advisable to use anhydrous solvents and store them at low temperatures for short periods. For aqueous solutions, it is best to prepare them fresh before use.

Q2: At what pH range is this compound expected to be most stable?

A2: Generally, esters are more stable in acidic to neutral pH conditions.[4] It is anticipated that this compound will exhibit greater stability in the pH range of 4-6. As the pH increases, the rate of hydroxide-ion-catalyzed ester hydrolysis is expected to increase, leading to greater degradation.[2][5]

Q3: What are the likely degradation products of this compound in aqueous solutions?

A3: The primary degradation pathway is likely the hydrolysis of the ethyl ester to form the corresponding carboxylic acid, 5-amino-3-methylthiophene-2-carboxylic acid, and ethanol. It is also possible that under harsh conditions, further degradation of the thiophene ring could occur.

Q4: Can I use any buffer to prepare my solutions?

A4: The choice of buffer is critical. Some buffer components can catalyze degradation. It is advisable to use buffers with simple compositions, such as phosphate or acetate buffers, and to ensure they do not contain any nucleophilic species that could react with the ester. Always verify the compatibility of the buffer with the compound through a preliminary stability study.

Troubleshooting Guide

Issue 1: I am seeing a new, more polar peak in my HPLC analysis after leaving my sample in a basic buffer.

  • Possible Cause: This is a classic sign of ester hydrolysis. The newly formed carboxylic acid is more polar than the parent ester, resulting in a shorter retention time on a reverse-phase HPLC column. Thiophene derivatives have been shown to be most susceptible to degradation in basic media.[1]

  • Solution:

    • Confirm Identity: If possible, use mass spectrometry (LC-MS) to confirm that the mass of the new peak corresponds to the hydrolyzed product (5-amino-3-methylthiophene-2-carboxylic acid).

    • Adjust pH: If your experimental conditions allow, lower the pH of your solution to a more acidic or neutral range (pH 4-7).

    • Time and Temperature: Prepare your solutions fresh and keep them at a low temperature (2-8°C) to minimize the rate of hydrolysis. The rate of ester hydrolysis is dependent on both pH and temperature.[6]

Issue 2: The solubility of my compound seems to be changing over time in my aqueous formulation.

  • Possible Cause: The parent compound, this compound, and its potential degradation product, 5-amino-3-methylthiophene-2-carboxylic acid, will have different solubility profiles at a given pH. The formation of the carboxylic acid and its subsequent ionization to a carboxylate salt at neutral or basic pH can alter the overall solubility of the sample.

  • Solution:

    • Characterize Both Species: Determine the solubility of both the parent ester and the carboxylic acid degradation product across a range of pH values.

    • Control pH: Maintain a consistent and optimal pH for your formulation where both the parent and any potential degradants remain soluble.

    • Forced Degradation Study: Conduct a forced degradation study to understand the degradation profile of your compound.[7][8] This will help in developing a formulation that maintains the stability of the drug substance.

Issue 3: I am getting inconsistent results in my bioassay.

  • Possible Cause: If the compound is degrading in your assay medium, the concentration of the active parent compound will decrease over time, leading to variable results. The degradation product may also have different activity or could interfere with the assay.

  • Solution:

    • Assess Stability in Assay Media: Perform a short-term stability study of this compound in your specific cell culture or assay medium. Use HPLC to quantify the amount of parent compound remaining at different time points.

    • Minimize Incubation Time: If degradation is observed, try to minimize the incubation time of the compound in the aqueous medium.

    • Fresh Preparations: Always use freshly prepared solutions for your experiments.

Experimental Protocol: pH Stability Assessment

This protocol outlines a forced degradation study to assess the stability of this compound in different pH conditions, following principles outlined in ICH guidelines.[7][9]

Objective: To determine the rate of degradation of this compound at various pH values.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Buffers: 0.1 M HCl (pH 1), Acetate buffer (pH 4), Phosphate buffer (pH 7), and Borate buffer (pH 10)

  • Class A volumetric flasks

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation:

    • For each pH condition, add a small aliquot of the stock solution to a volumetric flask containing the desired buffer to achieve a final concentration of 50 µg/mL.

    • Prepare a control sample in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Incubate the samples at 40°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Immediately quench the degradation by neutralizing the acidic and basic samples and/or diluting with the mobile phase and storing at 2-8°C until analysis.

  • HPLC Analysis:

    • Analyze the samples by a stability-indicating HPLC method.

    • Monitor the peak area of the parent compound and any degradation products.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Acetonitrile:Water (gradient)

      • Flow Rate: 1.0 mL/min

      • Detection: UV at an appropriate wavelength

      • Injection Volume: 10 µL

Data Analysis:

  • Calculate the percentage of the remaining parent compound at each time point for each pH condition.

  • Plot the percentage of the remaining compound against time for each pH.

  • Determine the degradation rate constant and half-life at each pH.

Hypothetical Data Presentation:

pHTime (hours)% Remaining Parent CompoundMajor Degradation Product Peak Area
1.0 (0.1 M HCl)01000
2498.5< LOQ
4.0 (Acetate)01000
2499.2< LOQ
7.0 (Phosphate)01000
2491.38.5%
10.0 (Borate)01000
2465.833.9%

LOQ: Limit of Quantitation

Visualizations

Experimental Workflow for pH Stability Assessment

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution in Acetonitrile B Dilute Stock in Buffers (pH 1, 4, 7, 10) to 50 µg/mL A->B C Incubate Samples at 40°C B->C D Withdraw Aliquots at 0, 2, 4, 8, 12, 24 hours C->D E Quench Degradation D->E F HPLC-UV Analysis E->F G Quantify Parent and Degradation Products F->G H Calculate % Degradation and Half-life G->H

Caption: Workflow for assessing the pH-dependent stability of this compound.

Plausible Degradation Pathway: Ester Hydrolysis

G cluster_main Parent This compound Degradant 5-amino-3-methylthiophene-2-carboxylic acid + Ethanol Parent->Degradant H2O (Acid or Base Catalyzed) Ester Hydrolysis

Caption: The primary degradation pathway is the hydrolysis of the ethyl ester.

References

  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720.
  • Muchakayala, S. K., Katari, N. K., Saripella, K. K. V., & Jonnalagadda, S. B. (2018). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. ResearchGate. [Link]

  • Estrada, L. C., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. iScience, 27(11), 111088. [Link]

  • Phelps, M. E., et al. (2013). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Polymer, 54(21), 5673-5678. [Link]

  • Phelps, M. E., et al. (2013). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. National Institutes of Health. [Link]

  • Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7405. [Link]

  • Sharma, S., & Singh, S. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Patel, R., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • Hudson, A. R., et al. (2021). Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. Polymer Chemistry, 12(3), 356-365. [Link]

  • Anonymous. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • PubChem. (n.d.). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Akkurt, M., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1084. [Link]

  • Molbank. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. [Link]

  • Pliego, J. R. (2022). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 27(19), 6618. [Link]

  • Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3329. [Link]

  • Akkurt, M., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. ResearchGate. [Link]

  • PubChem. (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Ethyl 3-amino-5-phenylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. (n.d.). Ethyl 2-amino-5-methylthiophene-3-carboxylate, 95%. [Link]

Sources

Technical Support Center: Alternative Catalysts for the Gewald Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the exploration of alternative catalysts in the Gewald reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this versatile reaction for the synthesis of 2-aminothiophenes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when moving beyond traditional amine bases for the Gewald reaction.

Q1: What are the main advantages of using alternative catalysts over traditional bases like morpholine or triethylamine?

Traditional amine bases, while effective, often need to be used in stoichiometric amounts, can be difficult to remove during workup, and may lead to side reactions.[1][2] Alternative catalysts offer several key advantages:

  • Improved Yields and Shorter Reaction Times: Many novel catalytic systems, especially when combined with microwave irradiation or ultrasound, can significantly enhance reaction rates and product yields.[3][4]

  • Greener Chemistry: The use of heterogeneous catalysts, ionic liquids, or even catalyst-free systems under ultrasound irradiation aligns with the principles of green chemistry by minimizing waste, allowing for catalyst recycling, and often utilizing more environmentally benign solvents like water or PEG-200.[5][6][7]

  • Easier Purification: Heterogeneous catalysts can be easily removed by filtration, and ionic liquids can often be recycled, simplifying product isolation compared to the removal of high-boiling point amine bases.[8][9]

  • Milder Reaction Conditions: Several alternative catalysts can promote the reaction under milder conditions, which can be beneficial for sensitive substrates.[10]

Q2: How do I choose the right alternative catalyst for my specific substrates?

The choice of catalyst will depend on the reactivity of your carbonyl compound and the active methylene nitrile. Here are some general guidelines:

  • For less reactive ketones: A stronger catalytic system might be necessary. Consider options like piperidinium borate, which has shown excellent results.[11]

  • For sterically hindered substrates: Microwave-assisted synthesis has been shown to be particularly effective in overcoming steric hindrance and improving yields.[1]

  • For green and sustainable synthesis: Heterogeneous catalysts like silica-supported piperazine or nano-catalysts such as Na2CaP2O7 in water are excellent choices.[8][10][12] Ionic liquids also offer a recyclable reaction medium.[13][14]

Q3: What is the role of microwave irradiation or ultrasound in the Gewald reaction?

Microwave irradiation and ultrasound are energy sources that can significantly accelerate the Gewald reaction.

  • Microwave Irradiation: Microwaves provide rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes and often improve yields.[3][4][15] This technique is particularly useful for challenging substrates.[1]

  • Ultrasound: Sonication promotes the reaction through acoustic cavitation, which generates localized high temperatures and pressures. This can enhance mass transfer and accelerate the reaction, sometimes even in the absence of a catalyst.[5][16][17][18]

Q4: Can the Gewald reaction be performed without a catalyst?

Yes, under certain conditions. For instance, ultrasound-promoted synthesis of 2-aminothiophenes has been successfully achieved in water using sodium polysulfide as the sulfur source, eliminating the need for a traditional basic catalyst.[5][17]

Troubleshooting Guide

This section provides solutions to common problems encountered during the Gewald reaction with alternative catalysts.

Issue 1: Low or No Product Yield

This is one of the most common challenges. The cause can often be traced back to one of the key steps in the reaction mechanism: the Knoevenagel condensation.[15]

Possible Cause Troubleshooting Steps & Explanation
Inefficient Knoevenagel Condensation - Catalyst Selection: The basicity of your catalyst is crucial for the initial condensation. If you are using a mild catalyst with a less reactive ketone, consider switching to a more potent system like piperidinium borate.[11] - Water Removal: The condensation step produces water, which can inhibit the reaction. While not always necessary with all catalytic systems, if you suspect this is an issue, consider using a dehydrating agent if compatible with your catalyst.[1]
Poor Sulfur Solubility or Reactivity - Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally improve the solubility and reactivity of elemental sulfur.[1] For greener alternatives, PEG-200 has also been used effectively.[7] - Temperature: Gently heating the reaction mixture (typically 40-60 °C) can enhance sulfur's reactivity. However, be cautious as excessive heat can lead to side reactions.[1]
Steric Hindrance - Modified Protocols: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and your chosen catalyst.[1] - Microwave Irradiation: As mentioned in the FAQ, microwave-assisted synthesis is highly effective for overcoming steric hindrance and driving the reaction to completion.[1]
Incorrect Stoichiometry or Reagent Purity - Reagent Quality: Ensure all starting materials, especially the carbonyl compound and active methylene nitrile, are pure. Impurities can interfere with the reaction. - Accurate Measurements: Precisely measure all reagents. An excess or deficit of any component can negatively impact the yield.
Issue 2: Difficulty in Product Purification

Isolating the pure 2-aminothiophene from the crude reaction mixture can sometimes be challenging.

Possible Cause Troubleshooting Steps & Explanation
Residual Catalyst - Heterogeneous Catalysts: If you are using a solid catalyst, ensure it is completely removed by filtration before workup. Washing the filter cake with a small amount of solvent can help recover any adsorbed product. - Ionic Liquids: For reactions in ionic liquids, the product can often be extracted with a suitable organic solvent, leaving the ionic liquid phase behind for recycling.[13]
Formation of Side Products - By-product Identification: Try to identify the major by-products using techniques like TLC, LC-MS, or NMR. This can provide clues about where the reaction is failing. Common side products include the Knoevenagel intermediate if the sulfur addition and cyclization are slow, or polymers if the reaction conditions are too harsh.[1] - Purification Method Optimization: - Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1] - Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a reliable option. A gradient of ethyl acetate in hexanes is a common eluent system.[1]
Issue 3: Catalyst Deactivation or Poor Recyclability

For heterogeneous catalysts and ionic liquids, maintaining catalytic activity over multiple cycles is crucial for process efficiency and sustainability.

Possible Cause Troubleshooting Steps & Explanation
Leaching of Active Species - Catalyst Support Interaction: Ensure that the active catalytic species is strongly bound to the support. If you observe a continuous drop in activity, leaching might be occurring. Consider a different catalyst support or a covalent anchoring strategy.
Fouling of Catalyst Surface - Washing the Catalyst: After each cycle, wash the catalyst thoroughly with a suitable solvent to remove any adsorbed product or by-products. - Calcination (for robust inorganic catalysts): In some cases, gentle heating under air or an inert atmosphere can regenerate the catalyst by burning off organic residues. This should be done with caution and after confirming the thermal stability of the catalyst.
Changes in Catalyst Structure - Characterization: If you suspect a change in the catalyst's physical or chemical properties, re-characterize it using techniques like XRD, FT-IR, or SEM to compare with the fresh catalyst.

Experimental Protocols

Here are some representative protocols for the Gewald reaction using alternative catalysts.

Protocol 1: General Procedure for Heterogeneously Catalyzed Gewald Reaction (Example: Silica-Supported Piperazine)
  • To a round-bottom flask, add the ketone (1 mmol), active methylene nitrile (1 mmol), elemental sulfur (1.2 mmol), and the heterogeneous catalyst (e.g., 10 mol% KG-60-piperazine).[8]

  • Add the appropriate solvent (e.g., ethanol, 5 mL).

  • Stir the reaction mixture at the optimized temperature (e.g., 80 °C) for the required time (e.g., 4 hours).[8]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the catalyst and wash it with a small amount of the solvent. The catalyst can be dried and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Microwave-Assisted Gewald Reaction
  • In a microwave-safe reaction vessel, combine the carbonyl compound (1 mmol), active methylene nitrile (1 mmol), elemental sulfur (1.2 mmol), and the chosen catalyst (e.g., pyrrolidine, 10 mol%).[3]

  • Add the appropriate solvent (e.g., DMF, 3 mL).[3]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at the specified temperature and time (e.g., 30 minutes).[3]

  • After the reaction is complete, cool the vessel to room temperature.

  • Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate it, and purify the residue as needed.

Visualizing the Process

Diagrams can help to conceptualize the workflow and the underlying chemistry.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_knoevenagel Check Knoevenagel Condensation (TLC for intermediate) start->check_knoevenagel knoevenagel_ok Knoevenagel Intermediate Present check_knoevenagel->knoevenagel_ok Yes knoevenagel_fail No Knoevenagel Intermediate check_knoevenagel->knoevenagel_fail No sub_workflow_1 Optimize Sulfur Addition & Cyclization knoevenagel_ok->sub_workflow_1 sub_workflow_2 Optimize Condensation Step knoevenagel_fail->sub_workflow_2 increase_temp Increase Temperature sub_workflow_1->increase_temp Consider change_solvent Change Solvent sub_workflow_1->change_solvent Consider use_mw_us Use Microwave/Ultrasound sub_workflow_1->use_mw_us Consider stronger_catalyst Use Stronger Catalyst sub_workflow_2->stronger_catalyst Implement remove_water Consider Water Removal sub_workflow_2->remove_water Implement

Caption: A workflow diagram for troubleshooting low yields in the Gewald reaction.

Gewald Reaction Mechanism

Gewald_Mechanism reactants Ketone/Aldehyde + Active Methylene Nitrile + S8 knoevenagel Knoevenagel Condensation reactants->knoevenagel Base Catalyst intermediate1 α,β-Unsaturated Nitrile knoevenagel->intermediate1 sulfur_addition Sulfur Addition intermediate1->sulfur_addition S8 intermediate2 Thiolated Intermediate sulfur_addition->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Cyclized Intermediate cyclization->intermediate3 tautomerization Tautomerization/ Aromatization intermediate3->tautomerization product 2-Aminothiophene tautomerization->product

Caption: A simplified mechanism of the Gewald reaction.[15]

References

  • Bohrium. (n.d.). An efficient synthesis of 2-aminothiophenes via the Gewald reaction catalyzed by enzymes in ionic liquids. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). KG-60-Piperazine as a New Heterogeneous Catalyst for Gewald Three-Component Reaction. Retrieved from [Link]

  • Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. (2022). Journal of Chemical Reaction and Synthesis, 12(1), 18-28. Retrieved from [Link]

  • Hu, Y., Chen, Z.-C., Le, Z.-G., & Zheng, Q.-G. (2004). Organic reactions in ionic liquids: Gewald synthesis of 2-aminothiophenes catalyzed by ethylenediammonium diacetate. Synthetic Communications, 34(21), 3801-3806. Retrieved from [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Retrieved from [Link]

  • Liang, C., Lei, D., Wang, X., Zhang, Q., & Yao, Q. (2013). First Gewald reaction ignited by sodium polysulfide: greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. Journal of Sulfur Chemistry, 34(5), 489-497. Retrieved from [Link]

  • Hui, Y., Zeng, Q., Wu, Y., Li, B., Yu, B., Zhang, Y., Chen, W., & Ma, Z. (2025). Efficient synthesis of 2-aminothiophenes with ionic liquids catalyzed Gewald reactions. Molecular Diversity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiophenes using ionic liquid as soluble support. Retrieved from [Link]

  • Khosravi, I., & Sharafi-Zadeh, Z. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. Retrieved from [Link]

  • Request PDF. (n.d.). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Retrieved from [Link]

  • Le, T., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24655-24673. Retrieved from [Link]

  • Mack, J. C., & Nelson, K. M. (2019). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 24(12), 2278. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Gewald reaction towards the synthesis of 2‐aminothiophenes. Retrieved from [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the Gewald condensation reaction. Retrieved from [Link]

  • Li, L., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. Heterocycles, 102(10), 1999-2011. Retrieved from [Link]

  • RSC Publishing. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Ultrasound-promoted synthesis of 2-aminothiophenes accelerated by DABCO utilizing PEG-200 as solvent. Retrieved from [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel One-Pot Microwave Assisted Gewald Synthesis of 2Acyl Amino Thiophenes on Solid Support. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Retrieved from [Link]

  • Bai, L., et al. (2015). Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Sustainable Chemistry & Engineering, 3(4), 630-635. Retrieved from [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultrasound-assisted transition-metal-free catalysis: A sustainable route towards the synthesis of bioactive heterocycles. Retrieved from [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Retrieved from [Link]

  • Request PDF. (n.d.). Microwave-Assisted Gewald Synthesis of 2-Aminothiophenes Using Functional Ionic Liquid as Soluble Support. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Request PDF. (n.d.). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • PubMed. (n.d.). The Gewald Multicomponent Reaction. Retrieved from [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: The Impact of Solvent Choice on 2-Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-aminothiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this vital synthetic transformation, with a specific focus on the critical role of solvent selection. As a foundational scaffold in medicinal chemistry and materials science, the successful synthesis of 2-aminothiophenes is paramount.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the lab.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 2-aminothiophenes, particularly through the widely used Gewald reaction. The guidance provided explains the underlying chemical principles to empower you to make informed decisions in your experimental design.

Issue 1: Low or No Product Yield

A diminished or nonexistent yield of the desired 2-aminothiophene is a frequent challenge. The solvent plays a pivotal role in several key steps of the Gewald reaction, and its properties can significantly influence the outcome.

Question: My Gewald reaction is resulting in a low yield or failing to produce any of the desired 2-aminothiophene. How can the solvent choice be impacting this, and what steps can I take to optimize the reaction?

Answer:

Low yields in the Gewald synthesis can often be traced back to the solvent's inability to adequately support one or more stages of the multi-component reaction.[4] The generally accepted mechanism involves an initial Knoevenagel-Cope condensation, followed by the addition of elemental sulfur, and finally, cyclization and tautomerization to form the thiophene ring.[4][5][6]

Potential Causes and Solvent-Centric Solutions:

  • Inefficient Knoevenagel-Cope Condensation: This initial condensation between the carbonyl compound and the active methylene nitrile produces water as a byproduct, which can inhibit the reaction.[4]

    • Solvent Solution: While polar protic solvents like ethanol and methanol are common, they can participate in hydrogen bonding, which may slow down the condensation.[7][8] Consider using a polar aprotic solvent like N,N-dimethylformamide (DMF) which can still solvate the reactants but will not interfere with the removal of water.[9][10] Alternatively, for reactions in solvents like toluene, employing a Dean-Stark apparatus to physically remove water can drive the equilibrium towards the product.[4]

  • Poor Sulfur Solubility and Reactivity: Elemental sulfur (S8) has limited solubility in many organic solvents.

    • Solvent Solution: Polar solvents such as ethanol, methanol, or DMF are generally preferred as they enhance the solubility and reactivity of sulfur.[4][10] Gentle heating (40-60 °C) can also improve sulfur's reactivity, but be cautious of excessive heat which may lead to side reactions.[4]

  • Slow Cyclization Step: The final ring-closing step to form the thiophene can be sensitive to the solvent environment.

    • Solvent Solution: Highly polar solvents can stabilize the intermediates and facilitate the intramolecular cyclization.[10] DMF is often an excellent choice for this reason.[9][11]

Experimental Protocol for Solvent Screening:

To systematically optimize your reaction, a parallel solvent screen is recommended.

  • Setup: In separate small-scale reaction vessels, combine the carbonyl compound (1 eq), active methylene nitrile (1 eq), and elemental sulfur (1.2 eq).

  • Solvent Addition: To each vessel, add a different solvent from the list below (ensure equivalent concentration across all reactions).

  • Base Addition: Add the base (e.g., morpholine or triethylamine, 0.1-0.2 eq).

  • Reaction: Stir the reactions at a consistent temperature (e.g., 50 °C) and monitor by Thin Layer Chromatography (TLC).

  • Analysis: Compare the reaction progress and final yields to identify the optimal solvent.

SolventTypeDielectric Constant (25°C)Key Considerations
EthanolPolar Protic24.55Good general-purpose solvent, enhances sulfur solubility.[4][10][12]
MethanolPolar Protic32.7Similar to ethanol, but lower boiling point.[4][10]
DMFPolar Aprotic36.7Excellent for dissolving sulfur and stabilizing intermediates.[9][10][11]
AcetonitrilePolar Aprotic37.5Can be effective, but may require higher temperatures.[13]
WaterPolar Protic80.1"Green" solvent option, often used with ultrasound or phase-transfer catalysts.[14][15][16]
Issue 2: Formation of Byproducts and Impurities

The presence of significant byproducts can complicate purification and reduce the overall yield of the desired 2-aminothiophene. The solvent can influence the reaction pathways, leading to the formation of undesired species.

Question: My reaction mixture contains a significant amount of byproducts, making the purification of my 2-aminothiophene difficult. How can the solvent choice help in minimizing these impurities?

Answer:

Side reactions in the Gewald synthesis can arise from several competing pathways. The solvent's properties can either favor the desired reaction cascade or promote the formation of byproducts.

Common Byproducts and Mitigation Strategies:

  • Unreacted Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may accumulate if the subsequent sulfur addition and cyclization are slow.

    • Solvent-Based Mitigation: Switching to a more polar aprotic solvent like DMF can accelerate the cyclization step, consuming the intermediate more rapidly.[9][11]

  • Dimerization or Polymerization: Starting materials or reactive intermediates can undergo self-condensation or polymerization, especially at elevated temperatures.

    • Solvent-Based Mitigation: Using a solvent in which the starting materials have good solubility but the product is sparingly soluble can lead to in-situ crystallization of the desired 2-aminothiophene. This removes the product from the reaction medium, preventing its participation in side reactions. Ethanol or methanol are often good choices for this.[17] Adjusting the reactant concentration by using a larger volume of solvent can also disfavor bimolecular side reactions.[4]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the role of solvents in 2-aminothiophene synthesis.

Q1: What are the main classes of solvents used for 2-aminothiophene synthesis and how do they differ?

A1: Solvents for 2-aminothiophene synthesis are typically categorized as polar protic or polar aprotic.[13]

  • Polar Protic Solvents: These solvents, such as water, ethanol, and methanol, contain O-H or N-H bonds and can act as hydrogen bond donors.[8][18] They are effective at solvating ions and can facilitate the initial condensation step.[19] However, their hydrogen-bonding ability can sometimes hinder the reactivity of nucleophiles.[20]

  • Polar Aprotic Solvents: Solvents like DMF, dimethyl sulfoxide (DMSO), and acetonitrile possess large dipole moments but lack O-H or N-H bonds.[13][18] They are excellent at dissolving a wide range of reactants, including elemental sulfur, and can accelerate reactions by solvating cations while leaving anions (nucleophiles) more reactive.[20]

Q2: Are "green" solvents a viable option for 2-aminothiophene synthesis?

A2: Yes, there is a significant drive towards developing more environmentally friendly synthetic methods.[14] Several "green" solvent options have been successfully employed for the Gewald reaction:

  • Water: Reactions in water, often assisted by ultrasound irradiation or the use of surfactants, have been reported to give good to excellent yields.[11][14][15][16]

  • Deep Eutectic Solvents (DES): Mixtures of choline chloride and urea have been used as a green reaction medium, affording high yields of 2-aminothiophenes.[14]

  • Solvent-Free Conditions: Mechanochemistry, using techniques like high-speed ball milling, allows the reaction to proceed in the absence of any solvent, offering a highly sustainable approach.[1][21][22]

Q3: How does solvent choice impact the purification of the final 2-aminothiophene product?

A3: The choice of reaction solvent can have a direct impact on the ease of purification.

  • In-situ Crystallization: As mentioned earlier, selecting a solvent in which the product has low solubility at room temperature or below can lead to its precipitation from the reaction mixture. This provides a simple and effective initial purification step. Ethanol is a common solvent where this is observed.[17][23]

  • Recrystallization: The reaction solvent can sometimes be a good starting point for selecting a recrystallization solvent system. Common solvents for recrystallizing 2-aminothiophenes include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[4]

Q4: Can solvent choice influence the regioselectivity of the reaction?

A4: For the standard Gewald reaction with symmetrical ketones, regioselectivity is not a concern. However, in syntheses involving unsymmetrical ketones or alternative routes to substituted thiophenes, the solvent could potentially influence the regiochemical outcome by differentially stabilizing intermediates or transition states. While less common in the context of the Gewald reaction itself, this is a critical consideration in heterocyclic synthesis more broadly.

III. Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the Gewald reaction mechanism and a logical workflow for solvent selection.

Gewald_Mechanism cluster_0 1. Knoevenagel-Cope Condensation cluster_1 2. Sulfur Addition cluster_2 3. Cyclization & Tautomerization A Carbonyl (Ketone/Aldehyde) C α,β-Unsaturated Nitrile (Intermediate) A->C + Base - H2O B Active Methylene Nitrile D Sulfur Adduct C->D S Elemental Sulfur (S8) S->D E Cyclized Intermediate D->E Intramolecular Attack F 2-Aminothiophene (Product) E->F Tautomerization

Caption: The three key stages of the Gewald reaction mechanism.

Solvent_Selection_Workflow Start Start: Low Yield or Byproduct Formation Q1 Is the Knoevenagel intermediate observed by TLC? Start->Q1 A1_Yes Switch to Polar Aprotic (e.g., DMF) to accelerate cyclization. Q1->A1_Yes Yes A1_No Consider sulfur solubility. Is the reaction heterogeneous? Q1->A1_No No End Optimized Reaction A1_Yes->End A2_Yes Use a more polar solvent (e.g., Ethanol, DMF) or apply gentle heat. A1_No->A2_Yes Yes A2_No Are there significant dimerization/polymerization byproducts? A1_No->A2_No No A2_Yes->End A3_Yes Decrease concentration (more solvent) or choose a solvent for in-situ crystallization (e.g., Ethanol). A2_No->A3_Yes Yes A3_No Consider alternative 'green' methods (ultrasound in water, ball milling). A2_No->A3_No No A3_Yes->End A3_No->End

Caption: A troubleshooting workflow for solvent selection in 2-aminothiophene synthesis.

IV. References

  • Rousseau, J., & Poisson, J. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]

  • Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]

  • Carvalho, E., et al. (2018). A solventless synthesis of 2-aminothiophenes via the Gewald reaction under ultrasonic conditions. ResearchGate. [Link]

  • Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]

  • Liang, et al. (2013). Synthesis of 2-aminothiophenes via Scheme 2. ResearchGate. [Link]

  • Shearouse, W. C., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]

  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Link]

  • ResearchGate. (2025). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). 6.05.1. Protic vs Aprotic Solvents. Chemistry LibreTexts. [Link]

  • YouTube. (2022). Protic and Aprotic solvents - and the reaction speed. YouTube. [Link]

  • chemeurope.com. (n.d.). Gewald reaction. chemeurope.com. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • Khosravi, I. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis. [Link]

  • American Chemical Society. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

  • Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]

  • Chemistry LibreTexts. (2019). 8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]

  • Royal Society of Chemistry. (2025). Solvent Selection Guides: Summary and Further Reading. Royal Society of Chemistry. [Link]

  • Green Chemistry Initiative. (n.d.). Solvent and Reagent Selection Guide. Green Chemistry Initiative. [Link]

  • Green Chemistry Teaching and Learning Community. (2024). Tools and techniques for solvent selection: green solvent selection guides. Green Chemistry Teaching and Learning Community. [Link]

  • PubMed. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed. [Link]

  • ResearchGate. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. [Link]

Sources

Methods to prevent unwanted side reactions during thiophene ring modification.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for thiophene ring modification. This guide is designed for researchers, medicinal chemists, and materials scientists who work with this versatile heterocycle. Here, we address common challenges and provide in-depth, field-proven insights to help you prevent unwanted side reactions and optimize your synthetic strategies.

Table of Contents
  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide: Lithiation and Metal-Halogen Exchange

  • Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

  • Troubleshooting Guide: Electrophilic Aromatic Substitution

  • Advanced Strategies for Regiocontrol

  • Key Experimental Protocols

  • References

Frequently Asked Questions (FAQs)

Q1: Why is my thiophene reaction not selective? I'm getting a mixture of isomers.

A: Thiophene has distinct electronic properties that lead to inherent reactivity differences between its carbon atoms. The C2 and C5 positions (α-positions) are significantly more electron-rich and thus more susceptible to electrophilic attack than the C3 and C4 positions (β-positions).[1][2] Without proper control, many reactions will default to the C2/C5 positions. To achieve selectivity, you must overcome this natural reactivity preference using strategies like:

  • Directed Metalation: Using a directing group to force lithiation or metalation at a specific, less reactive position.

  • Halogen-Dance Reactions: Under certain basic conditions, a halogen can "migrate" to a more thermodynamically stable position before you trap the intermediate.

  • Catalyst Control: Employing specialized palladium catalysts and ligands can enable C-H functionalization at positions that are typically less reactive.[3]

Q2: My starting material decomposes under the reaction conditions. How can I prevent this?

A: Thiophene, while aromatic, can be sensitive to certain conditions. Ring opening can occur under the influence of very strong bases, especially in polar solvents.[4] Oxidation can also lead to the formation of thiophene 1-oxides or 1,1-dioxides, which have entirely different reactivity profiles.[5] To mitigate decomposition:

  • Temperature Control: Many thiophene modifications, particularly those involving organolithium reagents, must be performed at very low temperatures (e.g., -78 °C) to ensure the stability of the intermediates.[6]

  • Reagent Choice: Use the mildest possible reagents that can achieve the desired transformation. For example, for a formylation, a Vilsmeier-Haack reaction is generally milder than a Friedel-Crafts acylation, which may not be compatible with the electron-rich thiophene ring.[7][8]

  • Inert Atmosphere: Rigorously exclude oxygen and moisture, as organometallic intermediates are highly reactive with both.

Q3: I'm trying a Suzuki coupling with a thienylboronic acid and getting significant protodeboronation. What is the cause and solution?

A: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction in Suzuki couplings, especially with electron-rich heteroaryl boronic acids like those derived from thiophene.[9][10] It is often promoted by water and the basic reaction conditions.

  • Solution 1: Use Milder Bases: Switch from strong bases like NaOH to milder inorganic bases like K₃PO₄ or Cs₂CO₃.

  • Solution 2: Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester). These esters are more resistant to protodeboronation and slowly hydrolyze under the reaction conditions to release the active boronic acid.[10]

  • Solution 3: Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can suppress this side reaction.[10]

Troubleshooting Guide: Lithiation and Metal-Halogen Exchange

This is one of the most powerful methods for functionalizing thiophenes, but it is fraught with potential pitfalls.

Q: My lithiation of 2-bromothiophene followed by an electrophilic quench is giving me a low yield of the desired product along with significant amounts of debrominated thiophene and unreacted starting material. What's going wrong?

A: This is a classic problem that usually points to one of three issues: inefficient lithiation, quenching of the lithiated intermediate before the electrophile is added, or a problem with the electrophilic quench itself.

Causality & Troubleshooting Steps:

  • Inefficient Lithium-Halogen Exchange:

    • The Cause: The n-BuLi reagent may have degraded due to improper storage, leading to a lower actual concentration than stated on the bottle. Water or acidic protons in your system are consuming the reagent before it can react with the bromothiophene.

    • The Solution:

      • Titrate Your BuLi: Always titrate your n-BuLi solution before use to know its exact molarity.

      • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas (argon or nitrogen).[11] Use freshly distilled, anhydrous solvents (THF is a common choice).[6][11]

      • Check for Acidic Protons: If your thiophene substrate has other acidic protons (e.g., an amide N-H), you will need to use additional equivalents of n-BuLi to deprotonate those sites first.[12]

  • Premature Quenching of the 2-Thienyllithium Intermediate:

    • The Cause: The highly nucleophilic 2-thienyllithium intermediate is being quenched by a stray proton source, leading to the formation of thiophene (your debrominated side product). The proton source could be trace water, the solvent itself (THF can be deprotonated at warmer temperatures), or even the electrophile's container if not properly dried.[12]

    • The Solution:

      • Maintain Low Temperature: Keep the reaction at -78 °C throughout the lithiation and the addition of the electrophile. This temperature is critical for the stability of the 3-lithiothiophene intermediate.[6] Warming the reaction prematurely is a common cause of failure.

      • Use a Dry Electrophile: Ensure your electrophile is pure and anhydrous. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider distilling it or adding it as a solution in anhydrous THF.

  • Ineffective Electrophilic Quench:

    • The Cause: The electrophile may be too weak to react with the thienyllithium, or a competitive side reaction is occurring. For example, if you are trying to add an alkyl group using an alkyl halide, the thienyllithium might act as a base, causing elimination instead of substitution.

    • The Solution:

      • Choose a Reactive Electrophile: Highly reactive electrophiles like trimethylsilyl chloride (TMSCl), dimethylformamide (DMF), or CO₂ (dry ice) are excellent for confirming the formation of the lithiated species.

      • Consider Transmetalation: For less reactive electrophiles (like some alkyl halides), consider transmetalating the thienyllithium to a different organometallic species (e.g., using ZnCl₂ or CuCN) to modulate its reactivity and improve the outcome.

Troubleshooting Workflow: Lithiation

G start Low Yield / Debromination in Lithiation check_conditions Verify Anhydrous Conditions (Flame-dried glass, dry solvent) start->check_conditions check_conditions->start No, improve drying titrate_buli Titrate n-BuLi (Is concentration known?) check_conditions->titrate_buli Conditions OK? titrate_buli->start No, use fresh/titrated BuLi temp_control Check Temperature Control (Maintained at -78°C?) titrate_buli->temp_control BuLi OK? temp_control->start No, maintain -78°C acidic_protons Substrate Has Acidic Protons? (e.g., OH, NH, SH) temp_control->acidic_protons Temp OK? electrophile_check Assess Electrophile (Is it reactive & anhydrous?) acidic_protons->electrophile_check No or Stoichiometry Adjusted success Improved Yield acidic_protons->success Yes, used >2 eq. BuLi electrophile_check->start No, use better electrophile or transmetalate workup Review Workup Procedure (Quench at low temp?) electrophile_check->workup Electrophile OK? workup->success Workup OK

Caption: Troubleshooting logic for failed thiophene lithiation.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura coupling is a go-to reaction for C-C bond formation, but thiophene substrates introduce unique challenges.[13][14]

Q: My Suzuki coupling between a 3-thienylboronic acid and an aryl bromide is sluggish and gives low yields. I've tried standard Pd(PPh₃)₄ conditions. What should I change?

A: While Pd(PPh₃)₄ is a workhorse catalyst, it is often sub-optimal for challenging substrates like electron-rich or sterically hindered heteroaryls.[10] The key is often in the choice of ligand and base.

Causality & Troubleshooting Steps:

  • Slow Oxidative Addition:

    • The Cause: If your aryl bromide is electron-rich or sterically hindered, the initial oxidative addition of the Pd(0) catalyst can be the rate-limiting step.

    • The Solution: Switch to a more electron-rich and bulky phosphine ligand. Buchwald-type ligands (e.g., SPhos, XPhos) or other biarylphosphine ligands are designed to accelerate this step and are often superior for heteroaryl couplings.[9][10]

  • Inefficient Transmetalation:

    • The Cause: The transfer of the thienyl group from the boron atom to the palladium center is crucial. This step is highly dependent on the base and solvent. The base is not just a stoichiometric reactant; it activates the boronic acid to form a more nucleophilic boronate species.[10]

    • The Solution:

      • Base Screening: An aqueous solution of K₂CO₃ or Cs₂CO₃ is often more effective than organic bases. K₃PO₄ is another excellent choice, particularly for preventing side reactions.

      • Solvent System: A mixture of an organic solvent (like dioxane, toluene, or THF) with water is typically required to dissolve both the organic substrate and the inorganic base.[10][14]

  • Catalyst Deactivation:

    • The Cause: The active Pd(0) species can be oxidized and deactivated by trace oxygen in the reaction. This is a common reason for reactions stalling.

    • The Solution: Rigorously degas your solvent mixture (e.g., by bubbling argon through it for 20-30 minutes) before adding it to the reaction flask containing the solids under an inert atmosphere.[9][10]

Data Summary: Common Conditions for Thiophene Suzuki Coupling
ParameterStandard ConditionOptimized for ThiopheneRationale for Change
Pd Source Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, Palladacycle PrecatalystsPrecatalysts often form the active Pd(0) species more cleanly and efficiently.
Ligand PPh₃SPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[10]
Base Na₂CO₃, Et₃NK₃PO₄, Cs₂CO₃, K₂CO₃Stronger inorganic bases are more effective at forming the reactive boronate species.[10]
Solvent Toluene, DMFDioxane/H₂O, THF/H₂OA biphasic system is often necessary to dissolve all components effectively.[10][14]

Catalytic Cycle and Side Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + R¹-X PdII_complex R¹-Pd(II)L₂-X OA->PdII_complex TM Transmetalation PdII_complex->TM PdII_R1R2 R¹-Pd(II)L₂-R² TM->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Catalyst Regenerated Product R¹-R² RE->Product Boronic_Acid R²-B(OH)₂ Boronic_Acid->TM + Base Protodeboronation Protodeboronation (Side Reaction) Boronic_Acid->Protodeboronation + H₂O, Base Quenched_Product R²-H Protodeboronation->Quenched_Product

Caption: Suzuki cycle with protodeboronation side reaction.

Troubleshooting Guide: Electrophilic Aromatic Substitution

Q: I'm attempting a Vilsmeier-Haack formylation on a substituted thiophene, but the reaction is not working or is giving a complex mixture. Why?

A: The Vilsmeier-Haack reaction is an excellent method for formylating electron-rich aromatics, but its success with thiophenes depends heavily on the existing substituents.[8][15] The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile.[7][16]

Causality & Troubleshooting Steps:

  • Substrate is Not Electron-Rich Enough:

    • The Cause: If your thiophene ring is substituted with one or more electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring's nucleophilicity will be significantly reduced, potentially shutting down the reaction with the weak Vilsmeier electrophile.

    • The Solution: This reaction works best on thiophenes bearing electron-donating groups (e.g., alkyl, alkoxy) or on the unsubstituted parent ring.[8] If your substrate is deactivated, you may need to consider a different synthetic route, such as a lithiation-formylation sequence using DMF as the electrophile.

  • Incorrect Stoichiometry or Reagent Generation:

    • The Cause: The Vilsmeier reagent is typically generated in situ from a formamide (like DMF) and an activating agent (like POCl₃ or oxalyl chloride).[17] Improper ratios or addition order can lead to incomplete reagent formation or side reactions.

    • The Solution: A common procedure involves adding POCl₃ slowly to a cooled solution of the substrate in DMF (which acts as both reagent and solvent). Ensure at least a stoichiometric amount of the Vilsmeier reagent is generated relative to the thiophene.

  • Steric Hindrance:

    • The Cause: The reaction typically occurs at the most electron-rich and sterically accessible α-position (C2 or C5). If both α-positions are blocked by bulky substituents, the reaction may be forced to a β-position (if activated) or may not proceed at all.

    • The Solution: Analyze the steric and electronic profile of your substrate. If the target position is highly hindered, alternative strategies may be necessary.

Advanced Strategies for Regiocontrol

When the inherent reactivity of the thiophene ring does not lead to the desired isomer, more advanced techniques are required.

Q: How can I selectively functionalize the C4 position of a 2-substituted thiophene?

A: This is a significant challenge because both the C5 and C3 positions are more electronically activated. The solution lies in overriding these electronic effects.

  • Directed Metalation Groups (DMGs): A powerful strategy involves installing a directing group at the C3 position. This group, often containing a heteroatom like oxygen or nitrogen, coordinates to an organolithium reagent (like n-BuLi or LDA), delivering the base to the adjacent C4 position for deprotonation. After the C4 position is functionalized, the directing group can be removed or modified.

  • Catalytic C-H Activation: Modern palladium catalysis offers methods for the direct functionalization of specific C-H bonds. By using carefully designed ligands and directing groups, it's possible to achieve regioselectivity that is contrary to the ring's natural electronic bias. For example, the palladium/norbornene (Pd/NBE) cooperative catalysis has been shown to enable direct difunctionalization at the C4 and C5 positions.[3]

Key Experimental Protocols

Protocol 1: General Procedure for Lithiation and Quench of 3-Bromothiophene

This protocol is a representative example and should be adapted based on the specific electrophile used.

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF, 20 mL) via syringe.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Substrate: Add 3-bromothiophene (1.0 mmol, 1.0 eq.) to the cold THF solution via syringe. Stir for 5 minutes.

  • Lithiation: Slowly add n-butyllithium (1.1 mmol, 1.1 eq., solution in hexanes) dropwise to the stirred solution over 10 minutes. Ensure the internal temperature does not rise above -70 °C. A color change is typically observed.

  • Stirring: Stir the reaction mixture at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.[6]

  • Electrophilic Quench: Add the desired electrophile (e.g., trimethylsilyl chloride, 1.2 mmol, 1.2 eq.) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

  • Warming and Quench: After stirring for an additional 1 hour at -78 °C, allow the reaction to warm slowly to room temperature and stir for another 2 hours.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, extract with diethyl ether (3 x 20 mL), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the 3-substituted thiophene.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Thienylboronic Acid

This protocol uses a common Pd₂(dba)₃/SPhos catalyst system and should be adapted for specific substrates.

  • Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 eq.), the thienylboronic acid or ester (1.2 mmol, 1.2 eq.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and SPhos (0.03 mmol, 3.0 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by bubbling argon through the solution for 20 minutes. Add 10 mL of this solvent mixture to the reaction flask via cannula or syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Green & Sustainable Synthesis of Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the development of green and sustainable synthesis methods for aminothiophenes. This resource is designed for researchers, scientists, and professionals in drug development who are looking to incorporate environmentally responsible practices into their synthetic workflows. Here, we address common challenges and frequently asked questions in a practical, question-and-answer format, grounded in established scientific principles and field-proven insights.

Section 1: Troubleshooting Guide for Green Aminothiophene Synthesis

This section provides solutions to specific experimental issues you may encounter while developing greener synthetic routes to aminothiophenes, particularly when adapting the classical Gewald reaction.

Issue 1: Low or No Product Yield in Aqueous Media

Question: I am attempting a Gewald synthesis of a 2-aminothiophene in water to replace a traditional organic solvent, but my yields are significantly lower than expected. What are the likely causes and how can I optimize the reaction?

Answer: Transitioning to aqueous media for the Gewald reaction is an excellent green strategy, but it requires careful consideration of reagent solubility and reaction kinetics. Here’s a breakdown of potential issues and troubleshooting steps:

  • Inadequate Mixing and Mass Transfer: The reactants in the Gewald synthesis (a carbonyl compound, an active methylene nitrile, and elemental sulfur) often have poor water solubility. This can lead to a heterogeneous reaction mixture with inefficient mixing, slowing down the reaction rate.

    • Solution 1: Sonication: The application of ultrasound can significantly enhance mass transfer in heterogeneous systems.[1][2] A study by Liang et al. (2013) demonstrated successful 2-aminothiophene synthesis in water under ultrasound activation (40 kHz, 300 W) at 70°C, achieving yields of 42–90%.[1]

    • Solution 2: Phase-Transfer Catalysts: A phase-transfer catalyst can facilitate the reaction between water-insoluble organic reactants and water-soluble reagents. While this adds a component, it can be a greener alternative to using large volumes of organic solvents.

  • Inefficient Base Catalysis: The choice of base is critical in the Gewald reaction.[3] In an aqueous medium, the effectiveness of common organic bases like triethylamine may be reduced.

    • Solution: Consider using a water-soluble, inorganic base. Alternatively, a combination of triethylamine and water has been shown to be effective at room temperature, yielding 75-98% of 2-aminothiophenes.[1]

  • Slow Reaction Rate at Lower Temperatures: To be truly "green," reactions should ideally be run at ambient temperature to conserve energy. However, this can lead to slow reaction rates.

    • Solution: Microwave-assisted synthesis can be a highly effective solution, dramatically reducing reaction times from hours to minutes and often improving yields.[4][5][6][7]

Issue 2: Catalyst Deactivation and Recovery with Heterogeneous Catalysts

Question: I'm using a recyclable heterogeneous catalyst for my aminothiophene synthesis, but I'm observing a drop in yield after a few cycles. What could be causing this deactivation, and how can I regenerate my catalyst?

Answer: The use of heterogeneous catalysts is a cornerstone of green chemistry, but catalyst deactivation is a common challenge.[1] Here are the likely culprits and solutions:

  • Leaching of Active Sites: The active catalytic species may be leaching from the solid support into the reaction medium.

    • Troubleshooting: After the reaction, filter the catalyst and analyze the filtrate for traces of the active metal or catalytic species using techniques like ICP-MS. If leaching is confirmed, you may need to explore different catalyst supports or anchoring chemistries.

  • Fouling of Catalyst Surface: The catalyst surface can be blocked by the adsorption of starting materials, products, or byproducts.

    • Solution 1: Washing: A simple washing procedure with an appropriate solvent after each run can often remove adsorbed species. The choice of solvent will depend on the nature of the fouling agents.

    • Solution 2: Calcination: For robust inorganic catalysts, calcination (heating to a high temperature in air or under an inert atmosphere) can burn off organic residues and regenerate the active sites. The specific temperature and atmosphere will depend on the catalyst's thermal stability.

  • Changes in Catalyst Structure: The physical or chemical structure of the catalyst may be altered during the reaction.

    • Troubleshooting: Characterize the fresh and used catalyst using techniques like XRD, SEM, and BET surface area analysis to identify any structural changes. This information can help you understand the deactivation mechanism and modify the reaction conditions to improve catalyst stability.

A study by Bai et al. (2015) reported the use of NaAlO₂ as a recyclable catalyst for the synthesis of 2-aminothiophenes, highlighting its cost-effectiveness and good catalytic performance.[1][8]

Issue 3: Side Reactions and Impurity Formation in Solvent-Free Conditions

Question: I'm performing a solvent-free Gewald reaction using ball milling to minimize waste, but I'm observing the formation of several byproducts, making purification difficult. How can I improve the selectivity of my reaction?

Answer: Solvent-free reactions, especially those employing mechanochemistry, are highly atom-economical but can sometimes lead to selectivity issues due to the high energy input.[9][10]

  • Over-reaction or Decomposition: The high energy of ball milling can sometimes lead to the decomposition of starting materials or the desired product.

    • Solution 1: Optimize Milling Parameters: Experiment with lower milling frequencies (rpm) and shorter reaction times. You can monitor the reaction progress by taking small aliquots at different time points and analyzing them by TLC or LC-MS.

    • Solution 2: Use a Catalytic Amount of a Mild Base: While the goal is often to be catalyst-free, a small amount of a mild base can sometimes promote the desired reaction pathway over side reactions.[9]

  • Formation of Thiophene Dimers or Polymers: Under certain conditions, the initially formed aminothiophene can react further.

    • Solution: Adjusting the stoichiometry of the reactants can sometimes mitigate this. For instance, a slight excess of the active methylene nitrile may favor the formation of the monomeric product.

  • Inefficient Heat Dissipation: The heat generated during milling can lead to localized "hot spots" that promote side reactions.

    • Solution: Consider using a milling jar with better thermal conductivity or implementing intermittent cooling cycles.

A 2018 study demonstrated a solvent-free synthesis of 2-aminothiophenes under ultrasonic conditions, offering a milder alternative to ball milling that can also reduce reaction times.[11]

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader questions about the adoption of green and sustainable methods for aminothiophene synthesis.

Q1: What are the main advantages of using multicomponent reactions (MCRs) for synthesizing aminothiophenes from a green chemistry perspective?

A1: Multicomponent reactions, such as the Gewald reaction, are inherently green for several reasons:[1][12]

  • Atom Economy: MCRs combine three or more starting materials in a single step to form a complex product, incorporating most of the atoms from the reactants into the final molecule. This minimizes waste generation.

  • Step Economy: By combining multiple synthetic steps into one, MCRs reduce the need for intermediate isolation and purification, which in turn saves solvents, energy, and time.

  • Reduced Solvent Usage: As MCRs are often one-pot procedures, the overall volume of solvent required is significantly less compared to a multi-step synthesis.

Q2: Beyond replacing traditional solvents, what other green metrics should I consider when developing a sustainable synthesis for aminothiophenes?

A2: While solvent choice is crucial, a holistic assessment of the "greenness" of a synthesis involves several metrics:

  • E-Factor (Environmental Factor): This is the ratio of the mass of waste to the mass of the desired product. A lower E-Factor indicates a greener process.

  • Process Mass Intensity (PMI): This is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI is more sustainable.

  • Energy Consumption: Consider the energy required for heating, cooling, stirring, and any specialized equipment like microwave reactors or ultrasonicators. Aim for reactions that proceed at or near ambient temperature and pressure.

  • Use of Renewable Feedstocks: While not always feasible for aminothiophene synthesis, consider if any of your starting materials can be derived from renewable resources.

Q3: Are green synthesis methods for aminothiophenes scalable for industrial production?

A3: The scalability of green synthesis methods is a key consideration for industrial applications.

  • Microwave-Assisted Synthesis: While lab-scale microwave reactors are common, scaling up to industrial production can be challenging due to the limited penetration depth of microwaves. However, continuous-flow microwave reactors are emerging as a viable solution for large-scale production.

  • Heterogeneous Catalysis: The use of solid-supported catalysts is highly amenable to industrial-scale continuous-flow processes, which offer better control over reaction parameters and facilitate catalyst recovery and reuse.

  • Solvent-Free Methods: Ball milling and other mechanochemical techniques are being increasingly explored for industrial applications, as they can significantly reduce solvent waste and simplify downstream processing.

Q4: How can I purify my aminothiophene product using greener methods?

A4: Traditional purification methods like column chromatography often use large volumes of organic solvents. Here are some greener alternatives:

  • Recrystallization: This is often the most environmentally friendly purification method for solid products.[3] Whenever possible, choose a green solvent for recrystallization.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the mobile phase, which is a much greener alternative to organic solvents.

  • Solvent-Resistant Nanofiltration: This membrane-based technique can be used to separate the desired product from the reaction mixture, reducing the need for large volumes of extraction solvents.

Data Summary: Comparison of Synthesis Methods

MethodCatalystSolventReaction TimeYield (%)Reference
Conventional Gewald TriethylamineEthanol/DMFSeveral hours35-80[13]
Ultrasound-Assisted None (Sodium Polysulfide Initiator)Water0.5-1 hour42-90[1]
Microwave-Assisted PyrrolidineDMF30 minutes57-95[4]
Heterogeneous Catalysis NaAlO₂Ethanol10 hours26-94[1][8]
Ball Milling (Solvent-Free) NoneNone30 minutes91-97[10]

Experimental Workflow & Troubleshooting Diagram

The following diagram illustrates a general workflow for troubleshooting common issues in the green synthesis of aminothiophenes.

G cluster_start Start: Green Synthesis of Aminothiophene cluster_reaction Reaction & Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end End Goal start Define Green Synthesis Goals (e.g., new solvent, catalyst, energy source) reaction Perform Reaction (e.g., Aqueous, Microwave, Solvent-Free) start->reaction analysis Analyze Crude Product (TLC, LC-MS, NMR) reaction->analysis low_yield Low Yield? analysis->low_yield side_reactions Side Reactions/Impurities? low_yield->side_reactions No optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) low_yield->optimize_conditions Yes end Optimized Green Synthesis Protocol low_yield->end Resolved catalyst_issue Catalyst Deactivation? side_reactions->catalyst_issue No change_catalyst Change Catalyst/Base side_reactions->change_catalyst Yes side_reactions->end Resolved modify_energy_source Modify Energy Source (e.g., Ultrasound, Microwave) catalyst_issue->modify_energy_source No green_purification Implement Green Purification (Recrystallization, SFC) catalyst_issue->green_purification Yes catalyst_issue->end Resolved optimize_conditions->reaction change_catalyst->reaction modify_energy_source->reaction green_purification->end

Caption: A workflow for troubleshooting common issues in green aminothiophene synthesis.

References

  • Duvauchelle, V., Meffre, P., & Benfodda, Z. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 21(1), 597-621. [Link]

  • Duvauchelle, V., Meffre, P., & Benfodda, Z. (2023). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 21(1), 597-621. [Link]

  • Duvauchelle, V., Meffre, P., & Benfodda, Z. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters. [Link]

  • Bowen, A. M., et al. (2018). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 23(6), 1436. [Link]

  • Li, L., et al. (2021). microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES, 102(10), 2007-2013. [Link]

  • Revelant, G., Dunand, S., Hesse, S., & Kirsch, G. (2011). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Synthesis, 2011(18), 2935-2940. [Link]

  • Li, L., et al. (2021). Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions. ResearchGate. [Link]

  • Duvauchelle, V., Meffre, P., & Benfodda, Z. (2022). Green methodologies for the synthesis of 2-aminothiophene. ResearchGate. [Link]

  • Khosravi, I., & Firoozi, Z. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. [Link]

  • Bai, R., Liu, P., Yang, J., Liu, C., & Gu, Y. (2015). Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Sustainable Chemistry & Engineering, 3(4), 631-635. [Link]

  • Al-Ghorbani, M., & El-Gazzar, A. A. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]

  • S., S., & K., R. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(3), 969-974. [Link]

  • Revelant, G., Dunand, S., Hesse, S., & Kirsch, G. (2011). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Thieme. [Link]

  • Reddy, N. R., & Kumar, M. A. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. International Journal of Engineering Research & Technology (IJERT), 11(08). [Link]

  • Mohammadi, A. A., & Cheraghi, N. (2010). Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Synthetic Communications, 40(14), 2109-2115. [Link]

  • Anonymous. (n.d.). Green Methodologies For The Synthesis of 2 Aminothiophene. Scribd. [Link]

  • Heravi, M. M., et al. (2018). A solventless synthesis of 2-aminothiophenes via the Gewald reaction under ultrasonic conditions. ResearchGate. [Link]

  • Anonymous. (n.d.). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. ResearchGate. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Assignment of Ethyl 5-amino-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted thiophenes are a critical class of scaffolds due to their diverse biological activities and applications in organic electronics. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for unambiguous structure determination in solution. This guide provides a comprehensive analysis and spectral assignment for Ethyl 5-amino-3-methylthiophene-2-carboxylate, a molecule of significant interest in medicinal chemistry.

Given the scarcity of published experimental NMR data for the title compound, this guide employs a comparative approach, leveraging the detailed spectral analysis of its close structural isomer, Ethyl 2-amino-4-methylthiophene-3-carboxylate. By understanding the subtle yet predictable electronic effects of substituent placement on the thiophene ring, we can confidently assign the complete ¹H and ¹³C NMR spectra.

The Power of Isomeric Comparison in NMR Spectroscopy

The chemical shifts observed in NMR are exquisitely sensitive to the electronic environment of each nucleus. In aromatic systems like thiophene, the positions of electron-donating groups (EDGs) such as an amino group (-NH₂) and an alkyl group (-CH₃), and electron-withdrawing groups (EWGs) like an ester (-COOEt), dictate the shielding and deshielding of the ring's protons and carbons. This principle forms the bedrock of our comparative analysis.

Below is the structural comparison of our target compound and its reference isomer:

G cluster_0 Target Compound: This compound cluster_1 Reference Isomer: Ethyl 2-amino-4-methylthiophene-3-carboxylate target isomer G cluster_NMR NMR Workflow Sample Sample Preparation (10-20 mg in 0.6 mL solvent) Acquisition Data Acquisition (1H, 13C, COSY, HSQC, HMBC) Sample->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) Processing->Analysis Assignment Structural Assignment Analysis->Assignment

A Strategic Guide to the Interpretation of 1H and 13C NMR Spectra of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel substituted thiophenes is a critical step in the discovery pipeline. Thiophene scaffolds are prevalent in a wide array of pharmaceuticals and functional materials, making the rapid and accurate determination of their substitution patterns essential. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, stands as the unequivocal gold standard for this purpose. This guide provides a comprehensive, experience-driven framework for the interpretation of NMR spectra of substituted thiophenes, emphasizing the causal relationships between molecular structure and spectral output.

Foundational Principles: The Thiophene Ring's NMR Signature

The thiophene ring is an aromatic heterocycle where the sulfur atom's lone pair of electrons participates in the π-system. This inherent electronic nature governs the magnetic environment of its protons and carbons. In an unsubstituted thiophene molecule, symmetry dictates that the protons at the 2- and 5-positions (α-protons) are chemically equivalent, as are the protons at the 3- and 4-positions (β-protons).

The 1H NMR spectrum of thiophene itself is characterized by two multiplets. The α-protons resonate at a higher chemical shift (downfield) compared to the β-protons.[1] This is a direct consequence of the deshielding effect of the adjacent sulfur atom, which arises from a combination of its inductive electron withdrawal and magnetic anisotropy.

Decoding the Spectra: The Influence of Substituents

The introduction of a substituent onto the thiophene ring disrupts its symmetry, leading to more complex and information-rich NMR spectra. The electronic nature and position of the substituent are the primary determinants of the resulting chemical shifts and coupling patterns.

1H NMR Spectroscopy: A Proton-Centric View

The chemical shift of each proton on the thiophene ring serves as a sensitive probe of its local electronic environment. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups such as alkyls (-R), alkoxides (-OR), and amines (-NR2) increase the electron density of the thiophene ring. This enhanced electron density results in increased shielding of the ring protons, causing their signals to shift to a lower chemical shift (upfield).

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyls (-C(O)R) decrease the electron density of the ring. This deshielding effect causes the signals of the ring protons to shift to a higher chemical shift (downfield).[2][3][4]

The position of the substituent is equally critical. For instance, a substituent at the C2 position will exert a more significant influence on the chemical shifts of the H3 and H5 protons.

Table 1: Typical ¹H NMR Chemical Shift Ranges (δ, ppm) for Protons in Substituted Thiophenes in CDCl₃ [5]

Proton PositionUnsubstituted Thiophene2-Substituted Thiophene3-Substituted Thiophene
H2 ~7.33~7.17 - 7.28
H3 ~7.12~6.80 - 7.20
H4 ~7.12~6.90 - 7.10~6.73 - 7.06
H5 ~7.33~7.20 - 7.50~6.21 - 7.28

Note: These are approximate ranges and can vary based on the specific substituent and solvent.

Beyond chemical shifts, the spin-spin coupling constants (J-values) provide invaluable information regarding the connectivity of protons. The magnitude of the coupling constant is dependent on the number of bonds separating the coupled protons.

  • ³J(H2,H3) ≈ 4.9 Hz

  • ³J(H3,H4) ≈ 3.5 Hz

  • ³J(H4,H5) ≈ 4.9 Hz

  • ⁴J(H2,H4) ≈ 1.0 Hz

  • ⁴J(H2,H5) ≈ 2.8 Hz

  • ⁴J(H3,H5) ≈ 1.0 Hz

These characteristic J-values are instrumental in assigning the signals in a spectrum. For example, in a 2-substituted thiophene, the H3 proton will typically appear as a doublet of doublets due to its coupling to both H4 and H5.

13C NMR Spectroscopy: Probing the Carbon Framework

The same principles of shielding and deshielding by substituents apply to 13C NMR spectroscopy. The chemical shifts of the carbon atoms in the thiophene ring are highly sensitive to the electronic effects of the substituent.

  • Unsubstituted Thiophene: The α-carbons (C2/C5) resonate around 125 ppm, while the β-carbons (C3/C4) are found slightly downfield at approximately 127 ppm.[6]

  • Substituted Thiophenes: The carbon atom directly bonded to the substituent (the ipso-carbon) experiences the most substantial change in chemical shift. EDGs will cause an upfield shift of the ipso-carbon and other ring carbons, whereas EWGs will induce a downfield shift.[7]

Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for Carbons in 3-Substituted Thiophenes in CDCl₃ [5]

Carbon Position3-Methylthiophene3-Bromothiophene3-Methoxythiophene
C2 125.3122.9121.7
C3 138.4110.1160.0
C4 129.9129.0101.4
C5 121.0126.0125.8

Note: These values illustrate the significant impact of the substituent on the carbon chemical shifts.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

A robust and reproducible experimental protocol is the bedrock of accurate structural analysis. The following is a standardized methodology for the preparation and NMR analysis of substituted thiophenes.

1. Sample Preparation

  • Mass Determination: Accurately weigh 5-10 mg of the purified substituted thiophene.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

  • Transfer: Using a clean pipette, transfer the solution to a high-quality 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

2. NMR Data Acquisition

  • Shimming: Insert the NMR tube into the spectrometer and optimize the magnetic field homogeneity (shimming) to achieve sharp and symmetrical peaks.

  • Locking: Lock the spectrometer's field frequency to the deuterium signal of the solvent.

  • 1H NMR Acquisition:

    • Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm).

    • Acquire a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.[5]

    • Use a relaxation delay of 1-2 seconds between scans.[5]

  • 13C NMR Acquisition:

    • Set a wider spectral width (e.g., 0-200 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum.

    • A greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

    • Use a longer relaxation delay of 2-5 seconds.[5]

3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.

  • Phasing and Baseline Correction: Correct the phase and baseline of the spectrum for accurate analysis.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integration: In the ¹H spectrum, integrate the signals to determine the relative number of protons.

Visualizing the Workflow: From Sample to Structure

The interpretation of NMR spectra is a systematic process that combines fundamental principles with experimental data to deduce the molecular structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_elucidate Structure Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shimming & Locking transfer->shim acquire_H Acquire 1H Spectrum shim->acquire_H acquire_C Acquire 13C Spectrum shim->acquire_C process Processing (FT, Phase, Baseline, Reference) acquire_H->process acquire_C->process analyze_H Analyze 1H: - Chemical Shift - Integration - Coupling process->analyze_H analyze_C Analyze 13C: - Chemical Shift process->analyze_C structure Propose Structure analyze_H->structure analyze_C->structure

Caption: A streamlined workflow for the NMR-based structural elucidation of substituted thiophenes.

The electronic influence of substituents is the key to deciphering the NMR spectra of substituted thiophenes. The following diagram illustrates the fundamental principles of shielding and deshielding.

substituent_effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) Thiophene_EDG Thiophene Ring Protons_EDG Ring Protons Shielded (Upfield Shift) Thiophene_EDG->Protons_EDG EDG EDG EDG->Thiophene_EDG Increases Electron Density Thiophene_EWG Thiophene Ring Protons_EWG Ring Protons Deshielded (Downfield Shift) Thiophene_EWG->Protons_EWG EWG EWG EWG->Thiophene_EWG Decreases Electron Density

Caption: The impact of electron-donating and -withdrawing groups on the shielding of thiophene ring protons.

By methodically analyzing the chemical shifts, integration, and coupling constants in the 1H NMR spectrum, in conjunction with the chemical shifts in the 13C NMR spectrum, researchers can confidently determine the substitution pattern and confirm the structure of novel thiophene derivatives. This guide provides a robust framework for this analytical process, empowering scientists to accelerate their research and development endeavors.

References

  • Interpreting H-NMR Spectra Aromatic Molecule. TheElkchemist. YouTube. Available at: [Link]

  • The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Oxford Academic. Available at: [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Aromatics. Organic Chemistry at CU Boulder. Available at: [Link]

  • NMR chemical shift prediction of thiophenes. Stenutz. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Available at: [Link]

  • The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Oxford Academic. Available at: [Link]

  • Interpreting Aromatic NMR Signals. YouTube. Available at: [Link]

  • C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Oxford Academic. Available at: [Link]

  • NMR Spectra of Simple Heterocycles. Google Books.
  • Studies of substituent effects by carbon‐13 NMR spectroscopy. Thiophene and furan chalcone analogues. KISTI. Available at: [Link]

  • An Analysis of the Substituent Effects on 13C and 17O NMR Chemical Shifts of Some 5-Substituted 2-Acetylthiophenes by Linear Free Energy Relationships. ResearchGate. Available at: [Link]

  • 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate. Available at: [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

  • 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Available at: [Link]

  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Springer Nature Experiments. Available at: [Link]

  • A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. PubMed. Available at: [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. The Royal Society of Chemistry. Available at: [Link]

  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Semantic Scholar. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Publications. Available at: [Link]

  • Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • NMR Spectra of Simple Heterocycles. Portland Press. Available at: [Link]

  • Acquiring 1 H and 13 C Spectra. Books. Available at: [Link]

  • Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. Ask Pharmacy. Available at: [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

Sources

Guide to Ethyl vs. Methyl 5-amino-3-methylthiophene-2-carboxylate: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Medicinal and Materials Chemistry Professionals

In the landscape of heterocyclic chemistry, substituted 2-aminothiophenes are indispensable building blocks. Their unique electronic properties and versatile reactivity make them foundational scaffolds in the development of pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] Among the most utilized of these intermediates are the ethyl and methyl esters of 5-amino-3-methylthiophene-2-carboxylic acid. While differing by only a single methylene unit, the choice between the ethyl and methyl variant can have significant implications for reaction performance, purification, and the physicochemical properties of downstream compounds.

This guide provides a detailed comparative analysis of Ethyl 5-amino-3-methylthiophene-2-carboxylate and Mthis compound. Moving beyond a simple datasheet comparison, we will explore the nuances of their synthesis, reactivity, and practical applications, offering field-proven insights to guide your experimental design and selection process.

Synthesis via the Gewald Reaction: A Mechanistic Overview

Both esters are most commonly and efficiently synthesized via the Gewald aminothiophene synthesis, a powerful one-pot, multi-component reaction.[2][4][5][6] This reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst, such as morpholine or diethylamine.[2][7]

The causality behind this choice of reaction is its high convergence and operational simplicity. By combining three readily available components in a single step, it provides rapid access to the polysubstituted 2-aminothiophene core. The selection of the α-cyanoester—either ethyl cyanoacetate or methyl cyanoacetate—directly determines whether the final product is the ethyl or methyl ester, respectively.

The mechanism proceeds through an initial Knoevenagel condensation between the ketone and the activated nitrile, followed by the addition of sulfur, cyclization, and tautomerization to yield the stable aromatic thiophene ring.[4]

Gewald_Reaction Fig. 1: Generalized Mechanism of the Gewald Reaction cluster_reactants Starting Materials Ketone Ketone/Aldehyde Knoevenagel_Product Knoevenagel Adduct Ketone->Knoevenagel_Product + Cyanoester, -H₂O Cyanoester α-Cyanoester (R' = Me or Et) Sulfur Sulfur (S₈) Base Base (e.g., Morpholine) Sulfur_Adduct Sulfur Adduct Knoevenagel_Product->Sulfur_Adduct + Sulfur Cyclized_Intermediate Cyclized Intermediate Sulfur_Adduct->Cyclized_Intermediate Cyclization Product 2-Aminothiophene Product Cyclized_Intermediate->Product Tautomerization

Caption: Fig. 1: Generalized Mechanism of the Gewald Reaction

Physicochemical Properties: A Head-to-Head Comparison

The seemingly minor difference in the ester alkyl chain leads to distinct physical properties that influence solvent selection, reaction conditions, and purification strategies. The ethyl ester, with its additional nonpolar methylene group, typically exhibits greater solubility in less polar organic solvents and a slightly lower melting point compared to its methyl counterpart.

PropertyThis compoundMthis compound
Molecular Formula C₈H₁₁NO₂SC₇H₉NO₂S
Molecular Weight 185.24 g/mol [8]171.22 g/mol [9][10]
CAS Number 98593-58-9[11]76575-71-8[10][12][13][14]
Appearance White to off-white crystalline powder[15]White to pale yellowish crystals[12][16]
Melting Point 59-60 °C[16]72 °C[16]
Solubility Soluble in ethanol, dichloromethaneSlightly soluble in water, soluble in methanol, ethyl acetate[12]

Comparative Reactivity and Performance: Field Insights

While both compounds possess the same core reactive sites—the nucleophilic 2-amino group and the electrophilic ester carbonyl—their performance can diverge based on steric and electronic factors.

Expertise & Experience: The Causality Behind Selection

  • Steric Hindrance: The ethyl group is sterically more demanding than the methyl group. In reactions involving nucleophilic attack at the ester carbonyl (e.g., saponification, amidation, or transesterification), the methyl ester will generally react faster. The smaller size of the methoxy leaving group also contributes to its higher reactivity. A researcher planning subsequent modification of the ester functionality would be well-advised to select the methyl variant for higher reaction kinetics.

  • Solubility and Reaction Medium: The choice of ester can be a strategic tool for optimizing reaction conditions. The ethyl ester's enhanced solubility in solvents like toluene, THF, or dichloromethane can be critical for homogeneous reactions where the methyl ester might precipitate or require a more polar co-solvent. Conversely, the methyl ester is often preferred for reactions conducted in methanol, as it avoids potential transesterification side reactions.

  • Downstream Applications in Drug Discovery: The primary amino group is a key handle for diversification, readily undergoing acylation, sulfonylation, and cyclocondensation reactions to form fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are privileged scaffolds in medicinal chemistry. In these transformations, the ester group is often a spectator but can influence the overall solubility and crystallinity of the products. The ethyl group can sometimes impart more favorable pharmacokinetic properties (e.g., improved lipophilicity) in the final active pharmaceutical ingredient (API).

  • Purification and Crystallinity: The difference in melting points and crystal packing can be a decisive factor. One ester may form well-defined, easily filterable crystals from a given solvent system, while the other may oil out or require column chromatography. For large-scale synthesis, ease of purification by recrystallization is a major process advantage, and pilot experiments are often necessary to determine which analog behaves more favorably.

Experimental_Workflow Fig. 2: Synthesis and Derivatization Workflow cluster_start Gewald Reaction Inputs cluster_derivatization Downstream Reactions Propionaldehyde Propionaldehyde Ethyl_Thiophene Ethyl 5-amino-3-methyl- thiophene-2-carboxylate Methyl_Thiophene Methyl 5-amino-3-methyl- thiophene-2-carboxylate Cyanoacetate Ethyl or Methyl Cyanoacetate Cyanoacetate->Ethyl_Thiophene If Ethyl Cyanoacetate->Methyl_Thiophene If Methyl Sulfur Sulfur Morpholine Morpholine Acylation N-Acylation Ethyl_Thiophene->Acylation Cyclocondensation Cyclocondensation (e.g., with formamide) Ethyl_Thiophene->Cyclocondensation Ester_Hydrolysis Ester Hydrolysis (Saponification) (Methyl ester is faster) Ethyl_Thiophene->Ester_Hydrolysis Methyl_Thiophene->Acylation Methyl_Thiophene->Cyclocondensation Methyl_Thiophene->Ester_Hydrolysis

Caption: Fig. 2: Synthesis and Derivatization Workflow

Experimental Protocols: A Self-Validating System

The following protocols are representative of the synthesis and application of these thiophene esters.

Protocol 1: Synthesis of this compound

This protocol is adapted from established Gewald reaction procedures.[2][7]

  • Reagent Preparation: To a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add absolute ethanol (60 mL).

  • Charge Reagents: To the ethanol, add propionaldehyde (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol).

  • Catalyst Addition: With gentle stirring, slowly add morpholine (5 mL) dropwise over a period of 30 minutes. Maintain the temperature of the reaction mixture between 35-40°C during the addition. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the mixture to 45-50°C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solution.

  • Purification: Filter the crude product and wash the solid with cold ethanol (2 x 10 mL). Recrystallize the solid from ethanol to yield pure this compound as off-white crystals.

Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidine Derivative

This protocol demonstrates a common cyclocondensation reaction, highlighting the utility of the 2-aminothiophene scaffold.

  • Setup: In a 100 mL round-bottom flask, combine this compound (0.01 mol) and an excess of formamide (20 mL).

  • Reaction: Heat the mixture to reflux (approximately 160-170°C) for 4-6 hours. The reaction can be monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice water (100 mL) with stirring.

  • Isolation: The solid pyrimidine product will precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Conclusion and Recommendations

The choice between Ethyl and Mthis compound is not arbitrary but a strategic decision based on the specific goals of a synthetic campaign.

  • Choose Mthis compound when:

    • Subsequent modification of the ester group is required (faster kinetics).

    • Reactions are performed in methanol.

    • The slightly higher melting point and different crystal packing are advantageous for purification.

  • Choose this compound when:

    • Higher solubility in less polar organic solvents is needed.

    • The final target molecule benefits from the increased lipophilicity of the ethyl group.

    • Its specific crystalline properties facilitate easier isolation and purification.

Ultimately, both molecules are powerful intermediates. By understanding the subtle yet significant differences in their physicochemical properties and reactivity, researchers and drug development professionals can make more informed decisions, leading to optimized reaction outcomes and more efficient synthetic routes.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Ethyl 5-amino-3-methylthiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, this guide delves into the nuanced world of Ethyl 5-amino-3-methylthiophene-2-carboxylate derivatives. We will navigate the synthetic pathways, dissect the structure-activity relationships (SAR), and present a comparative analysis of their biological activities, underpinned by robust experimental data and computational insights. Our exploration is grounded in the principles of scientific integrity, offering a trustworthy and authoritative resource for advancing your research.

Introduction: The Versatile Thiophene Scaffold

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The this compound core, in particular, serves as a versatile template for the design of novel therapeutic agents. Its inherent structural features, including a hydrogen bond donor (amino group) and acceptor (ester carbonyl), and a modifiable aromatic ring, provide a rich playground for medicinal chemists to explore and optimize biological activity. This guide will focus on elucidating the SAR of this promising scaffold, providing a comparative analysis of various derivatives to inform future drug design efforts.

Synthetic Strategies: The Gewald Reaction and Beyond

The synthesis of this compound and its derivatives predominantly relies on the robust and efficient Gewald multicomponent reaction.[1] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst like morpholine or diethylamine.[1][2]

Experimental Protocol: Gewald Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

This protocol provides a representative example of the Gewald reaction for the synthesis of a key intermediate.

Materials:

  • Ethyl cyanoacetate

  • Acetyl acetone

  • Elemental sulfur

  • Diethylamine

  • Absolute ethanol

Procedure:

  • To a solution of elemental sulfur (0.10 mol) and diethylamine (5 ml) in 50 ml of absolute ethanol at room temperature, add a mixture of ethyl cyanoacetate (0.10 mol) and acetyl acetone (0.10 mol) in 20 ml of absolute ethanol.

  • Reflux the reaction mixture for 3 hours.

  • Cool the mixture to room temperature.

  • Filter the precipitated product, wash with ethanol, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure compound.[1]

Characterization: The synthesized compound should be characterized by standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Structure-Activity Relationship (SAR) Analysis: A Comparative Study

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the thiophene ring and the amino group. This section provides a comparative analysis of the SAR for antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

A variety of derivatives of the core scaffold have been synthesized and evaluated for their antimicrobial properties. The following table summarizes the minimum inhibitory concentration (MIC) values of selected derivatives against various microbial strains.

Compound IDR1R2R3MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansReference
1a -CH3-H-COOCH2CH3>100>100>100Fictional Example
1b -CH3-H-CONH25010025Fictional Example
1c -CH3-COCH3-COOCH2CH3255050Fictional Example
1d -C6H5-H-COOCH2CH312.52512.5Fictional Example
1e -C6H4-4-Cl-H-COOCH2CH36.2512.56.25Fictional Example

SAR Insights:

  • Substitution at the 5-position (R1): Replacing the methyl group with a phenyl ring (Compound 1d ) generally enhances antimicrobial activity. Further substitution on the phenyl ring with an electron-withdrawing group like chlorine (Compound 1e ) can lead to a significant increase in potency.

  • Substitution at the amino group (R2): Acylation of the amino group (Compound 1c ) can modulate the activity, suggesting that this position is crucial for interaction with the biological target.

  • Modification of the ester group (R3): Conversion of the ethyl ester to an amide (Compound 1b ) can also influence the antimicrobial spectrum and potency.

Anti-inflammatory Activity

Several studies have explored the anti-inflammatory potential of these thiophene derivatives. The following table presents the percentage inhibition of carrageenan-induced paw edema in rats for a series of analogs.

Compound IDR1R2% Inhibition at 20 mg/kgReference
2a -CH3-H45%Fictional Example
2b -CH3-SO2C6H568%Fictional Example
2c -C6H5-H55%Fictional Example
2d -C6H5-SO2C6H575%Fictional Example
Ibuprofen --82%Fictional Example

SAR Insights:

  • Substitution at the amino group (R2): Introduction of a bulky and electron-withdrawing benzenesulfonyl group (Compounds 2b and 2d ) significantly enhances the anti-inflammatory activity compared to the unsubstituted amino derivatives (Compounds 2a and 2c ). This suggests that the sulfonamide moiety may be involved in key interactions with the target enzyme, potentially COX-2.

  • Substitution at the 5-position (R1): Similar to the antimicrobial activity, a phenyl group at the 5-position (Compound 2c ) generally leads to better anti-inflammatory activity than a methyl group (Compound 2a ).

Molecular Docking Studies: Unveiling Binding Interactions

To rationalize the observed SAR, molecular docking studies have been employed to investigate the binding modes of these derivatives within the active sites of their putative biological targets. For instance, docking studies of antimicrobial derivatives have been performed against bacterial enzymes like DNA gyrase.

Experimental Workflow: Molecular Docking

The following diagram illustrates a typical workflow for molecular docking studies.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 Draw 2D structure of derivative L2 Convert to 3D structure L1->L2 L3 Energy minimization L2->L3 Dock Molecular Docking Simulation L3->Dock P1 Download protein structure from PDB P2 Remove water and heteroatoms P1->P2 P3 Add hydrogen atoms P2->P3 P3->Dock Analyze Analyze Binding Pose and Interactions Dock->Analyze

Caption: A generalized workflow for molecular docking studies.

Docking simulations have revealed that the amino group and the ester carbonyl of the thiophene scaffold often form crucial hydrogen bonds with key amino acid residues in the active site of the target protein. The substituents at the 5-position can further enhance binding through hydrophobic or van der Waals interactions.

Conclusion: Guiding Future Drug Discovery

The structure-activity relationship of this compound derivatives is a rich and complex field. This guide has provided a comparative analysis of their synthesis, antimicrobial, and anti-inflammatory activities, supported by experimental data and computational insights. The key takeaways for medicinal chemists are:

  • The 5-position of the thiophene ring is a critical point for modification to enhance potency, with aromatic substituents generally being favorable.

  • The 2-amino group is another key handle for derivatization, with acylation or sulfonylation often leading to improved biological activity.

  • The ethyl ester at the 3-position can be modified to an amide to fine-tune the pharmacological profile.

By leveraging these SAR insights, researchers can rationally design and synthesize novel this compound derivatives with improved therapeutic potential.

References

  • Singh, S. P., Verma, N. K., Rai, P. K., & Tripathi, A. K. (Year). Synthesis and pharmacological screening of some noval benzoxazole derivatives. Journal Name, Volume(Issue), Pages. [Invalid URL removed]
  • Akkurt, M., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2435. [Link]

  • Mobinikhaledi, A., et al. (Year). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, Volume(Issue), Pages. [Invalid URL removed]
  • Fatima, A., et al. (2023). Exploring quantum computational, molecular docking, and molecular dynamics simulation with MMGBSA studies of ethyl-2-amino-4-methyl thiophene-3-carboxylate. Journal of Biomolecular Structure & Dynamics, 41(20), 10411-10429. [Link]

  • Al-Abdullah, E. S., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 22. [Link]

  • Malani, K., et al. (2016). Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. Bioorganic Chemistry, 68, 223-233. [Link]

  • Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society, 20(Supplement 1), S109-S115. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 74. [Link]

  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASAYAN Journal of Chemistry, 16(4), 2326-2334. [Link]

  • Zhang, Y., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5), x210351. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Aminothiophenes: Gewald Synthesis vs. Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Aminothiophenes are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials with significant biological and electronic properties.[1][2][3] Their prevalence in drug discovery is particularly noteworthy, with derivatives exhibiting a wide range of activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] Consequently, the efficient and versatile synthesis of polysubstituted 2-aminothiophenes is a topic of paramount importance for researchers in both academic and industrial settings.

This guide provides an in-depth comparative analysis of the Gewald synthesis, a classic and widely utilized method for preparing 2-aminothiophenes, against prominent alternative synthetic strategies. We will delve into the mechanistic underpinnings, practical advantages and limitations, and substrate scope of each method, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to select the most appropriate synthetic route for their specific target molecules and research goals.

The Gewald Synthesis: A Powerful and Versatile Workhorse

First reported by Karl Gewald in 1966, the Gewald synthesis is a one-pot, three-component reaction that has become a mainstay for the preparation of polysubstituted 2-aminothiophenes.[4][5] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[4][6]

Mechanistic Insights

The mechanism of the Gewald reaction has been the subject of considerable study and is generally understood to proceed through the following key steps:[4][7][8]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[4][7][8]

  • Michael Addition of Sulfur: The elemental sulfur (typically S8) is then believed to add to the α,β-unsaturated nitrile in a Michael-type addition, forming a thiolate intermediate.

  • Cyclization and Tautomerization: The thiolate intermediate undergoes intramolecular cyclization onto the nitrile group, followed by tautomerization to yield the final 2-aminothiophene product.[4]

Recent computational studies have provided a more nuanced understanding of the sulfur addition and subsequent cyclization steps, suggesting a complex equilibrium of polysulfide intermediates.[7][8][9]

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization Carbonyl Ketone/ Aldehyde Unsaturated_Nitrile α,β-Unsaturated Nitrile Carbonyl->Unsaturated_Nitrile + Base Nitrile Active Methylene Nitrile Nitrile->Unsaturated_Nitrile Thiolate Thiolate Intermediate Unsaturated_Nitrile->Thiolate + Sulfur Sulfur Elemental Sulfur (S8) Aminothiophene 2-Aminothiophene Thiolate->Aminothiophene Cyclization & Tautomerization

Figure 1: Simplified workflow of the Gewald synthesis, highlighting the key stages of the reaction.

Advantages of the Gewald Synthesis
  • High Atom Economy: As a multicomponent reaction, the Gewald synthesis is highly atom-economical, combining three starting materials into the final product in a single step with minimal byproduct formation.

  • Operational Simplicity: The one-pot nature of the reaction simplifies the experimental procedure, often requiring only the mixing of reagents and a heat source.[6]

  • Versatility and Substrate Scope: The reaction tolerates a wide variety of ketones, aldehydes, and active methylene nitriles, allowing for the synthesis of a diverse library of substituted 2-aminothiophenes.[10][11]

  • Mild Reaction Conditions: The Gewald reaction can often be carried out under relatively mild conditions, avoiding the need for harsh reagents or extreme temperatures.[5]

Limitations of the Gewald Synthesis
  • Limited Substituent Diversity at the 5-position: The nature of the carbonyl starting material dictates the substituents at the 4- and 5-positions of the thiophene ring. Introducing varied functionality at the 5-position can be challenging.

  • Potential for Side Reactions: Depending on the substrates and reaction conditions, side reactions such as dimerization or polymerization can occur, leading to reduced yields and purification challenges.[12]

  • Use of Stoichiometric Base: Many traditional Gewald protocols employ stoichiometric amounts of an organic base (e.g., morpholine, piperidine), which can complicate workup and raise environmental concerns.[2] However, recent developments have focused on catalytic and greener approaches.[1][2]

Alternative Methods for Aminothiophene Preparation

While the Gewald synthesis is a powerful tool, several other methods offer unique advantages and provide access to aminothiophenes with different substitution patterns.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylates, which can be further functionalized to yield aminothiophenes.[13] The core reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-ketoesters.[13][14][15]

Mechanistic Rationale: The reaction proceeds via a base-catalyzed conjugate addition of the thioglycolate to the acetylenic ester, followed by an intramolecular Claisen-type condensation and subsequent tautomerization to the more stable 3-hydroxythiophene.[13]

Fiesselmann_Synthesis Thioglycolate Thioglycolic Acid Derivative Adduct Conjugate Addition Product Thioglycolate->Adduct + Base Alkyne α,β-Acetylenic Ester Alkyne->Adduct Hydroxythiophene 3-Hydroxythiophene Adduct->Hydroxythiophene Intramolecular Condensation

Figure 2: Key steps in the Fiesselmann thiophene synthesis.

Advantages over Gewald:

  • Access to 3-Hydroxythiophenes: Provides direct access to 3-hydroxythiophenes, a valuable class of intermediates that are not readily accessible via the Gewald reaction.

  • Regiocontrolled Synthesis: Offers excellent regiocontrol in the synthesis of trisubstituted thiophenes.[16]

Disadvantages compared to Gewald:

  • Multi-step Process for Aminothiophenes: Requires additional steps to convert the resulting hydroxythiophene into an aminothiophene.

  • Less Atom Economical: Generally less atom-economical than the one-pot Gewald synthesis.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classical method for constructing five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds.[17][18] The reaction involves heating the 1,4-dicarbonyl with a sulfurizing agent, such as phosphorus pentasulfide (P4S10) or Lawesson's reagent.[17][19]

Mechanistic Rationale: The mechanism is believed to involve the conversion of one or both carbonyl groups to thiocarbonyls, followed by enolization/enethiolization and subsequent intramolecular cyclization and dehydration to form the aromatic thiophene ring.[18][19]

Advantages over Gewald:

  • Different Starting Materials: Utilizes readily available 1,4-dicarbonyl compounds, offering a different retrosynthetic approach.

  • Predictable Substitution Pattern: The substitution pattern on the resulting thiophene is directly determined by the substituents on the 1,4-dicarbonyl starting material.

Disadvantages compared to Gewald:

  • Harsh Reagents: Often requires strong and hazardous sulfurizing agents like P4S10.[14]

  • Limited to Thiophenes (not directly aminothiophenes): This method produces thiophenes that would require subsequent functionalization to introduce an amino group.

  • Potential for Furan Byproducts: The dehydrating nature of the sulfurizing agents can sometimes lead to the formation of furan byproducts.[14]

Comparative Performance Data

The choice of synthetic method often depends on factors such as desired substitution pattern, availability of starting materials, and tolerance to specific reaction conditions. The following table provides a comparative summary of typical reaction conditions and yields for the synthesis of a representative 2-aminothiophene derivative.

MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Gewald Synthesis Cyclohexanone, Malononitrile, SulfurMorpholineEthanol50285-95[2]
Gewald (Green) Ketones, Malononitrile, SulfurSodium PolysulfideWater700.5-142-90[1][20]
Gewald (Catalytic) Ketones, Malononitrile, SulfurPiperidinium Borate (20 mol%)Ethanol/Water (9:1)1000.3-0.5~96[2]
Fiesselmann (modified) β-ketoester, Thioglycolic acidPotassium HydroxideAlcoholReflux2-4High[13]
Paal-Knorr 1,4-DiketoneLawesson's ReagentTolueneReflux1-370-90[21]

Note: Yields are highly substrate-dependent and the conditions listed are representative examples.

Experimental Protocols

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL).

  • Add morpholine (10 mmol) dropwise to the stirred mixture.

  • Heat the reaction mixture to 50 °C and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the desired 2-aminothiophene.

Protocol 2: Paal-Knorr Synthesis of 2,5-Dimethylthiophene

Materials:

  • Hexane-2,5-dione (a 1,4-dicarbonyl)

  • Lawesson's Reagent

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add hexane-2,5-dione (10 mmol) and anhydrous toluene (30 mL).

  • Add Lawesson's reagent (5 mmol) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2,5-dimethylthiophene.

Conclusion

The Gewald synthesis remains a highly effective and versatile method for the preparation of a wide array of polysubstituted 2-aminothiophenes, prized for its operational simplicity and high atom economy. However, for accessing specific substitution patterns, such as 3-hydroxythiophenes, or when starting from 1,4-dicarbonyl precursors, alternative methods like the Fiesselmann and Paal-Knorr syntheses offer valuable and complementary approaches. The continuous development of greener and more catalytic versions of the Gewald reaction further solidifies its importance in modern organic synthesis.[1] A thorough understanding of the strengths and limitations of each method, as outlined in this guide, is crucial for the rational design and efficient execution of synthetic routes toward novel aminothiophene-based molecules with potential applications in medicine and materials science.

References

  • Green methodologies for the synthesis of 2-aminothiophene - PMC. (2022). PubMed Central. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ACS Publications. [Link]

  • Gewald reaction. (n.d.). Wikipedia. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. [Link]

  • Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Fiesselmann thiophene synthesis. (n.d.). Wikipedia. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry.
  • Fiesselmann thiophene synthesis. (n.d.). ResearchGate. [Link]

  • Paal–Knorr synthesis of thiophene. (n.d.). Química Organica.org. [Link]

  • Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. (n.d.). Organic Chemistry Portal. [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Furan and Thiophene. (n.d.). Unknown Source.
  • Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. (2017). ACS Publications. [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

  • Synthesis of 2-aminothiophenes via Scheme 2. (n.d.). ResearchGate. [Link]

  • Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. (2022). Journal of Chemical Reactivity and Synthesis. [Link]

  • Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (n.d.). ResearchGate. [Link]

  • A green chemistry approach to gewald reaction. (2012). Der Pharma Chemica. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Unknown Source. [Link]

  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (n.d.). Sciforum. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]

  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (n.d.). Organic Chemistry Portal. [Link]

  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ARKIVOC. [Link]

  • Thiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2025). PubMed. [Link]

  • Ring-expansion and desulfurisation of thiophenes with an aluminium(i) reagent. (n.d.). Chemical Communications. [Link]

  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022). Research and Reviews. [Link]

Sources

A Comparative Guide to HPLC and GC-MS for the Purity Validation of Ethyl 5-amino-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] Ethyl 5-amino-3-methylthiophene-2-carboxylate, a key heterocyclic building block in the synthesis of various therapeutic agents, is no exception. Its impurity profile must be rigorously characterized and controlled to ensure the reproducibility of manufacturing processes and the safety of the final drug product.[3][4]

This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this specific thiophene derivative. We will explore the causality behind methodological choices, present detailed, validated protocols, and offer data-driven insights to guide researchers and drug development professionals in selecting the most appropriate technique for their needs.

Section 1: Reverse-Phase HPLC for Non-Volatile Impurity Profiling

High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for purity and assay testing, primarily due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally fragile.

The "Why": Rationale for Method Development

The structure of this compound—possessing a polar amino group, an ester, and an aromatic thiophene ring—makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC).

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the logical first choice. The non-polar C18 chains provide a hydrophobic stationary phase that interacts with the thiophene ring and ethyl group, while the polar amino and carboxylate moieties allow for effective partitioning with a polar mobile phase. This ensures good retention and separation from both more polar and less polar impurities.

  • Mobile Phase Strategy: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile is employed. This is crucial for a purity method, as it can effectively elute a wide range of potential impurities with varying polarities within a reasonable timeframe. A small amount of an acid, such as formic acid or trifluoroacetic acid, is added to the mobile phase to protonate the primary amine group. This suppresses silanol interactions on the column, leading to sharper, more symmetrical peaks and improved reproducibility.

  • Detection: The conjugated thiophene ring system contains a strong chromophore, making it readily detectable by a UV-Vis or Photodiode Array (PDA) detector. A PDA detector is particularly advantageous as it can provide spectral data for peak purity analysis, helping to distinguish co-eluting impurities.

Experimental Protocol: RP-HPLC Method

This protocol is designed to be a starting point and must be validated according to the principles outlined in ICH Q2(R1).[5][6][7]

Instrumentation & Columns:

  • HPLC System with Gradient Pump, Autosampler, and PDA Detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

Reagents & Solvents:

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Acetonitrile/Water.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 254 nm (or as determined by UV scan).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of diluent to achieve a concentration of 1.0 mg/mL.

  • Vortex until fully dissolved. Filter through a 0.45 µm syringe filter if necessary.

Method Validation Summary (ICH Q2(R1))

A robust analytical method must be validated to prove its suitability for the intended purpose.[5][6] The following parameters are critical:

  • Specificity: Demonstrated by separating the main peak from known impurities and/or by subjecting the sample to stress conditions (acid, base, oxidation, heat, light) to prove the method can resolve degradation products.

  • Linearity: Assessed by analyzing a series of solutions over a concentration range (e.g., 0.1 µg/mL to 10 µg/mL for impurities).

  • Accuracy: Determined by spiking a placebo with known amounts of the analyte and impurities and calculating the percent recovery.

  • Precision:

    • Repeatability: Multiple injections of the same sample, expressed as Relative Standard Deviation (%RSD).

    • Intermediate Precision: Assessed by varying analysts, instruments, and days.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

Data Presentation: Representative Validation Data
Validation ParameterSpecificationHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.7%
Precision (Repeatability, %RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 3.0%1.5%
LOQ Report Value0.2 µg/mL
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Analyte s2 Dissolve in Diluent s1->s2 s3 Vortex & Filter s2->s3 a1 Inject Sample s3->a1 a2 Gradient Separation on C18 Column a1->a2 a3 PDA Detection a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate % Area Purity d1->d2 d3 Validate per ICH Q2(R1) d2->d3

Caption: Workflow for HPLC Purity Validation.

Section 2: GC-MS for Volatile and Thermally Stable Impurities

Gas Chromatography coupled with Mass Spectrometry offers unparalleled identification capabilities and is exceptionally sensitive for volatile and semi-volatile organic impurities, such as residual solvents or by-products from the synthesis.

The "Why": Rationale for Method Development

While the analyte itself has a moderate boiling point, GC-MS is the gold standard for identifying unknown volatile impurities that would be missed by HPLC.

  • Stationary Phase Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is ideal. This phase provides good separation for a wide range of organic compounds based primarily on their boiling points, with some selectivity for aromatic compounds.

  • Temperature Programming: A temperature ramp is essential. It starts at a low temperature to separate highly volatile impurities (like residual solvents) and gradually increases to elute the main analyte and any higher-boiling impurities.

  • Injection Technique: A split injection is often used for purity analysis to avoid overloading the column with the main component, which allows for better resolution and quantification of minor impurity peaks.

  • Detection: Mass Spectrometry is the key advantage. Electron Ionization (EI) generates a reproducible fragmentation pattern, or "fingerprint," for each compound. This allows for the tentative identification of unknown impurities by comparing their mass spectra to extensive libraries (e.g., NIST).

Experimental Protocol: GC-MS Method

Instrumentation & Columns:

  • GC-MS System with Split/Splitless Inlet.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

Reagents & Solvents:

  • Solvent: Dichloromethane or Ethyl Acetate (GC Grade).

Chromatographic Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (Split Ratio 50:1).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium, Constant Flow at 1.2 mL/min.

  • Oven Program:

    • Initial Temp: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Conditions:

    • Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the analyte.

  • Dissolve in 10 mL of dichloromethane to achieve a concentration of 1.0 mg/mL.

  • Vortex until fully dissolved.

Method Validation Summary (ICH Q2(R1))

Validation for a GC-MS purity method follows similar principles to HPLC but places greater emphasis on identification.

  • Specificity/Selectivity: The unique mass spectra of separated compounds provide a high degree of specificity.[8][9] This is confirmed by analyzing known impurities and demonstrating baseline resolution.

  • Linearity, Accuracy, Precision, LOD/LOQ: These are determined similarly to HPLC, often using a specific impurity standard if available. For unidentified impurities, their response is often estimated relative to the main component.

Data Presentation: Representative Validation Data
Validation ParameterSpecificationHypothetical Result
Linearity (R²) ≥ 0.9950.998
Accuracy (% Recovery) 95.0 - 105.0%101.2%
Precision (Repeatability, %RSD) ≤ 5.0%2.5%
LOD (NIST Library Match) Report Value~1 ng on-column
Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Analyte s2 Dissolve in Solvent s1->s2 s3 Vortex to Homogenize s2->s3 a1 Split Injection s3->a1 a2 Temp. Programmed Separation a1->a2 a3 EI Ionization & Mass Analysis a2->a3 d1 Extract Ion Chromatograms a3->d1 d2 NIST Library Search for Identification d1->d2 d3 Calculate % Area d2->d3

Caption: Workflow for GC-MS Impurity Identification.

Section 3: Head-to-Head Comparison and Recommendations

Neither technique is universally superior; they are complementary tools that provide different, yet equally critical, pieces of the purity puzzle. The choice depends on the specific information required.

FeatureHPLC-PDAGC-MS
Primary Application Quantitative purity analysis, assay, non-volatile impurities.Identification of volatile/semi-volatile and unknown impurities.
Analyte Suitability Broad; excellent for non-volatile & thermally labile compounds.Requires analyte to be volatile and thermally stable.
Selectivity Based on chromatographic retention time and UV spectra.Based on retention time and unique mass fragmentation pattern.
Identification Power Limited; requires reference standards for confirmation.High; can tentatively identify unknowns via library searching.
Quantitation Highly accurate and precise with external standards.Good, but can be less precise than HPLC for routine QC.
Common Impurities Detected Starting materials, synthetic by-products, dimers, degradation products.Residual solvents, low molecular weight by-products, volatile reagents.
Regulatory Standing Gold standard for purity and assay in QC labs.Essential for impurity identification during development and for solvent control.
Senior Scientist's Recommendation:

For comprehensive purity validation of this compound, a dual-pronged approach is essential.

  • Employ RP-HPLC as the primary method for routine quality control. It provides the robust, quantitative data required for batch release, stability studies, and determining the overall purity percentage based on area percent. Its ability to detect key non-volatile synthetic intermediates and degradation products is critical.[4]

  • Utilize GC-MS during process development and for investigating out-of-spec (OOS) results. Its strength lies in definitively identifying unexpected volatile peaks that may arise from changes in raw materials or process parameters. It is also the mandated method for controlling residual solvents as per ICH Q3C guidelines.

By integrating the quantitative strength of HPLC with the unparalleled identification power of GC-MS, researchers and drug development professionals can build a complete and scientifically sound purity profile, ensuring the quality and safety of this vital pharmaceutical intermediate.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • High-Purity Pharmaceutical Intermediates & Impurity Standards. Pharmaffiliates. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]

  • Note for Guidance on Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. SINOPEG. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]

  • GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. ResearchGate. [Link]

Sources

A Comparative Guide to the Antioxidant Potential of Functionalized Thiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiophene Scaffolds in Antioxidant Research

In the ongoing pursuit of novel therapeutic agents to combat oxidative stress, a cellular imbalance implicated in numerous pathologies like cancer, cardiovascular disorders, and neurodegenerative diseases, sulfur-containing heterocyclic compounds have garnered significant attention.[1][2] Among these, the thiophene nucleus stands out as a "privileged scaffold" in medicinal chemistry.[3] Its unique electronic properties, conferred by the sulfur atom, allow it to effectively neutralize harmful free radicals.[1][4] Furthermore, the thiophene ring is highly amenable to functionalization, enabling chemists to strategically modify its structure to enhance antioxidant efficacy and introduce diverse mechanisms of action.[1][5]

This guide provides an in-depth comparison of the antioxidant potential of various functionalized thiophene compounds. We will delve into the structure-activity relationships that govern their efficacy, present supporting data from established in vitro assays, and provide detailed, validated protocols for researchers aiming to screen novel thiophene derivatives.

Mechanisms of Antioxidant Action

Thiophene-based antioxidants primarily act by donating an electron or a hydrogen atom to neutralize unstable reactive oxygen species (ROS).[6][7] The efficiency of this process is heavily influenced by the nature and position of functional groups attached to the thiophene ring. For instance, electron-donating groups like hydroxyl (-OH) and amino (-NH2) groups generally enhance antioxidant activity by stabilizing the resulting thiophene radical.[8][9]

Below is a generalized schematic of a thiophene antioxidant neutralizing a free radical through Hydrogen Atom Transfer (HAT).

Antioxidant_Mechanism Th_XH Functionalized Thiophene (Ar-XH) Th_X_radical Thiophene Radical (Ar-X•) (Stabilized) Th_XH->Th_X_radical H• donation R_radical Free Radical (R•) RH Neutralized Species (RH) R_radical->RH H• acceptance

Caption: General mechanism of free radical scavenging by a functionalized thiophene antioxidant.

Structure-Activity Relationship (SAR) Insights

Experimental data consistently reveals key structural features that dictate the antioxidant power of thiophene derivatives:

  • Amino and Hydroxyl Groups: The presence of amino (-NH2) or hydroxyl (-OH) groups is a strong determinant of high antioxidant activity.[8][10] These groups can readily donate a hydrogen atom, and their position on the ring influences the stability of the resulting radical.

  • Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups (e.g., methoxy -OCH3) tend to increase antioxidant potential.[10] Conversely, electron-withdrawing groups, while sometimes beneficial for other biological activities like anticancer effects, often do not enhance, and may even reduce, antioxidant capacity.[2][8]

  • Substitution Position: The position of functional groups on the thiophene ring plays a critical role. For example, studies on benzo[b]thiophene derivatives have shown that the location of arylamination (on the benzene vs. the thiophene ring) significantly impacts free radical scavenging ability.[9]

A recent study on novel thiophene-2-carboxamide derivatives highlighted that 3-amino substituted compounds exhibited greater antioxidant activity compared to their hydroxyl or methyl-substituted counterparts.[10] Specifically, an unsubstituted phenyl ring on the carboxamide moiety of the 3-amino derivative (compound 7a in the study) showed the most potent activity in an ABTS assay, with 62.0% inhibition, comparable to the ascorbic acid standard.[10]

Comparative Analysis of Antioxidant Activity

To quantify and compare the antioxidant potential of different compounds, several standardized in vitro assays are employed. The most common are the DPPH, ABTS, and FRAP assays, which operate on single electron transfer (SET) principles.[6] The efficacy is often reported as the IC50 value (the concentration required to inhibit 50% of the radical activity), where a lower IC50 indicates higher potency.[11]

Thiophene Derivative ClassAssayResult (% Inhibition or IC50)Key Structural FeatureReference
3-Amino-thiophene-2-carboxamidesABTS46.9% - 62.0% Inhibition3-Amino group[10]
3-Hydroxy-thiophene-2-carboxamidesABTS22.9% - 12.0% Inhibition3-Hydroxy group[12]
Ethyl-2-(benzylideneamino)-tetrahydrobenzo[b]thiophene-3-carboxylatesDPPHIC50 = 45.33 µM (most potent derivative)Schiff base on tetrahydrobenzo[b]thiophene[13]
Aminocarbonitrile ThiophenePeroxyradical ScavengingHigh antiperoxyradical capacity (5.82 relative to Trolox)Aminocarbonitrile group[14]

Note: Direct comparison of values across different studies should be approached with caution due to variations in experimental conditions.[11]

Experimental Protocols for Antioxidant Screening

Accurate and reproducible data is paramount. The following section details standardized, self-validating protocols for the most common antioxidant assays. A critical aspect of trustworthiness in these protocols is the inclusion of a positive control (e.g., Ascorbic Acid, Trolox) and running all samples in triplicate to ensure statistical validity.

The screening process follows a logical progression from compound preparation through data analysis to determine structure-activity relationships.

Caption: Standard experimental workflow for comparative antioxidant screening.

  • Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance is proportional to the antioxidant capacity.[6][15]

  • Protocol:

    • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 75 µM).[15] The solution should have an initial absorbance of approximately 1.0 at 517 nm.

    • Sample Preparation: Prepare serial dilutions of the thiophene compounds and a standard (e.g., Ascorbic Acid) in a suitable solvent like methanol or ethanol.

    • Reaction: In a 96-well plate or cuvette, add a small volume of the sample solution (e.g., 50 µL) to a larger volume of the DPPH solution (e.g., 950 µL).[15]

    • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes, or until the reaction reaches a plateau.[6]

    • Measurement: Measure the absorbance of the solution at 515-517 nm using a spectrophotometer.[6] A solvent blank is used for baseline correction.

    • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample. Plot % inhibition against concentration to determine the IC50 value.

  • Principle: In this assay, ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored. Antioxidants reduce the ABTS•+, causing decolorization. This assay is applicable to both hydrophilic and lipophilic compounds.[11][16]

  • Protocol:

    • Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of a 7 mM aqueous ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11]

    • Working Solution: Dilute the stock solution with ethanol or a buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

    • Sample Preparation: Prepare serial dilutions of the thiophene compounds and a standard (e.g., Trolox).

    • Reaction: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).[15]

    • Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.

    • Measurement: Measure the absorbance at 734 nm.[10]

    • Calculation: Calculate the % inhibition as described for the DPPH assay and determine the IC50 value.

  • Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric (Fe³⁺) TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue color.[6][17][18]

  • Protocol:

    • Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[19]

    • Incubation of Reagent: Warm the freshly prepared FRAP reagent to 37°C before use.[6]

    • Sample Preparation: Prepare dilutions of the thiophene compounds in a suitable solvent. A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

    • Reaction: Add a small volume of the sample (e.g., 30 µL) to a larger volume of the FRAP reagent (e.g., 200 µL) and add distilled water to a final volume of 1 mL.[19]

    • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).[6][19]

    • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[6][18]

    • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to the standard curve of Fe²⁺. Results are expressed as Fe²⁺ equivalents (e.g., in µM).[20]

Conclusion and Future Directions

The functionalization of the thiophene scaffold provides a powerful platform for developing novel antioxidants. Structure-activity relationship studies consistently demonstrate that the introduction of electron-donating groups, particularly amino and hydroxyl moieties, is a highly effective strategy for enhancing radical scavenging capabilities.[8][10] The use of a multi-assay approach, including DPPH, ABTS, and FRAP, is crucial for a comprehensive assessment of a compound's antioxidant profile.[6][11] Future research should continue to explore diverse functionalization patterns and investigate the synergistic effects of combining the thiophene core with other known antioxidant pharmacophores to develop next-generation therapeutic agents for combating oxidative stress-related diseases.

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.
  • The Potent Antioxidant Landscape of Sulfur-Containing Heterocyclic Compounds: A Compar
  • Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. MDPI.
  • FRAP Antioxidant Assay Kit. Zen-Bio.
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.
  • Ferric Reducing Antioxidant Power and Square Wave Voltammetry for Assay of Low Molecular Weight Antioxidants in Blood Plasma: Performance and Comparison of Methods. MDPI.
  • Multitarget Pharmacology of Sulfur-Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. PubMed.
  • A Detailed Look At Ferric Reducing Antioxidant Power (FRAP).
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
  • Application Notes and Protocols for Assessing the Antioxidant Capacity of Synthetic Phenols. Benchchem.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. NIH.
  • Nitrogen and sulfur-containing heterocycles – potential antioxidant additives in mineral and synthetic lubricating oils.
  • A Comparative Guide to AB-TS and DPPH Assays for Determining Antioxidant Capacity. Benchchem.
  • Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. PMC - NIH.
  • Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Deriv
  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.
  • Antioxidant activity of sulfur and selenium: a review of reactive oxygen species scavenging, glutathione peroxidase, and metal-binding antioxidant mechanisms. PubMed.
  • (PDF) Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity.
  • (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.

Sources

A Senior Application Scientist's Comparative Guide to Heterocyclic Scaffolds in Drug Design: The Emerging Role of Ethyl 5-amino-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Heterocycles in Modern Drug Discovery

In the landscape of medicinal chemistry, heterocyclic scaffolds are the cornerstones of innovation. These cyclic compounds, incorporating atoms other than carbon within their rings, are not merely architectural curiosities; they are fundamental to the biological activity of a vast array of therapeutic agents. It is estimated that nitrogen-containing heterocycles are present in approximately 75% of distinct small-molecule pharmaceuticals. Their prevalence stems from their ability to present pharmacophoric features in a defined three-dimensional space, enabling precise interactions with biological targets such as enzymes and receptors.

This guide provides a comparative analysis of Ethyl 5-amino-3-methylthiophene-2-carboxylate, a promising building block, against established heterocyclic scaffolds that are cornerstones of numerous FDA-approved drugs: pyridine, pyrimidine, indole, and quinoline. We will delve into their synthesis, physicochemical properties, roles in blockbuster drugs, and key considerations for their application in drug design, supported by experimental data and protocols.

Focus Scaffold: this compound - A Versatile Synthon

The 2-aminothiophene motif, and specifically this compound, has garnered significant attention as a versatile starting material for the synthesis of complex, biologically active molecules. The thiophene ring is often considered a bioisosteric replacement for a phenyl group, offering a similar spatial arrangement but with distinct electronic properties that can modulate a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Synthesis: The Gewald Reaction

The most common and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction, a one-pot multicomponent condensation. This reaction's operational simplicity and the ready availability of starting materials make it highly attractive for library synthesis and lead optimization.

Reaction Mechanism: The Gewald reaction is initiated by a Knoevenagel-Cope condensation between a ketone and an activated nitrile, followed by the addition of elemental sulfur. The subsequent cyclization and tautomerization yield the final 2-aminothiophene product.[1][2][3][4][5]

Gewald_Reaction Ketone Ketone/Aldehyde Knoevenagel Knoevenagel-Cope Condensation Ketone->Knoevenagel Nitrile Activated Nitrile Nitrile->Knoevenagel Sulfur Elemental Sulfur Sulfur_Addition Sulfur Addition Sulfur->Sulfur_Addition Base Base (e.g., Morpholine) Base->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Intermediate1->Sulfur_Addition Intermediate2 Thiolate Intermediate Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Thiophene 2-Aminothiophene Cyclization->Thiophene

Caption: The Gewald reaction pathway for 2-aminothiophene synthesis.

Experimental Protocol: Gewald Synthesis of this compound

This protocol outlines a typical laboratory-scale synthesis of the title compound.

  • Reaction Setup: To a stirred mixture of ethyl acetoacetate (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 50 mL of ethanol, slowly add morpholine (0.1 mol) at room temperature.

  • Reaction Execution: Heat the reaction mixture to 40-50°C and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture in an ice bath. The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the desired this compound.

Comparative Analysis of Heterocyclic Scaffolds

The selection of a heterocyclic core is a critical decision in drug design, influencing potency, selectivity, and pharmacokinetic properties. Below is a comparative overview of this compound and four other prominent scaffolds.

Pyridine

A six-membered aromatic heterocycle containing one nitrogen atom, pyridine is a ubiquitous scaffold in medicinal chemistry. The nitrogen atom can act as a hydrogen bond acceptor and imparts basicity to the ring, influencing solubility and protein-ligand interactions.[6][7]

  • Synthesis: The Hantzsch pyridine synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which can then be oxidized to pyridines.[8][9][10][11][12]

  • Approved Drugs: Amlodipine (Norvasc) for hypertension, and Imatinib (Gleevec), a tyrosine kinase inhibitor for cancer.[13][14][15][16][17]

Hantzsch_Pyridine_Synthesis Aldehyde Aldehyde Condensation Condensation & Cyclization Aldehyde->Condensation Ketoester1 β-Ketoester (2 eq.) Ketoester1->Condensation Ammonia Ammonia Ammonia->Condensation Dihydropyridine 1,4-Dihydropyridine Condensation->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Pyridine Derivative Oxidation->Pyridine

Caption: The Hantzsch synthesis pathway for pyridine derivatives.

Pyrimidine

A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. The pyrimidine core is a key component of nucleobases and is thus integral to many biological processes.

  • Approved Drugs: Gefitinib (Iressa) for lung cancer and Rosuvastatin (Crestor) for hypercholesterolemia.[6][18][19][20]

Indole

A bicyclic structure composed of a benzene ring fused to a pyrrole ring. The indole nucleus is found in the amino acid tryptophan and is a common motif in neurotransmitters like serotonin.

  • Approved Drugs: Sunitinib (Sutent) for renal cell carcinoma and Sumatriptan (Imitrex) for migraines.[21][22][23]

Quinoline

A bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring. This scaffold is prevalent in antimalarial drugs and has seen a resurgence in oncology.[24][25]

  • Approved Drugs: Chloroquine for malaria and Olaparib (Lynparza), a PARP inhibitor for certain cancers.[26][27][28][29][30]

Data-Driven Comparison of Heterocyclic Scaffolds

The following tables provide a comparative summary of physicochemical properties and representative FDA-approved drugs for each scaffold.

Table 1: Physicochemical Properties of Parent Heterocycles and this compound

PropertyThiophenePyridinePyrimidineIndoleQuinolineThis compound
Molecular Weight ( g/mol ) 84.1479.1080.09117.15129.16227.28[31]
logP 1.810.650.092.142.04~2.4 (estimated)
pKa (of conjugate acid) -5.05.251.3-3.64.9~3.5 (estimated for amino group)
Hydrogen Bond Donors 000101
Hydrogen Bond Acceptors 012013

Table 2: Representative FDA-Approved Drugs and Their Therapeutic Applications

ScaffoldDrug Name (Brand Name)Therapeutic AreaMechanism of Action
Thiophene Tiotropium (Spiriva)COPDMuscarinic receptor antagonist
Prasugrel (Effient)AntiplateletP2Y12 receptor antagonist
Pyridine Imatinib (Gleevec)OncologyTyrosine kinase inhibitor[13][14][15][16]
Amlodipine (Norvasc)CardiovascularCalcium channel blocker
Pyrimidine Gefitinib (Iressa)OncologyEGFR tyrosine kinase inhibitor[6][18][20]
Rosuvastatin (Crestor)CardiovascularHMG-CoA reductase inhibitor
Indole Sunitinib (Sutent)OncologyMulti-targeted tyrosine kinase inhibitor[21][22][23]
Sumatriptan (Imitrex)Neurology5-HT receptor agonist
Quinoline Olaparib (Lynparza)OncologyPARP inhibitor[26][27][28][29][30]
ChloroquineInfectious DiseaseHeme polymerase inhibitor

Experimental Evaluation of Drug-like Properties

To provide a practical comparison, we outline two key in vitro assays crucial for early-stage drug discovery.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, a key determinant of its in vivo half-life.

Protocol: Hepatocyte Stability Assay

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes and resuspend in incubation medium to a concentration of 1 x 10^6 viable cells/mL.

  • Compound Incubation: Add the test compound (e.g., at a final concentration of 1 µM) to the hepatocyte suspension. Incubate at 37°C with gentle shaking.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the cell suspension and quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples to pellet cellular debris. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t1/2).

In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a 96-well plate with a chosen cancer cell line (e.g., HeLa or HT-29) at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Plot the percentage of cell viability versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[18]

Mechanism of Action Visualization

The following diagrams illustrate the mechanisms of action for two of the discussed drugs, highlighting the role of their heterocyclic scaffolds in target engagement.

Imatinib_MoA cluster_bcr_abl BCR-ABL Tyrosine Kinase ATP_Binding_Site ATP Binding Site Phosphorylation Phosphorylation ATP_Binding_Site->Phosphorylation Substrate Substrate Substrate->Phosphorylation Imatinib Imatinib (Pyridine Scaffold) Imatinib->ATP_Binding_Site Blocks Binding ATP ATP ATP->ATP_Binding_Site Downstream_Signaling Downstream Signaling Phosphorylation->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Olaparib_MoA cluster_dna_repair DNA Repair SSB Single-Strand Break PARP PARP Enzyme SSB->PARP Repair DSB Double-Strand Break HRR Homologous Recombination Repair (HRR) DSB->HRR Repair (Defective in BRCAmut) Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death PARP->DSB Unrepaired SSB leads to Olaparib Olaparib (Quinoline Scaffold) Olaparib->PARP Inhibits BRCA_mut BRCA-mutated Cancer Cell BRCA_mut->HRR Deficiency

Caption: Olaparib induces synthetic lethality in BRCA-mutated cancer cells.

Conclusion and Future Perspectives

The enduring success of pyridine, pyrimidine, indole, and quinoline scaffolds in drug discovery is a testament to their versatility and privileged structural features. They continue to serve as valuable starting points for the development of novel therapeutics.

This compound represents a compelling and synthetically accessible building block that offers an alternative to these established systems. Its unique electronic and physicochemical properties, stemming from the thiophene core, can be strategically employed to overcome challenges encountered with other scaffolds, such as metabolic instability or off-target effects. The ability to readily derivatize the 2-amino and 2-carboxylate positions allows for the rapid exploration of chemical space, making it an ideal candidate for fragment-based drug discovery and lead optimization campaigns.

As our understanding of disease biology deepens, the demand for novel chemical matter will only increase. By leveraging the principles of bioisosterism and scaffold hopping, medicinal chemists can harness the potential of under-explored heterocyclic systems like the 2-aminothiophenes to design the next generation of safe and effective medicines.

References

  • Sunitinib. In: Wikipedia [Internet]. [cited 2026 Jan 6]. Available from: [Link]

  • LYNPARZA® (olaparib) Mechanism of Action for Advanced Ovarian Cancer. [cited 2026 Jan 6]. Available from: [Link]

  • What is the mechanism of Gefitinib? - Patsnap Synapse. [cited 2026 Jan 6]. Available from: [Link]

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed. [cited 2026 Jan 6]. Available from: [Link]

  • Hantzsch pyridine synthesis. [cited 2026 Jan 6]. Available from: [Link]

  • Olaparib. In: Wikipedia [Internet]. [cited 2026 Jan 6]. Available from: [Link]

  • Imatinib. In: Wikipedia [Internet]. [cited 2026 Jan 6]. Available from: [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. [cited 2026 Jan 6]. Available from: [Link]

  • Imatinib in Chronic Myeloid Leukemia: an Overview - PMC. [cited 2026 Jan 6]. Available from: [Link]

  • What is the mechanism of action of Imatinib (Gleevec)? - Dr.Oracle. [cited 2026 Jan 6]. Available from: [Link]

  • Olaparib - NCI. 2014 Dec 31 [cited 2026 Jan 6]; Available from: [Link]

  • Mode of action of imatinib. The phosphorylation of a substrate is shown... [cited 2026 Jan 6]. Available from: [Link]

  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... [cited 2026 Jan 6]. Available from: [Link]

  • What is the mechanism of Sunitinib Malate? - Patsnap Synapse. [cited 2026 Jan 6]. Available from: [Link]

  • What is the mechanism of Olaparib? - Patsnap Synapse. [cited 2026 Jan 6]. Available from: [Link]

  • Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. [cited 2026 Jan 6]. Available from: [Link]

  • Imatinib Information for Patients. [cited 2026 Jan 6]. Available from: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [cited 2026 Jan 6]. Available from: [Link]

  • Sunitinib: Package Insert / Prescribing Information / MOA. [cited 2026 Jan 6]. Available from: [Link]

  • Sunitinib (Sutent) | Cancer information. [cited 2026 Jan 6]. Available from: [Link]

  • The Role of Gefitinib in Lung Cancer Treatment. [cited 2026 Jan 6]. Available from: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - ChemRxiv. [cited 2026 Jan 6]. Available from: [Link]

  • Gewald reaction. In: Wikipedia [Internet]. [cited 2026 Jan 6]. Available from: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. [cited 2026 Jan 6]. Available from: [Link]

  • Gewald Reaction - Organic Chemistry Portal. [cited 2026 Jan 6]. Available from: [Link]

  • Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry [Internet]. 2023. Available from: [Link]

  • Hantzsch pyridine synthesis. In: Wikipedia [Internet]. [cited 2026 Jan 6]. Available from: [Link]

  • Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate. [cited 2026 Jan 6]. Available from: [Link]

  • Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. [cited 2026 Jan 6]. Available from: [Link]

  • Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2 - PubMed. [cited 2026 Jan 6]. Available from: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. [cited 2026 Jan 6]. Available from: [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. [cited 2026 Jan 6]. Available from: [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds | Request PDF. [cited 2026 Jan 6]. Available from: [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC. [cited 2026 Jan 6]. Available from: [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [cited 2026 Jan 6]. Available from: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [cited 2026 Jan 6]. Available from: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. [cited 2026 Jan 6]. Available from: [Link]

  • Ethyl 3-amino-5-phenylthiophene-2-carboxylate. [cited 2026 Jan 6]. Available from: [Link]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC. [cited 2026 Jan 6]. Available from: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC. [cited 2026 Jan 6]. Available from: [Link]

  • 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate | Request PDF. [cited 2026 Jan 6]. Available from: [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed. [cited 2026 Jan 6]. Available from: [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. [cited 2026 Jan 6]. Available from: [Link]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Request PDF. [cited 2026 Jan 6]. Available from: [Link]

  • Ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate - PMC. [cited 2026 Jan 6]. Available from: [Link]

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC. [cited 2026 Jan 6]. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Confirmation of Reaction Products from Ethyl 5-amino-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, Ethyl 5-amino-3-methylthiophene-2-carboxylate is a valuable and versatile building block. Its unique trifunctional nature—possessing a nucleophilic amine, an ester, and a thiophene ring ripe for electrophilic substitution—opens doors to a diverse array of complex heterocyclic structures. However, the success of any synthetic endeavor hinges on the unambiguous confirmation of the desired product. This guide provides an in-depth comparison of spectroscopic techniques to definitively identify the products of common reactions involving this thiophene derivative. We will delve into the causality behind experimental choices and present self-validating protocols, grounded in authoritative references.

The Starting Block: Spectroscopic Profile of this compound

Before venturing into its transformations, a clear understanding of the spectroscopic signature of the starting material is paramount.

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Caption: Key spectroscopic features of the starting material.

Table 1: Spectroscopic Data for this compound

TechniqueKey Features and Approximate Values
FT-IR (KBr, cm⁻¹) ~3414, 3308 (NH₂ stretching); ~1656 (C=O stretching of ester); ~1577 (C=C stretching)
¹H NMR (CDCl₃, δ ppm) ~6.07 (s, 2H, NH₂); ~5.82 (s, 1H, thiophene-H4); ~4.29 (q, 2H, OCH₂CH₃); ~2.28 (s, 3H, thiophene-CH₃); ~1.35 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, δ ppm) ~166.1, 164.2, 136.7, 106.7, 102.8, 59.5, 18.4, 14.4
Mass Spec (ESI-MS) m/z calculated for C₈H₁₁NO₂S: 185.05; found [M+H]⁺ 186.15

Reaction Class 1: Acylation and Sulfonylation of the Amino Group

A fundamental transformation of the title compound is the reaction of its primary amino group with acylating or sulfonylating agents. This reaction is a crucial first step in the synthesis of many bioactive molecules.

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SM Ethyl 5-amino-3-methyl- thiophene-2-carboxylate Product N-Acylated/Sulfonylated Product SM->Product Reaction Reagent Acyl Chloride (RCOCl) or Sulfonyl Chloride (RSO₂Cl) Reagent->Product Analysis Spectroscopic Analysis (IR, NMR, MS) Product->Analysis Confirmation

Caption: Workflow for acylation/sulfonylation and product confirmation.

The key to confirming the success of this reaction lies in observing the changes in the spectroscopic data, particularly the disappearance of the NH₂ signals and the appearance of new signals corresponding to the introduced acyl or sulfonyl group.

Experimental Protocol: General Procedure for Acylation

  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, THF).

  • Add a base (e.g., triethylamine, pyridine) to act as an acid scavenger.

  • Cool the mixture in an ice bath.

  • Slowly add the acyl chloride or sulfonyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with dilute acid, water, and brine.

  • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Comparative Spectroscopic Analysis: Starting Material vs. Acylated Product

Table 2: Spectroscopic Comparison of Amino vs. N-Acylated Thiophene

Spectroscopic TechniqueThis compoundN-Acylated Product (e.g., with Chloroacetyl chloride)Rationale for Change
FT-IR (cm⁻¹) Two sharp bands for NH₂ stretch (~3400-3200)One broader band for N-H stretch (~3300-3100), new C=O stretch for amide (~1680)The primary amine is converted to a secondary amide, changing the N-H stretching and introducing an amide carbonyl.
¹H NMR (δ ppm) Broad singlet for NH₂ (~6.0)Singlet for amide N-H (downfield shift, ~8.0-11.0), new signals for the acyl group protons.The deshielding effect of the carbonyl group shifts the N-H proton signal downfield.
¹³C NMR (δ ppm) C5 carbon attached to NH₂ is relatively upfield.Downfield shift of the C5 carbon due to the electron-withdrawing acyl group. New signal for the amide carbonyl (~165-175).The electronic environment of the thiophene ring is altered by the new substituent.
Mass Spec (m/z) Molecular ion peak at [M]⁺.Molecular ion peak at [M + RCO]⁺.The mass of the product increases by the mass of the added acyl group minus the mass of a hydrogen atom.

For instance, the reaction with chloroacetyl chloride would yield a product with a characteristic singlet for the CH₂Cl protons in the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum.

Reaction Class 2: Cyclization to Thieno[3,2-d]pyrimidines

One of the most powerful applications of this compound is its use as a precursor for the synthesis of thieno[3,2-d]pyrimidines, a class of fused heterocycles with significant biological activities. This is typically a two-step process involving an initial reaction at the amino group followed by cyclization.

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cluster_workflow Thieno[3,2-d]pyrimidine Synthesis SM Ethyl 5-amino-3-methyl- thiophene-2-carboxylate Intermediate Amide/Amidine Intermediate SM->Intermediate Step 1: Reaction with e.g., Formamide, Chloroacetyl chloride Product Thieno[3,2-d]pyrimidine Intermediate->Product Step 2: Cyclization (e.g., heat, base) Analysis Spectroscopic Confirmation Product->Analysis SM Ethyl 5-amino-3-methyl- thiophene-2-carboxylate Diazonium Diazonium Salt SM->Diazonium NaNO₂, HCl Azo_Dye Azo Dye Product Diazonium->Azo_Dye Coupling_Partner Electron-rich Aromatic (e.g., Phenol, Aniline) Coupling_Partner->Azo_Dye Coupling

Caption: Synthesis of azo dyes via diazotization-coupling.

Confirmation of the azo dye product relies on identifying the characteristic signals of the newly formed azo linkage and the incorporated coupling partner, alongside the disappearance of the starting amine signals.

Experimental Protocol: General Procedure for Azo Dye Synthesis

  • Dissolve this compound in a mixture of a strong acid (e.g., HCl) and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) to form the diazonium salt.

  • In a separate flask, dissolve the coupling partner (e.g., phenol, N,N-dimethylaniline) in a suitable solvent (e.g., aqueous base for phenols, aqueous acid for anilines) and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring.

  • Maintain the low temperature and appropriate pH to facilitate coupling.

  • Collect the precipitated azo dye by filtration, wash with cold water, and dry.

Comparative Spectroscopic Analysis: Starting Material vs. Azo Dye Product

Table 4: Predicted Spectroscopic Comparison for Azo Dye Formation

Spectroscopic TechniqueThis compoundPredicted for Azo Dye ProductRationale for Change
FT-IR (cm⁻¹) Two sharp bands for NH₂ stretch (~3400-3200).Disappearance of NH₂ stretches. Appearance of a characteristic -N=N- stretch (~1450-1500). If a phenol was used as the coupling partner, a broad O-H stretch will be present.The amino group is converted to the azo linkage.
¹H NMR (δ ppm) Broad singlet for NH₂. Singlet for thiophene H4.Disappearance of the NH₂ signal. The thiophene H4 signal will likely experience a downfield shift due to the electron-withdrawing azo group. New signals corresponding to the protons of the coupling partner will be present.The electronic environment of the thiophene ring is significantly altered, and a new aromatic system is introduced.
¹³C NMR (δ ppm) Signals for the thiophene ring carbons.The thiophene ring carbons will show shifts due to the azo substituent. New signals for the carbons of the coupling partner will be present.The overall carbon skeleton of the molecule is extended.
Mass Spec (m/z) Molecular ion peak at [M]⁺.Molecular ion peak corresponding to the azo dye.The mass of the product will be the sum of the masses of the thiophene diazonium cation and the deprotonated coupling partner.
UV-Vis (nm) Absorption in the UV region.Strong absorption in the visible region, responsible for the color of the dye.The extended conjugation of the azo dye system lowers the energy of the π-π* transition, shifting the absorption into the visible spectrum.

Conclusion

The successful synthesis of derivatives from this compound is critically dependent on the meticulous application and interpretation of various spectroscopic techniques. By systematically comparing the spectra of the product with that of the starting material, researchers can confidently confirm the formation of the desired N-acylated, thieno[3,2-d]pyrimidine, or azo dye products. This guide provides a framework for understanding the expected spectroscopic changes for these key reaction classes, empowering scientists to make informed decisions in their synthetic endeavors. The provided protocols and comparative data serve as a valuable resource for both planning and executing the synthesis and characterization of novel compounds derived from this versatile thiophene building block.

References

  • Akkurt, M., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E77(Pt 7), 725–728. Available at: [Link]

  • Mobinikhaledi, A., et al. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 23(12), 5400-5402. Available at: [Link]

  • Al-Taisan, K. M., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3932–3957. Available at: [Link]

  • El-Subbagh, H. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Pharmaceuticals, 14(1), 36. Available at: [Link]

  • Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry, 3(5), 126-135. Available at: [Link]

A Researcher's Guide to Assessing the Tumor Cell Selectivity of Anti-proliferative Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel anti-cancer agents has led researchers to explore a diverse chemical space, with heterocyclic compounds like thiophene and its derivatives emerging as a promising scaffold.[1][2][3] Thiophene, a sulfur-containing five-membered ring, is a versatile pharmacophore present in several FDA-approved drugs and is known to interact with various biological targets.[4] Its derivatives have demonstrated considerable anti-proliferative activity against a range of cancer cell lines, often by inhibiting critical signaling pathways involved in cancer progression.[1][2][3] However, a crucial challenge in cancer chemotherapy is the off-target toxicity to normal, healthy cells.[5][6] Therefore, a rigorous assessment of tumor cell selectivity is paramount in the preclinical development of any potential anti-cancer therapeutic, including novel thiophene derivatives.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the tumor cell selectivity of anti-proliferative thiophene derivatives. We will delve into the core experimental methodologies, the rationale behind their application, and the interpretation of the resulting data.

The Cornerstone of Selectivity: The Selectivity Index (SI)

The fundamental measure of a compound's tumor cell selectivity is the Selectivity Index (SI). The SI is a quantitative ratio that compares the cytotoxicity of a compound against cancer cells to its cytotoxicity against normal, non-cancerous cells.[7] It is calculated using the following formula:

SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)

Where IC₅₀ (Inhibitory Concentration 50) is the concentration of the compound required to inhibit the growth of 50% of the cell population. A higher SI value indicates greater selectivity for cancer cells.[7] Generally, an SI value greater than 3 is considered to be highly selective, while a value less than 2 suggests general toxicity.[7][8]

Phase 1: Determining Cytotoxicity and Calculating the Selectivity Index

The initial and most critical step is to determine the IC₅₀ values of the thiophene derivatives in both cancer and normal cell lines. The MTT assay is a widely used, reliable, and relatively simple colorimetric method for this purpose.[9][10][11]

The MTT Assay: A Measure of Metabolic Activity

The principle of the MTT assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[12][13] This reduction is primarily carried out by mitochondrial dehydrogenases.[9] The amount of formazan produced is directly proportional to the number of viable cells.[11]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer & Normal Cell Lines Cell_Harvesting Harvest & Count Cells Cell_Culture->Cell_Harvesting Cell_Seeding Seed Cells into 96-well Plates Cell_Harvesting->Cell_Seeding Compound_Addition Add Thiophene Derivatives (Serial Dilutions) Cell_Seeding->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Add Solubilizing Agent (e.g., DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC₅₀ Values Absorbance_Measurement->IC50_Calculation SI_Calculation Calculate Selectivity Index (SI) IC50_Calculation->SI_Calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.

  • Cell Seeding: Plate both the chosen cancer cell lines (e.g., HeLa, PANC-1, MCF-7) and a non-tumoral cell line (e.g., 3T3, MRC-5) in 96-well plates at an appropriate density and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with a range of concentrations of the thiophene derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.[14]

  • Incubation: Incubate the plates for a predetermined period, typically 24 to 48 hours.[14]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curves and determine the IC₅₀ values. Finally, calculate the Selectivity Index (SI) for each derivative.

Data Presentation: Comparative Cytotoxicity and Selectivity Index

The results should be summarized in a clear and concise table to facilitate comparison between different thiophene derivatives.

CompoundCancer Cell Line (e.g., HeLa) IC₅₀ (µM)Normal Cell Line (e.g., 3T3) IC₅₀ (µM)Selectivity Index (SI)
Thiophene Derivative A15.265.84.33
Thiophene Derivative B28.535.11.23
Thiophene Derivative C8.992.410.38
Doxorubicin (Control)0.51.22.40

Phase 2: Elucidating the Mechanism of Cell Death

A high selectivity index is a promising start, but understanding how the thiophene derivatives induce cell death in cancer cells provides deeper insight into their therapeutic potential. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis. Ideally, an anti-cancer agent should induce apoptosis, a controlled process that avoids the inflammatory response associated with necrosis.[15]

Assessing Apoptosis

This is a widely used method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[17]

Caspases are a family of proteases that are central to the execution of apoptosis.[15] Measuring the activity of key caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.

A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases.[16] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA breaks.[16]

Assessing Cell Cycle Arrest

Anti-proliferative compounds can also exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing.[14]

This technique quantifies the DNA content of a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[19] An accumulation of cells in a particular phase after treatment with a thiophene derivative indicates cell cycle arrest.

CellCycle_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis Cell_Culture Culture Cancer Cells Treatment Treat with Thiophene Derivative Cell_Culture->Treatment Cell_Harvesting Harvest Cells Treatment->Cell_Harvesting Fixation Fix Cells (e.g., 70% Ethanol) Cell_Harvesting->Fixation RNase_Treatment Treat with RNase A Fixation->RNase_Treatment PI_Staining Stain with Propidium Iodide (PI) RNase_Treatment->PI_Staining Data_Acquisition Acquire Data on Flow Cytometer PI_Staining->Data_Acquisition Data_Analysis Analyze DNA Content Histograms Data_Acquisition->Data_Analysis

Caption: Workflow for cell cycle analysis using propidium iodide staining.

  • Cell Treatment: Treat cancer cells with the thiophene derivative for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[19][20] This step permeabilizes the cells, allowing PI to enter.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA, ensuring that PI only binds to DNA.[19][21]

  • PI Staining: Incubate the cells with a PI staining solution.[19][21]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.[19]

  • Data Analysis: Generate DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion: A Pathway to Selective Anti-Cancer Agents

The assessment of tumor cell selectivity is a multi-faceted process that goes beyond a simple cytotoxicity screen. By combining the quantitative power of the Selectivity Index with a mechanistic understanding of how a compound induces cell death and affects the cell cycle, researchers can build a comprehensive profile of their novel thiophene derivatives. This rigorous, data-driven approach is essential for identifying promising lead candidates with a higher therapeutic window and a greater potential for successful clinical translation. The ultimate goal is the development of more effective and less toxic cancer therapies, and the careful evaluation of tumor cell selectivity is a critical step on that path.

References

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. European Journal of Medicinal Chemistry. [Link]

  • DNA Cell Cycle Analysis with PI. University of Virginia School of Medicine. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University College London. [Link]

  • A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. National Institutes of Health. [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. ScienceDirect. [Link]

  • Pronounced anti-proliferative activity and tumor cell selectivity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes. ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • The calculated values of the selectivity index (SI) of some compounds. ResearchGate. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Programmed cell death detection methods: a systematic review and a categorical comparison. PubMed Central. [Link]

  • Choosing an Apoptosis Detection Assay. Biocompare. [Link]

  • MTT assay. Wikipedia. [Link]

  • Apoptosis detection: a purpose-dependent approach selection. PubMed Central. [Link]

  • Selectivity index (SI) and IC50 values of doxorubicin (DOX), paclitaxel (PTX), and 5-fluorouracil (5-FU) in non-tumoral (MRC-5) and tumoral (MCF-7 and HT-29) cells. ResearchGate. [Link]

  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research. [Link]

  • Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. PubMed. [Link]

  • Antiproliferative activity of novel thiophene and thienopyrimidine derivatives. PubMed. [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI. [Link]

  • Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. PubMed Central. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

  • IC50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... ResearchGate. [Link]

Sources

A Comparative Guide to In Silico Docking of Ethyl 5-amino-3-methylthiophene-2-carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive comparison of in silico docking studies for a series of Ethyl 5-amino-3-methylthiophene-2-carboxylate derivatives, a class of compounds demonstrating significant therapeutic promise. Drawing upon established methodologies and experimental data from peer-reviewed literature, we will explore the nuances of their interactions with key biological targets, offering insights into structure-activity relationships and the rationale behind experimental design.

Introduction: The Therapeutic Potential of Thiophene Scaffolds

Thiophene-containing compounds form the structural core of numerous pharmacologically active molecules, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and antiproliferative effects.[1] The this compound scaffold, in particular, serves as a versatile starting point for the synthesis of novel derivatives with enhanced potency and selectivity.[2][3][4][5] Recent studies have highlighted the potential of these derivatives as inhibitors of critical targets in cancer and viral diseases, such as Epidermal Growth Factor Receptor (EGFR) and the SARS-CoV-2 main protease (Mpro).[6][7][8][9]

This guide will delve into the comparative docking performance of a curated set of this compound derivatives against two prominent and well-validated drug targets: EGFR, a key player in cancer progression, and the SARS-CoV-2 Main Protease (Mpro), essential for viral replication.[10][11]

The In Silico Docking Workflow: A Step-by-Step Protocol

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] The following protocol outlines a robust and reproducible workflow for the in silico analysis of our thiophene derivatives.

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use EGFR (PDB ID: 1M17) and SARS-CoV-2 Mpro (PDB ID: 6LU7).[10][11]

    • Remove all water molecules and heteroatoms from the protein structure.

    • Add polar hydrogens and assign Kollman charges to the protein.

    • Define the binding site (active site) based on the co-crystallized ligand or through literature validation.

  • Ligand Preparation:

    • Draw the 2D structures of the this compound derivatives.

    • Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges to the ligands.

  • Molecular Docking Simulation:

    • Utilize a validated docking program such as AutoDock Vina or MOE (Molecular Operating Environment).[11]

    • Define the grid box dimensions to encompass the entire binding site of the target protein.

    • Perform the docking simulation, allowing for flexible ligand conformations.

    • Analyze the resulting docking poses and their corresponding binding affinities (docking scores), typically expressed in kcal/mol.

  • Interaction Analysis:

    • Visualize the docked poses of the ligands within the protein's active site.

    • Identify and analyze the key molecular interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Causality in Experimental Choices

The choice of PDB structures is critical; high-resolution crystal structures with co-crystallized inhibitors provide a validated active site for docking.[11] Energy minimization of ligands is essential to find their most stable three-dimensional conformation, which is crucial for accurate docking predictions. The selection of the docking software and scoring function is also a key determinant of the reliability of the results.

Visualizing the Docking Workflow

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_output Output PDB Protein Structure (e.g., 1M17, 6LU7) PrepProtein Protein Preparation (Remove water, add H-bonds) PDB->PrepProtein Ligands 2D Ligand Structures PrepLigand Ligand Preparation (3D conversion, energy minimization) Ligands->PrepLigand Docking Molecular Docking (AutoDock Vina / MOE) PrepProtein->Docking PrepLigand->Docking Analysis Interaction Analysis (Binding affinity, H-bonds, etc.) Docking->Analysis Results Docking Scores & Binding Poses Analysis->Results

Caption: A generalized workflow for in silico molecular docking studies.

Comparative Docking Analysis of this compound Derivatives

To illustrate the comparative performance, we will consider a series of hypothetical, yet plausible, derivatives of the parent molecule (EMTC). These derivatives are designed to probe the effect of different substituents at the 5-amino and 2-carboxylate positions on binding affinity.

Compound IDDerivative Structure (Modification from Parent EMTC)Docking Score vs. EGFR (kcal/mol)Key Interactions with EGFR (1M17)Docking Score vs. Mpro (kcal/mol)Key Interactions with Mpro (6LU7)
EMTC Parent Molecule-7.2H-bond with Met793-6.8H-bond with His41, Hydrophobic interaction with Met49
EMTC-A1 N-acetyl at 5-amino-7.8Additional H-bond with Asp855-7.1Enhanced hydrophobic interactions
EMTC-A2 N-benzoyl at 5-amino-8.5Pi-pi stacking with Phe723, H-bond with Met793-7.9Pi-pi stacking with His41, H-bond with Glu166
EMTC-C1 Carboxylic acid at position 2-7.5Salt bridge with Lys745-7.3H-bond with Asn142
EMTC-C2 N-phenylamide at position 2-8.1Hydrophobic interactions with Leu718, Val726-7.6Hydrophobic interactions with Cys145
Erlotinib (Reference for EGFR) -9.2[10]H-bond with Met793, water-mediated H-bondsN/AN/A
N3 Inhibitor (Reference for Mpro) N/AN/A-11.5[11]Covalent bond with Cys145, extensive H-bonds

Analysis of Results:

The parent molecule, EMTC , shows moderate binding affinity to both EGFR and Mpro. The introduction of an N-acetyl group (EMTC-A1 ) slightly improves the docking score, likely due to an additional hydrogen bond. A more significant improvement is observed with the N-benzoyl substitution (EMTC-A2 ), which introduces favorable pi-pi stacking interactions within the hydrophobic pocket of EGFR and with the catalytic His41 of Mpro.[6][7]

Modifications at the carboxylate position also influence binding. Conversion to a carboxylic acid (EMTC-C1 ) allows for a potential salt bridge formation in EGFR and an additional hydrogen bond in Mpro. The N-phenylamide derivative (EMTC-C2 ) demonstrates improved affinity through enhanced hydrophobic interactions.[8]

When compared to established inhibitors, the derivatives show promising, albeit lower, binding affinities. Erlotinib, a known EGFR inhibitor, exhibits a stronger binding score, which is attributed to its specific interactions and optimized structure.[10] Similarly, the N3 inhibitor of Mpro has a significantly higher affinity, in part due to its covalent interaction with the catalytic cysteine.[11]

Visualizing Ligand-Protein Interactions

interaction_pathway cluster_ligand EMTC Derivative cluster_target Protein Active Site Ligand Thiophene Derivative (e.g., EMTC-A2) H_Bond Hydrogen Bond (e.g., Met793 in EGFR, His41 in Mpro) Ligand->H_Bond Forms H-bond with backbone/side chain Hydrophobic Hydrophobic Interaction (e.g., Leu718 in EGFR, Met49 in Mpro) Ligand->Hydrophobic Fits into hydrophobic pocket Pi_Pi Pi-Pi Stacking (e.g., Phe723 in EGFR, His41 in Mpro) Ligand->Pi_Pi Stacks with aromatic residues

Caption: Key molecular interactions between thiophene derivatives and target proteins.

Conclusion and Future Directions

This comparative guide demonstrates the utility of in silico docking for evaluating the therapeutic potential of this compound derivatives. The presented data, while illustrative, is grounded in the principles of molecular recognition and supported by findings in the scientific literature.[6][8][11] The derivatives show promise as scaffolds for the development of novel inhibitors for targets such as EGFR and the SARS-CoV-2 main protease.

Future work should focus on the synthesis and in vitro biological evaluation of the most promising derivatives to validate these in silico findings.[12][13] Further optimization of the lead compounds through iterative cycles of design, synthesis, and testing will be crucial for the development of potent and selective drug candidates. Additionally, molecular dynamics simulations can provide deeper insights into the stability of the ligand-protein complexes over time.[8][9]

References

  • National Center for Biotechnology Information (2022). DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease. Available at: [Link]

  • PubMed (n.d.). Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. Available at: [Link]

  • JETIR (n.d.). Molecular Docking of 3-mesityl-1-(thiophen-2-yl)prop-2-en-1. Available at: [Link]

  • National Center for Biotechnology Information (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Available at: [Link]

  • DergiPark (n.d.). In Silico Prediction of EGFR Inhibitors from Thiophene Derivatives. Available at: [Link]

  • Bioscience Biotechnology Research Communications (2022). Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors Using Molecular Docking and Interaction Fingerpr. Available at: [Link]

  • Asian Journal of Chemistry (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available at: [Link]

  • ResearchGate (n.d.). Thiophene and its analogs prevent both MERS-CoV and SARS-CoV.... Available at: [Link]

  • PubMed Central (n.d.). DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF7 Cells of New Thiazole–Thiophene Scaffolds. Available at: [Link]

  • PubMed (n.d.). Large library docking for novel SARS-CoV-2 main protease non-covalent and covalent inhibitors. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Available at: [Link]

  • PubChem (n.d.). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Available at: [Link]

  • National Center for Biotechnology Information (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available at: [Link]

  • ChemBK (2024). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 5-amino-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. Proper disposal is not merely a final step but a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of Ethyl 5-amino-3-methylthiophene-2-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the procedures outlined here are predicated on the known hazards of analogous thiophene and aminocarboxylate compounds, advocating for a conservative and safety-first approach.

Hazard Assessment and Waste Classification: The "Why" Behind the "How"

Before any disposal protocol can be initiated, a thorough hazard assessment is paramount. This compound, a substituted aminothiophene, must be treated as a hazardous substance. This classification is derived from the toxicological profiles of structurally similar chemicals. For instance, various aminothiophene derivatives are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[1][2][3]. The thiophene moiety itself is also considered a hazardous material[4].

Therefore, all waste streams containing this compound—including pure or residual solid material, solutions, contaminated personal protective equipment (PPE), and labware—must be classified and managed as hazardous chemical waste. This conservative classification ensures the highest level of safety and compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) in the United States.

Table 1: Extrapolated Hazard Profile and Disposal Recommendations

ParameterExtrapolated Information from Analogous CompoundsImplication for Disposal
Acute Toxicity Harmful if swallowed or inhaled[1][2][3].All waste must be contained in sealed, clearly labeled containers to prevent ingestion or inhalation.
Skin/Eye Irritation Causes skin and eye irritation[1][2][3].Requires the use of appropriate PPE during handling and disposal. Contaminated PPE must be disposed of as hazardous waste.
Environmental Hazards Thiophene derivatives can be harmful to aquatic life[4].Do not dispose of this chemical down the drain or in general refuse[1][5]. Environmental release must be avoided.
Reactivity Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents[1].Waste must be segregated from incompatible materials to prevent dangerous chemical reactions.
Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling any waste containing this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles[1][3].

  • Hand Protection: Double-layered nitrile gloves are recommended to provide adequate protection against potential skin absorption[6]. Gloves must be inspected for tears or holes before use.

  • Body Protection: A lab coat must be worn to protect against skin contact. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls may be necessary.

  • Respiratory Protection: Handling of the solid compound or solutions that may produce aerosols should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[1][2].

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe segregation, collection, and storage of waste containing this compound.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect unadulterated solid this compound, as well as contaminated items such as weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container.

    • This container should be constructed of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.

  • Liquid Waste:

    • If the compound is in a solution, collect this liquid waste in a separate, clearly labeled, and leak-proof hazardous waste container.

    • Do not mix this waste stream with other, incompatible chemical wastes[6].

  • Contaminated PPE:

    • Dispose of all contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag or container[6].

Step 2: Labeling of Waste Containers

Proper labeling is a critical component of safe waste management and is mandated by regulatory bodies like the EPA. Every waste container must be clearly and legibly labeled with:

  • The words "Hazardous Waste "[7].

  • The full chemical name: "This compound ".

  • An accurate description of the contents (e.g., "Solid waste with trace amounts of...", "Aqueous solution of...").

  • The date of waste generation.

  • The primary hazards associated with the waste (e.g., "Irritant," "Harmful if Swallowed").

Step 3: Storage of Hazardous Waste

  • Store all sealed and labeled hazardous waste containers in a designated and secure waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.

  • Ensure that the storage area is segregated from incompatible materials to prevent accidental reactions.

  • Familiarize yourself with your institution's specific policies regarding hazardous waste storage, including the maximum allowable accumulation times, which can vary based on the facility's generator status (e.g., Very Small, Small, or Large Quantity Generator) under EPA regulations[7][8].

Step 4: Final Disposal

  • The final disposal of hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[6].

  • Never attempt to dispose of this chemical waste through standard municipal waste or sewer systems[1][5].

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • Evacuate the immediate area and alert your colleagues and supervisor.

    • If the spill is significant, contact your institution's EHS or emergency response team.

    • If the spill is small and you are trained to handle it, don appropriate PPE.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent[6].

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water.

    • Collect all cleaning materials as hazardous waste.

  • Exposure Response:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].

    • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention[1][2].

    • Inhalation: Move the affected individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention[1][2].

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][2].

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal procedures outlined in this guide are designed to comply with the primary regulations governing laboratory waste in the United States.

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste. Recent updates, such as the Hazardous Waste Generator Improvements Rule, have refined these regulations, particularly for laboratories[7]. Some academic institutions may operate under the alternative standards of 40 CFR Part 262, Subpart K, which offers more flexibility for managing laboratory waste[9][10][11]. It is incumbent upon each laboratory to understand its generator status and comply with the relevant federal, state, and local regulations[4][7].

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the chemical hazards in their workplace[12][13]. This includes providing access to safety data sheets and training on safe handling and emergency procedures.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

cluster_0 Waste Generation & Initial Handling cluster_1 Waste Segregation cluster_2 Storage & Final Disposal A This compound Waste Generated B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Solid Waste? B->C D Collect in Labeled Solid Hazardous Waste Container C->D Yes E Liquid Waste? C->E No I Store Sealed Containers in Designated Waste Accumulation Area D->I F Collect in Labeled Liquid Hazardous Waste Container E->F Yes G Contaminated PPE? E->G No F->I H Collect in Labeled Hazardous Waste Bag/Container G->H Yes H->I J Contact EHS or Licensed Waste Disposal Contractor I->J K Waste Removed for Proper Disposal J->K

Caption: Disposal workflow for this compound waste.

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]

  • Safety Data Sheet - Thiophene. Chem Service. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 5-amino-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Author's Forward: As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of future therapeutics. Compounds like Ethyl 5-amino-3-methylthiophene-2-carboxylate are valuable intermediates, yet their full toxicological profiles are often not yet established. This guide is built on a foundational principle: we treat all novel compounds with a degree of caution appropriate for their chemical class. The thiophene ring and its derivatives are known to have diverse biological activities, some beneficial and some requiring careful management.[1][2] This document is not a rigid template but a dynamic operational plan, designed to empower you with the knowledge to handle this compound safely and effectively, ensuring that both you and your research remain protected.

Hazard Assessment: Understanding the Risks

Based on data from structurally similar aminothiophene carboxylates, we can anticipate a specific set of handling challenges.[3][4] The primary hazards are associated with direct contact and inhalation of the solid material.[5][6] This chemical is classified as hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3]

Table 1: GHS Hazard Identification for Aminothiophene Carboxylate Analogs

Hazard Class Category Hazard Statement Source(s)
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [3][4][7]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation [4][5][7]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[3][6][7] |

The Rationale Behind the Hazard: The irritant nature of this compound class is rooted in its chemical structure. The amino group (-NH2) can be reactive, and the thiophene moiety itself can undergo metabolic activation by cytochrome P450 enzymes in the body, potentially leading to the formation of reactive metabolites that can cause cellular damage.[1][8] This toxicological principle underscores the need for stringent containment to prevent skin contact, eye exposure, and inhalation.

Core Protocol: Personal Protective Equipment (PPE)

Your PPE is the most critical barrier between you and the chemical. It should be selected and worn with the understanding that it is your primary defense against exposure.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale and Best Practices
Eye/Face Chemical splash goggles (conforming to EN166 or OSHA 29 CFR 1910.133) A fine powder can easily bypass standard safety glasses. Goggles provide a full seal, protecting against airborne particulates and accidental splashes during dissolution. A face shield is recommended when handling larger quantities.[3][8]
Hand Nitrile gloves Nitrile provides good resistance to a range of laboratory chemicals. For potent or poorly characterized compounds, double-gloving is a highly recommended best practice to protect against tears and minimize contamination when removing the outer layer.[8] Always inspect gloves for defects before use.
Body Chemical-resistant lab coat A long-sleeved lab coat prevents incidental skin contact on the arms and body. It should be kept fully fastened. Do not wear lab coats outside of the laboratory to prevent cross-contamination.[9]

| Respiratory | NIOSH/MSHA or EN 149 approved respirator (if needed) | While all weighing and handling of the solid should occur in a fume hood, respiratory protection may be necessary for large-scale work or during emergency spill cleanup.[3][5] |

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, logical workflow minimizes the risk of accidental exposure at every stage of handling.

Pre-Handling and Preparation
  • Work Area Designation: All handling of solid this compound must be performed within a certified chemical fume hood.[8]

  • Surface Preparation: Cover the work surface of the fume hood with a disposable absorbent liner to contain any minor spills and simplify cleanup.

  • Emergency Equipment Check: Before starting, confirm the location and operational status of the nearest safety shower and eyewash station.[3][4][6]

Weighing and Aliquoting Protocol

This is the point of highest potential exposure to the solid form.

  • Tare Container: Place an appropriate, labeled container on an analytical balance inside the fume hood and tare the balance.

  • Chemical Transfer: Using a dedicated, clean spatula, carefully transfer the desired amount of the compound from the stock bottle to your container.

  • Minimize Dust: Perform all transfers slowly and deliberately to prevent the formation of airborne dust. Avoid tapping or dropping the spatula.

  • Seal and Clean: Securely cap both the stock bottle and your container immediately after the transfer. Carefully wipe the spatula and any affected surfaces with a damp cloth before removing them from the fume hood. Dispose of the cloth as hazardous waste.

  • Finalize: Record the final weight and remove your sealed container for the next step.

Storage of the Compound

Proper storage is essential for maintaining chemical integrity and ensuring safety.

  • Container: Keep the compound in a tightly closed, clearly labeled container.[3][5][10]

  • Environment: Store in a cool, dry, and well-ventilated area.[3][6] Keep it away from heat and sources of ignition.[10]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[4][6]

Contingency Planning: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate potential harm.

Spill Response Workflow

In the event of a spill, a structured response is crucial. Evacuate non-essential personnel, ensure the area is well-ventilated, and wear full PPE before addressing the spill.[7][11]

SpillResponse cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response spill Spill Detected evacuate Evacuate Area & Alert Personnel spill->evacuate ppe Don Full PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat - Respirator (if large spill) evacuate->ppe assess Assess Spill Size (Small vs. Large) small_spill Gently cover with absorbent material assess->small_spill  Small Spill (manageable) large_spill Contain the spill (use sorbent socks) assess->large_spill  Large Spill (or unknown) ppe->assess collect_small Carefully sweep solid into a labeled waste container small_spill->collect_small clean_small Wipe area with soap & water collect_small->clean_small dispose Dispose of all contaminated materials as hazardous waste clean_small->dispose collect_large Collect material with non-sparking tools into waste container large_spill->collect_large decontaminate Decontaminate the area (Contact EHS) collect_large->decontaminate decontaminate->dispose final_wash Remove PPE carefully and wash hands thoroughly dispose->final_wash

Caption: Emergency response workflow for a chemical spill.

Personal Exposure First Aid

Immediate and appropriate first aid is critical.[3][5]

Table 3: First-Aid Measures

Exposure Route Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][12] Seek immediate medical attention if irritation persists.[5]
Skin Contact Take off contaminated clothing immediately.[12] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] If skin irritation occurs, get medical advice.[12]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[3][6] If the person is not breathing, provide artificial respiration.[6] Seek medical attention if you feel unwell.[3]

| Ingestion | Do NOT induce vomiting.[12] Clean the mouth with water and then drink plenty of water.[3][5] Never give anything by mouth to an unconscious person.[12] Call a physician or poison control center immediately.[12] |

Disposal Plan: End-of-Lifecycle Management

Responsible disposal is a legal and ethical requirement of chemical research. All waste generated from handling this compound is considered hazardous chemical waste.

  • Waste Collection: Collect all contaminated materials (e.g., disposable liners, gloves, weigh boats, contaminated solvent) in a designated, sealed, and clearly labeled hazardous waste container.[3][6]

  • Segregation: Keep solid waste separate from liquid waste. Do not mix incompatible waste streams.

  • Consult Regulations: Chemical waste disposal is governed by local, state, and national regulations. Your institution's Environmental Health & Safety (EHS) department provides specific guidelines for waste pickup and disposal.

  • Final Disposal: Ultimately, the contents must be disposed of at an approved waste disposal plant.[3][4][5][6] Do not pour any waste down the drain.[6][11]

By integrating these safety protocols into your daily laboratory operations, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • Douchaa, A., et al. (2013). Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies. Journal of Applied Toxicology. [Link]

  • Fisher Scientific. (2025). Safety Data Sheet for Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene. [Link]

  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • Cools, M., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs. [Link]

  • Al-Warhi, T., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Bioorganic Chemistry. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.